5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
| Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: Structure, Properties, and Therapeutic Potential
Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold
The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrrolo[3,2-d]pyrimidine core, a deazapurine isostere, holds a place of distinction.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged scaffold in medicinal chemistry.[1] This guide provides an in-depth technical exploration of a fundamental member of this class: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, also known by its common synonym, 9-deazaguanine.
This molecule is not merely a synthetic curiosity; it is the foundation upon which a multitude of potent and selective modulators of cellular pathways have been built. From kinase inhibitors in oncology to agents targeting metabolic pathways, the derivatives of this compound have demonstrated significant therapeutic promise.[2][3] Understanding the core structure, its intrinsic properties, and synthetic accessibility is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold. This whitepaper will provide a comprehensive overview of this compound, from its fundamental chemical characteristics to its biological significance and the experimental methodologies crucial for its study.
Molecular Architecture: Structure and Physicochemical Properties
The defining feature of this compound is the fusion of a pyrimidine ring with a pyrrole ring, creating a bicyclic heteroaromatic system. This arrangement gives rise to unique electronic and steric properties that govern its interactions with biological macromolecules.
Tautomerism: A Key Structural Consideration
A critical aspect of the structure of this compound is its potential for tautomerism. The lactam-lactim tautomerism in the pyrimidinone ring and the prototropic tautomerism in the pyrrole ring result in several possible forms. The keto (lactam) form, 5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one, is generally considered the most stable tautomer under physiological conditions.[4][5] This has significant implications for its hydrogen bonding capabilities and, consequently, its binding to target proteins.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H5N3O | [6] |
| Molecular Weight | 135.12 g/mol | [6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 9-Deazaguanine, 1H-Pyrrolo[3,2-d]pyrimidin-4-ol | [6] |
| Appearance | White to light yellow solid | [8] |
| Melting Point | >300 °C | [9] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dimethyl sulfoxide) | [8] |
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The synthesis of this compound (9-deazaguanine) has been the subject of considerable research, with several routes developed to improve yield and purity. An improved and efficient method is detailed below, which provides a reliable pathway for obtaining this key intermediate.
Experimental Protocol: An Improved Synthesis of 9-Deazaguanine
This protocol is adapted from an improved synthetic method that offers high yields. The key to this process is the use of a benzyloxymethyl (BOM) protecting group for the N3-position of the pyrimidinone ring, which is readily removed under mild conditions.
Step 1: Protection of the N3-Position
-
To a solution of 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone in DMF, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add benzyl chloromethyl ether to the mixture at room temperature.
-
Stir the reaction until completion, as monitored by TLC.
-
Work up the reaction to isolate the N3-BOM protected pyrimidinone.
Step 2: Condensation and Reductive Cyclization
-
Treat the N3-BOM protected pyrimidinone with DMF-dimethylacetal in DMF.
-
Following the condensation, perform a reductive cyclization of the resulting intermediate to form the protected 9-deazaguanine derivative.
Step 3: Deprotection and Final Product Formation
-
Treat the protected 9-deazaguanine derivative with ethanolic ammonia at an elevated temperature in a steel bomb.
-
Remove the BOM protecting group by catalytic hydrogenation using palladium hydroxide on carbon to yield 9-deazaguanine.
-
Recrystallize the final product from 50% ethanol to obtain a white solid.
References
- 1. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. americanelements.com [americanelements.com]
- 8. chembk.com [chembk.com]
- 9. Pyrrolo[2,3-d]pyrimidin-4-ol CAS 3680-71-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
An In-Depth Technical Guide to 9-Deazaguanine: Chemical Characteristics and Therapeutic Potential
Introduction: Beyond the Canonical Purine
In the landscape of drug development and biochemical research, the modification of canonical nucleobases offers a powerful strategy for modulating biological processes. 9-Deazaguanine, a synthetic analogue of guanine, stands out as a pivotal molecule in this field. By replacing the nitrogen atom at the 9th position of the purine ring with a carbon atom, 9-deazaguanine retains the core structure necessary for molecular recognition while gaining resistance to enzymatic cleavage. This subtle yet profound alteration makes it a potent and specific inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for T-cell function. This guide provides an in-depth exploration of the chemical characteristics, mechanism of action, and practical applications of 9-deazaguanine for researchers, scientists, and drug development professionals.
Section 1: Core Chemical Characteristics
A thorough understanding of a molecule's fundamental properties is paramount to its successful application. This section details the nomenclature, structure, and physicochemical properties of 9-deazaguanine.
Nomenclature and Structure
The unambiguous identification of a chemical entity is critical for scientific communication and reproducibility.
The structure of 9-deazaguanine features a pyrrolo[3,2-d]pyrimidine core, distinguishing it from the purine ring of natural guanine.
Figure 1: 2D Chemical Structure of 9-Deazaguanine.
Physicochemical Properties
The physical and chemical properties of 9-deazaguanine dictate its handling, formulation, and behavior in biological systems. These are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O | [1][2][3] |
| Molecular Weight | 150.14 g/mol | [3][4] |
| Appearance | A crystalline solid | [2] |
| Melting Point | >300 °C | |
| Solubility | DMSO: 20 mg/mLDMF: 2.5 mg/mLEthanol: Slightly solublePBS (pH 7.2): Slightly soluble | [2] |
| Stability | Stable for ≥ 4 years under appropriate storage conditions. | [2] |
| Storage | Room temperature. | [2] |
Acid-Base Properties (pKa): The pKa values of 9-deazaguanine are crucial for its ionization state at physiological pH, which influences its ability to interact with the active site of its target enzyme. While direct experimental values for 9-deazaguanine are not readily available, data from the closely related analogue, 1-deazaguanine, show pKa values comparable to natural guanine. For 1-deazaguanine, a pKa of 3.93 is attributed to the protonation of the N7 position, and a pKa of 9.10 is associated with the deprotonation of the hydroxyl group.[5] This suggests that at physiological pH (~7.4), 9-deazaguanine exists predominantly in its neutral form, which is critical for its entry into cells and subsequent binding to PNP.
Section 2: Mechanism of Action - Targeting Purine Nucleoside Phosphorylase
The therapeutic potential of 9-deazaguanine stems directly from its potent and selective inhibition of Purine Nucleoside Phosphorylase (PNP).
The Role of PNP in Purine Salvage
PNP is a key enzyme in the purine salvage pathway, which allows cells to recycle purine bases from the breakdown of nucleotides. In T-lymphocytes, this pathway is particularly active. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides (like deoxyguanosine) to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.
A deficiency in PNP activity leads to a buildup of its substrates, particularly deoxyguanosine. This is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP). High intracellular concentrations of dGTP are toxic specifically to T-cells, as it inhibits ribonucleotide reductase, thereby disrupting DNA synthesis and inducing apoptosis. This T-cell specific toxicity is the rationale for targeting PNP in diseases characterized by excessive T-cell proliferation.
Inhibitory Action of 9-Deazaguanine
9-Deazaguanine acts as a potent competitive inhibitor of PNP.[4] Its structure mimics the natural substrate, guanine, allowing it to bind to the enzyme's active site with high affinity. The dissociation constant (Kd) for 9-deazaguanine with PNP has been reported to be 160 nM, indicating a strong binding interaction.[2] By occupying the active site, 9-deazaguanine prevents the binding and cleavage of endogenous substrates like deoxyguanosine, leading to their accumulation and the subsequent cytotoxic cascade in T-cells. This targeted action makes it a promising candidate for therapies against T-cell cancers, autoimmune diseases, and in preventing tissue transplant rejection.[3]
Section 3: Synthesis Overview
The availability of high-purity 9-deazaguanine is essential for research and development. Several synthetic routes have been established, with modern methods focusing on improving yield and reducing complexity.
An improved, high-yield synthesis often starts with 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. The key steps involve the protection of the N3-position, reaction with a formamide acetal to construct the pyrrole ring, reductive cyclization, and final deprotection to yield 9-deazaguanine. This multi-step process requires careful control of reaction conditions to ensure high purity of the final product.
Section 4: Experimental Protocols for Efficacy Assessment
Validating the biological activity of 9-deazaguanine requires robust and reproducible experimental protocols. The following sections provide methodologies for assessing its efficacy both at the enzymatic and cellular levels.
In Vitro PNP Enzyme Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of 9-deazaguanine against PNP. The assay monitors the conversion of a substrate to a product with a different absorbance spectrum.
Principle: The assay measures the rate of phosphorolysis of a substrate like 7-methylguanosine by PNP. The reaction is monitored by the change in absorbance at a specific wavelength. The reaction rates are measured at various concentrations of 9-deazaguanine to determine the IC50 value.
Materials:
-
Purified Purine Nucleoside Phosphorylase (e.g., from calf spleen)
-
9-Deazaguanine
-
7-Methylguanosine (substrate)
-
Potassium Phosphate buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 9-deazaguanine (e.g., 10 mM in DMSO).
-
Create a series of dilutions of 9-deazaguanine in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare a stock solution of 7-methylguanosine in the assay buffer.
-
Prepare the PNP enzyme solution to the desired final concentration in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the assay buffer.
-
Add the 9-deazaguanine dilutions to the respective test wells. Include a control well with buffer and DMSO only (no inhibitor).
-
Add the PNP enzyme solution to all wells except for a "no enzyme" blank.
-
Incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the reaction by adding the 7-methylguanosine substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer.
-
Measure the change in absorbance at the appropriate wavelength (determined by the substrate used) kinetically for 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.
-
Normalize the rates relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the 9-deazaguanine concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Rationale and Self-Validation:
-
Causality: Using a range of inhibitor concentrations allows for the determination of a dose-response curve, establishing a clear cause-and-effect relationship.
-
Trustworthiness: Including positive (no inhibitor) and negative (no enzyme) controls is essential. The "no enzyme" control ensures that the observed absorbance change is due to enzymatic activity. The linearity of the initial reaction rate validates that the substrate is not depleted and the enzyme is stable during the measurement period.
Cell-Based T-Cell Proliferation Assay
This protocol assesses the cytostatic or cytotoxic effects of 9-deazaguanine on a T-lymphocyte cell line, leveraging its mechanism of action.
Principle: PNP inhibition by 9-deazaguanine is only toxic to T-cells in the presence of deoxyguanosine (dGuo). This assay measures the proliferation of a T-cell line (e.g., MOLT-4) in the presence of a fixed concentration of dGuo and varying concentrations of 9-deazaguanine.
Materials:
-
T-lymphocyte cell line (e.g., MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
9-Deazaguanine
-
2'-Deoxyguanosine (dGuo)
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
96-well sterile cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest log-phase T-cells and determine cell density and viability.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in complete medium.
-
-
Compound Addition:
-
Prepare serial dilutions of 9-deazaguanine in culture medium.
-
Prepare a stock of dGuo and add it to all test wells to a final concentration of 10 µM.[6]
-
Add the 9-deazaguanine dilutions to the appropriate wells.
-
Include control wells: cells + medium only (vehicle control), cells + dGuo only.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
Proliferation Measurement:
-
Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the "cells + dGuo only" control wells (representing 100% proliferation).
-
Plot the percentage of proliferation versus the logarithm of the 9-deazaguanine concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Rationale and Self-Validation:
-
Causality: The key to this assay is the co-treatment with deoxyguanosine. 9-Deazaguanine alone should have minimal effect on proliferation. The potent inhibition of proliferation observed only in the presence of dGuo directly validates the PNP-dependent mechanism of action.
-
Trustworthiness: The inclusion of a "dGuo only" control is critical to confirm that dGuo itself is not toxic at the concentration used. A vehicle control ensures the solvent (e.g., DMSO) does not affect cell growth. The 72-hour incubation period allows for multiple cell divisions, providing a robust window to observe anti-proliferative effects.
Conclusion
9-Deazaguanine is a well-characterized guanine analogue with significant therapeutic potential as a selective immunosuppressive agent. Its potent inhibition of purine nucleoside phosphorylase provides a clear, rational basis for its use in targeting T-cell mediated pathologies. A comprehensive understanding of its chemical properties, coupled with robust in vitro and cell-based validation protocols, is essential for any researcher aiming to explore its utility in drug discovery and development. The continued exploration of 9-deazaguanine and its derivatives promises to yield novel therapies for a range of challenging diseases.
References
- 1. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
The 9-Deazapurine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 9-deazapurine scaffold, a bioisostere of natural purines, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential. By replacing the nitrogen atom at the 9th position with a carbon, this scaffold gains unique physicochemical properties that allow for novel molecular interactions and expanded opportunities for chemical modification. This guide provides a comprehensive technical overview of the biological significance of 9-deazapurine derivatives, delving into their diverse mechanisms of action and wide-ranging therapeutic applications. We will explore their roles as potent inhibitors of crucial cellular targets, including protein kinases and purine nucleoside phosphorylase (PNP), as well as their ability to counteract multidrug resistance in cancer. This document is intended to serve as a detailed resource for researchers actively engaged in the design and development of next-generation therapeutics, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for the evaluation of these promising compounds.
The 9-Deazapurine Core: A Gateway to Enhanced Biological Activity
The fundamental design principle behind the 9-deazapurine scaffold is the isosteric replacement of the N9 atom of a purine with a carbon atom. This seemingly subtle modification has profound implications for the molecule's electronic distribution and its ability to engage with biological targets. Unlike the N7-glycosidic bond in many purine nucleosides, the C-glycosidic bond that can be formed with 9-deazapurines offers greater stability against enzymatic cleavage, a critical factor in enhancing drug half-life. Furthermore, the presence of a carbon at the 9-position provides an additional site for substitution, allowing for the introduction of various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.
The synthesis of 9-deazapurine derivatives can be achieved through various chemical strategies. A common approach involves the direct Friedel-Crafts aroylation or arylmethylation of a 9-deazapurine core using trifluoromethanesulfonic acid as a catalyst.[1] This allows for the introduction of a wide range of substituents at the C9 position. Subsequent modifications, such as the Wolff-Kishner reduction of aroylated intermediates, can yield 9-arylmethyl derivatives.[1]
Diverse Biological Activities and Therapeutic Applications
The structural versatility of the 9-deazapurine scaffold has led to the discovery of derivatives with a broad spectrum of biological activities. These compounds have shown significant promise in oncology, virology, and immunology.
Anticancer Activity
9-deazapurine derivatives exhibit potent antiproliferative effects against a range of human cancer cell lines.[2] Their anticancer activity stems from multiple mechanisms, including the inhibition of key enzymes involved in cell cycle progression and survival, as well as the induction of apoptosis.
A primary mechanism through which 9-deazapurines exert their anticancer effects is the inhibition of protein kinases. These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
9-deazapurine derivatives have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. The specific kinases targeted can be modulated by the nature of the substituents on the 9-deazapurine core. For instance, certain derivatives have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[3] By blocking the activity of CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
The following diagram illustrates a generalized pathway of kinase inhibition by a 9-deazapurine derivative leading to apoptosis:
Figure 1: General signaling pathway of kinase inhibition by 9-deazapurine derivatives.
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway. Inhibition of PNP leads to the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are particularly toxic to T-cells, making PNP an attractive target for the treatment of T-cell malignancies and autoimmune diseases.[4]
9-deazapurine ribonucleosides are a class of potent, non-cleavable PNP inhibitors.[5] They competitively inhibit the enzyme, with some derivatives exhibiting Ki values in the nanomolar range.[6] The mechanism of action involves the binding of the 9-deazapurine derivative to the active site of PNP, preventing the binding of the natural substrate. This leads to a selective depletion of T-lymphocytes.
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.
Intriguingly, certain 9-deazapurine derivatives have been identified as broad-spectrum inhibitors of major ABC transporters, including P-gp, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP).[7] These compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[7] The mechanism of action is believed to involve non-competitive inhibition of the transport function of these proteins.[7]
Antiviral Activity
The structural similarity of 9-deazapurines to natural purines makes them excellent candidates for antiviral drug development. Many viruses rely on their own or host cell enzymes for the synthesis of nucleic acids, and 9-deazapurine nucleoside analogs can act as fraudulent substrates, disrupting viral replication.
The mechanism of antiviral action often involves the intracellular phosphorylation of the 9-deazapurine nucleoside to its triphosphate form. This triphosphate analog can then be incorporated into the growing viral RNA or DNA chain by viral polymerases. The absence of a 3'-hydroxyl group in some analogs, or the altered geometry of the sugar moiety, can lead to chain termination, effectively halting viral replication.[8][9] Additionally, some 9-deazapurine derivatives have been shown to inhibit viral polymerases directly.[10]
Experimental Protocols for the Evaluation of 9-Deazapurine Derivatives
The successful development of 9-deazapurine-based therapeutics relies on robust and reproducible in vitro and in vivo evaluation methods. The following sections provide detailed, self-validating protocols for key assays.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 9-deazapurine derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Principle: Many viruses cause a visible change in host cells, known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis. An effective antiviral agent will prevent or reduce the development of CPE.
Protocol:
-
Cell Monolayer Preparation: Seed a suitable host cell line in 96-well plates to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the 9-deazapurine derivatives. Add the compounds to the cell monolayers, followed by the addition of a standardized amount of virus. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).
-
CPE Evaluation: The extent of CPE in each well is observed microscopically and can be scored. Alternatively, cell viability can be quantified using a dye-uptake method (e.g., Neutral Red) or the MTT assay as described above.
-
Data Analysis: The EC50 (the concentration of the compound that protects 50% of the cells from viral CPE) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50, determined in a parallel cytotoxicity assay) to the EC50, is a measure of the compound's therapeutic window.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. This can be detected using various methods, including radiometric assays (using ³²P-ATP) or non-radiometric methods like fluorescence-based or luminescence-based assays.
Protocol (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and 9-deazapurine inhibitor solutions in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion and ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
The following diagram illustrates a typical drug discovery workflow for developing novel 9-deazapurine kinase inhibitors:
Figure 2: A typical drug discovery workflow for 9-deazapurine kinase inhibitors.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The biological activity of 9-deazapurine derivatives is highly dependent on the nature and position of substituents on the core scaffold and any associated sugar moieties. Systematic SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: Summary of Structure-Activity Relationships for 9-Deazapurine Derivatives
| Scaffold Position | Modification | Impact on Biological Activity | Representative Examples |
| C9 | Arylmethyl groups | Potent PNP inhibition.[6] | 9-(3,4-dichlorobenzyl)-9-deazaguanine |
| C9 | Acyclic phosphonates | Strong inhibition of human and M. tuberculosis PNP.[11] | Acyclic nucleoside phosphonates of 9-deazahypoxanthine |
| Sugar Moiety | 5'-deoxy-5'-iodo | Greatly enhanced PNP inhibitory activity.[5] | 5'-deoxy-5'-iodo-9-deazainosine |
| Purine Ring | Halogenation | Can enhance antiproliferative and antiviral activity.[2] | Halogenated 3-deazapurine and 9-deazapurine derivatives |
Conclusion and Future Perspectives
The 9-deazapurine scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. Its unique chemical properties and synthetic tractability have allowed for the creation of a diverse array of compounds with potent and selective biological activities. The continued exploration of this privileged structure, guided by a deep understanding of its mechanisms of action and structure-activity relationships, holds immense promise for addressing unmet medical needs in oncology, virology, and beyond. Future research will likely focus on the development of highly selective inhibitors for specific kinase isoforms, the design of next-generation antiviral agents with improved resistance profiles, and the exploration of novel applications for this versatile scaffold.
References
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Deazapurines as Broad-Spectrum Inhibitors of the ABC Transport Proteins P-Glycoprotein, Multidrug Resistance-Associated Protein 1, and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 9-Deazaguanine
Introduction: The Significance of 9-Deazaguanine in Drug Discovery
9-Deazaguanine is a pivotal molecule in medicinal chemistry, classified as a purine analogue where the nitrogen atom at the 9-position of the guanine ring is replaced by a carbon atom.[1][2] This seemingly subtle structural modification profoundly impacts its biological activity, most notably conferring potent inhibitory effects on purine nucleoside phosphorylase (PNP).[3] PNP inhibitors are actively investigated for therapeutic applications in controlling T-cell proliferation, which is central to managing T-cell cancers, autoimmune diseases, and tissue transplant rejection.[4] The efficacy and developability of 9-deazaguanine and its derivatives are intrinsically linked to their fundamental physicochemical properties.[5][6][7]
This guide provides an in-depth analysis of three core physicochemical parameters for 9-deazaguanine: solubility , pKa , and LogP . Understanding these properties is non-negotiable for researchers in drug discovery, as they govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the theoretical importance of each parameter, present available data, and provide detailed, field-proven experimental protocols for their determination, explaining the scientific rationale behind each methodological choice.
Chemical Identity and Structure
A clear understanding begins with the molecule's basic identity.
-
IUPAC Name: 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one[8]
-
Molecular Formula: C₆H₆N₄O[2]
-
Molecular Weight: 150.14 g/mol [2]
-
CAS Number: 65996-58-9[3]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O | [2] |
| Molecular Weight | 150.14 g/mol | [2] |
| CAS Number | 65996-58-9 | [3] |
| Synonyms | NSC 344522, 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | [3][8] |
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is arguably one of the most critical early indicators of a compound's potential success. Insufficient solubility can compromise data quality in biological assays, hinder the development of viable formulations for in vivo studies, and ultimately lead to poor oral bioavailability.
Causality: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is not a single value but is assessed in two distinct contexts:
-
Kinetic Solubility: This is a high-throughput measurement reflecting a compound's solubility under non-equilibrium conditions, typically after a small volume of a DMSO stock solution is rapidly diluted into an aqueous buffer.[9] This mimics the conditions of many in vitro biological screens and is invaluable for the rapid assessment and prioritization of large compound libraries in the early discovery phase.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (e.g., 24 hours).[10] This value is crucial for lead optimization, pre-formulation studies, and understanding the maximum achievable concentration in solution under stable conditions.
Experimental Data for 9-Deazaguanine
| Solvent | Solubility | Source |
| DMSO | 20 mg/mL | [4] |
| DMF | 2.5 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
| PBS (pH 7.2) | Slightly soluble | [4] |
| Ethanol | Slightly soluble | [4] |
The "slightly soluble" designation in physiological buffer (PBS) underscores the necessity for precise, quantitative determination using the protocols outlined below.
Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard for its accuracy.
Principle: An excess of the solid compound is agitated in a specific buffer until the concentration of the dissolved compound in the supernatant reaches a constant value, representing equilibrium.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of solid 9-deazaguanine into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours. Causality: This extended period is essential to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To remove any remaining solid particulates, either centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding filter (e.g., 0.45 µm PVDF). Causality: This step is critical. Failure to completely remove undissolved solid will lead to a significant overestimation of solubility.
-
Quantification: Prepare a standard curve of 9-deazaguanine of known concentrations. Analyze the filtered supernatant and the standards using a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration.
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.
Experimental Protocol 2: Kinetic Solubility (High-Throughput UV-Vis Method)
This protocol is designed for rapid assessment in early discovery.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is measured.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 9-deazaguanine in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well filter plate (e.g., Millipore MultiScreen), add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer. This results in a target concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%). Causality: Keeping the DMSO concentration low is vital as it can act as a co-solvent and artificially inflate solubility measurements.
-
Incubation: Seal the plate and shake for a defined, shorter period (e.g., 1-2 hours) at room temperature.
-
Filtration: Place the filter plate on a vacuum manifold connected to a 96-well UV-compatible collection plate. Apply vacuum to draw the filtrate into the collection plate.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate using a plate reader at the λmax of 9-deazaguanine (260 nm).[4]
-
Data Analysis: Compare the absorbance of the test compound to that of calibration standards prepared in the same buffer/DMSO mixture to calculate the kinetic solubility.
Caption: Comparative workflows for Thermodynamic and Kinetic solubility assays.
Acidity and Ionization: The pKa Value
The pKa is the pH at which a molecule is 50% ionized. For a drug candidate like 9-deazaguanine with multiple acidic and basic functional groups, the pKa values dictate the net molecular charge at physiological pH (~7.4). This charge state profoundly influences solubility, membrane permeability, and the ability to interact with biological targets.
Expected Ionization Sites of 9-Deazaguanine
Based on its structure, which is analogous to guanine, 9-deazaguanine has several potential ionization sites:
-
Protonation (Basic pKa): The N7 atom on the five-membered ring is a likely site of protonation in acidic conditions.
-
Deprotonation (Acidic pKa): The N1-H and the exocyclic amino group can be deprotonated under basic conditions.
Experimental Data for Deazaguanine Analogs
While a definitive, experimentally determined pKa for 9-deazaguanine is not available in the cited literature, data from the closely related analog 1-deazaguanine and from guanine itself provide excellent estimates.
-
1-Deazaguanine: A study using UV-spectroscopic titration determined two pKa values: 3.93 (attributed to N7 protonation) and 9.10 (attributed to deprotonation of the 6-OH group, which is tautomeric with the C=O group).[10]
-
Guanine: For comparison, guanine has experimentally determined pKa values of approximately 3.4 (N7 protonation) and 9.7 (N1-H deprotonation).[11][12]
Based on this, it is highly probable that 9-deazaguanine possesses a basic pKa around 3-4 and an acidic pKa around 9-10. This means at physiological pH 7.4, the molecule will exist predominantly in its neutral form.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides highly accurate pKa values by monitoring pH changes during titration with an acid or base.[9]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant, and the resulting curve of pH vs. volume of titrant is used to find the inflection point, which corresponds to the pKa.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Prepare a solution of 9-deazaguanine of known concentration (e.g., 1 mM) in deionized water. To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl is added. Causality: Constant ionic strength minimizes variations in activity coefficients, leading to a more accurate pKa determination.
-
Inert Atmosphere: Place the sample solution in a jacketed beaker under a gentle stream of nitrogen or argon gas. Causality: This purges dissolved CO₂ from the solution, which can form carbonic acid and interfere with the titration of basic compounds.
-
Initial pH Adjustment: For a compound with both acidic and basic pKa's, perform two titrations.
-
Acidic pKa: Titrate with a standardized NaOH solution (e.g., 0.1 M).
-
Basic pKa: First, acidify the sample solution to ~pH 2 with standardized HCl, then titrate with standardized NaOH.
-
-
Titration: Add the titrant in small, precise increments using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the midpoint of the steepest part of the curve. More accurately, the pKa is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).
Caption: Workflow for determining pKa values via potentiometric titration.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
-
LogP: Describes the partitioning of the neutral form of a molecule between an immiscible lipid phase (typically n-octanol) and an aqueous phase.
-
LogD: Describes the partitioning of all forms of a molecule (neutral and ionized) at a specific pH. For an ionizable compound like 9-deazaguanine, LogD at pH 7.4 is the most physiologically relevant parameter.
Data for 9-Deazaguanine
-
Computed LogP (XLogP3): -0.8 [8]
This negative value indicates that 9-deazaguanine is a hydrophilic compound, preferring the aqueous phase over the lipid phase. This is consistent with its structure, which contains multiple hydrogen bond donors and acceptors.
Experimental Protocol 1: LogP/LogD by the Shake-Flask Method
This is the traditional and most accurate method for LogP determination.
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After vigorous mixing and separation, the concentration of the compound in each phase is measured to calculate the partition coefficient.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS pH 7.4 for LogD) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Add the 9-deazaguanine (from a stock solution or as a solid) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v). The initial concentration should be chosen to be within the linear range of the analytical method.
-
Equilibration: Shake the vial for a sufficient time (e.g., 1-3 hours) to allow the compound to partition and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 g for 10 minutes) to achieve a sharp separation of the two phases. Causality: Centrifugation is crucial to break up any emulsions and ensure a clean separation, preventing cross-contamination which is a major source of error.
-
Sampling & Quantification: Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase. Determine the concentration in each phase (C_oct and C_aq) using HPLC-UV or LC-MS against appropriate calibration curves.
-
Calculation:
-
Distribution Coefficient (D): D = C_oct / C_aq
-
LogD: LogD = log₁₀(D)
-
Experimental Protocol 2: LogP by Reversed-Phase HPLC (RP-HPLC)
This is a rapid, indirect method suitable for higher throughput.
Principle: The retention time of a compound on a nonpolar reversed-phase column (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.
-
Calibration: Select a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of 9-deazaguanine (e.g., from -2 to +4).
-
Isocratic Elution: Inject each standard and the test compound onto the column using a series of isocratic mobile phases with varying organic modifier (e.g., methanol or acetonitrile) concentrations (e.g., 30%, 40%, 50%, 60% organic).
-
Calculate Retention Factor (k'): For each compound at each mobile phase composition, calculate the retention factor: k' = (t_R - t₀) / t₀, where t_R is the retention time of the compound and t₀ is the column dead time.
-
Extrapolate to log k'w: For each compound, plot log k' versus the percentage of organic modifier. Extrapolate the resulting linear plot to 0% organic modifier to obtain the y-intercept, which is log k'w.
-
Generate Calibration Curve: Plot the known LogP values of the standards against their calculated log k'w values. This should yield a linear relationship.
-
Determine LogP of 9-Deazaguanine: Using the log k'w value calculated for 9-deazaguanine, determine its LogP from the calibration curve.
References
- 1. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Deazaguanosine-Modified RNA: The Missing Piece for Functional RNA Atomic Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M | Journal of the Mexican Chemical Society [jmcs.org.mx]
In Silico Modeling of 9-Deazaguanine Interactions: A Technical Guide for Drug Development Professionals
Abstract
9-Deazaguanine and its derivatives represent a compelling class of molecules, most notably as potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. Inhibition of PNP has significant implications for the treatment of T-cell mediated diseases and certain cancers. The rational design and optimization of 9-deazaguanine-based inhibitors are greatly accelerated by in silico modeling techniques. This guide provides a comprehensive technical overview of the computational workflows used to investigate and predict the interactions of 9-deazaguanine with its biological targets. We will delve into the critical aspects of ligand parameterization, molecular docking, and molecular dynamics simulations, offering both theoretical insights and practical, step-by-step protocols for researchers in the field of drug discovery.
Introduction: The Significance of 9-Deazaguanine in Drug Discovery
9-Deazaguanine is a purine analog that differs from guanine by the substitution of the nitrogen at position 9 with a carbon atom. This seemingly subtle modification has profound effects on its chemical properties and biological activity. The absence of the N9 nitrogen prevents its incorporation into DNA and RNA, while also altering its hydrogen bonding capabilities and overall electronic distribution.
The primary and most studied target of 9-deazaguanine derivatives is Purine Nucleoside Phosphorylase (PNP). PNP deficiency in humans leads to a dysfunctional T-cell immune response, making it a prime target for immunosuppressive therapies.[1][2] By inhibiting PNP, 9-deazaguanine-based compounds can modulate T-cell proliferation, offering potential treatments for autoimmune diseases and T-cell malignancies.[3] The design of potent and selective PNP inhibitors is an active area of research, where computational modeling plays a pivotal role in understanding structure-activity relationships (SAR) and guiding synthetic efforts.[4][5]
This guide will provide a detailed walkthrough of the in silico methodologies employed to study 9-deazaguanine interactions, with a focus on PNP as the primary target.
The Computational Modeling Workflow: A Conceptual Overview
The in silico investigation of 9-deazaguanine interactions follows a multi-step workflow. Each stage builds upon the previous one, providing progressively more detailed insights into the molecular recognition process.
Ligand Parameterization: Building a Digital Representation of 9-Deazaguanine
A critical prerequisite for any molecular simulation is an accurate force field, which is a set of parameters that describe the potential energy of a system of atoms. While standard force fields like AMBER and CHARMM provide parameters for common biomolecules, they lack parameters for novel or modified molecules like 9-deazaguanine. Therefore, the first step is to generate these parameters.
The Rationale Behind Ligand Parameterization
The accuracy of a molecular simulation is fundamentally dependent on the quality of the force field parameters. These parameters govern the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions within the molecule and with its environment. For a novel ligand, these parameters must be derived to faithfully reproduce its quantum mechanical and experimental properties.
Protocol for 9-Deazaguanine Parameterization using AMBER and Antechamber
The AMBER (Assisted Model Building with Energy Refinement) suite of programs, in conjunction with the antechamber toolkit, provides a robust workflow for parameterizing small organic molecules. The General AMBER Force Field (GAFF) is specifically designed for this purpose.
Step-by-Step Protocol:
-
Generate a 3D structure of 9-deazaguanine: This can be done using a molecular builder such as Avogadro or ChemDraw. Save the structure in a common format like .mol2 or .pdb.
-
Perform Quantum Mechanical (QM) Calculations to Obtain ESP Charges: The electrostatic potential (ESP) derived from QM calculations is used to determine the partial atomic charges. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to improve the transferability of these charges.[6][7]
-
QM Software: Gaussian, GAMESS, or other QM packages can be used.
-
Level of Theory: A common choice is the Hartree-Fock method with the 6-31G* basis set (HF/6-31G*).
-
Output: The output from the QM calculation will contain the ESP data.
-
-
Use antechamber to Generate the Topology and Parameters: antechamber is a program in the AmberTools package that automates the process of assigning atom types, bond, angle, and dihedral parameters from the GAFF force field, and fitting RESP charges.[4][8]
-
Command:
-
Explanation:
-
-i 9deazaguanine.log: Input Gaussian output file.
-
-fi gout: Specifies the input file format as Gaussian output.
-
-o 9deazaguanine.mol2: Output file in .mol2 format containing the atom types and charges.
-
-fo mol2: Specifies the output file format.
-
-c resp: Specifies the charge derivation method as RESP.
-
-s 2: Verbosity level.
-
-
-
Use parmchk2 to Check for Missing Parameters and Generate a frcmod file: parmchk2 identifies any missing force field parameters and creates a file (.frcmod) containing these parameters, often estimated by analogy to existing parameters.
-
Command:
-
Explanation:
-
-i 9deazaguanine.mol2: Input .mol2 file from the previous step.
-
-f mol2: Specifies the input file format.
-
-o 9deazaguanine.frcmod: Output file containing the missing parameters.
-
-
The output of this process will be a .mol2 file with the appropriate atom types and RESP charges for 9-deazaguanine, and a .frcmod file containing any additional parameters required for the simulation. These files are essential for the subsequent molecular dynamics simulations.
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9] It is a powerful tool for virtual screening and for generating plausible starting conformations for more computationally intensive methods like molecular dynamics.
The Logic of Docking Algorithms
Docking programs employ a search algorithm to explore the conformational space of the ligand within the binding site of the protein. The binding poses generated are then evaluated and ranked using a scoring function, which estimates the binding affinity.
Protocol for Docking 9-Deazaguanine into PNP using AutoDock Vina
AutoDock Vina is a widely used and freely available docking program known for its speed and accuracy.[10][11]
Step-by-Step Protocol:
-
Prepare the Receptor (PNP):
-
Download the crystal structure of PNP, preferably in complex with a 9-deazaguanine analog, from the Protein Data Bank (PDB). For example, PDB ID: 1B8N.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges).
-
Save the prepared receptor in the .pdbqt format using AutoDock Tools (ADT).
-
-
Prepare the Ligand (9-deazaguanine):
-
Start with the 3D structure of 9-deazaguanine.
-
Define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format using ADT.
-
-
Define the Binding Site (Grid Box):
-
The grid box defines the search space for the docking algorithm. It should encompass the entire binding pocket of PNP.
-
The center and dimensions of the grid box can be determined from the position of the co-crystallized ligand in the PDB structure.
-
-
Create the Configuration File:
-
Create a text file (e.g., conf.txt) that specifies the input files and search parameters for AutoDock Vina.
-
-
Run AutoDock Vina:
-
Execute AutoDock Vina from the command line:
-
-
Analyze the Results:
Table 1: Example Docking Results for a 9-Deazaguanine Derivative against PNP
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | Glu201, Met219, Thr242 |
| 2 | -9.2 | Glu201, Phe200, Asn243 |
| 3 | -8.9 | Met219, Thr242, His257 |
Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Interaction
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[12][13] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the detailed analysis of intermolecular interactions.
The Value of Dynamic Simulation
MD simulations provide insights that are not accessible through static modeling techniques. They can reveal:
-
The stability of the docked pose over time.
-
The role of water molecules in the binding site.
-
Conformational changes in the protein upon ligand binding.
-
Detailed information about hydrogen bonding networks and other non-covalent interactions.
Protocol for a Protein-Ligand MD Simulation using GROMACS
GROMACS is a versatile and high-performance MD simulation package.[9][12] The following protocol outlines the general steps for simulating a PNP-9-deazaguanine complex.
Step-by-Step Protocol:
-
Prepare the System Topology:
-
Start with the best-ranked docked pose of the PNP-9-deazaguanine complex.
-
Use a program like pdb2gmx in GROMACS to generate the topology for the protein using a standard force field (e.g., CHARMM36m).
-
Incorporate the ligand topology and parameter files (generated in the parameterization step) into the system topology.
-
-
Solvation and Ionization:
-
Place the protein-ligand complex in a periodic box of a chosen shape (e.g., cubic or dodecahedron).
-
Fill the box with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent or conjugate gradient algorithm.
-
-
Equilibration:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature while the positions of the protein and ligand heavy atoms are restrained. This allows the solvent to equilibrate around the solute.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure of the system is equilibrated to the desired value while maintaining the temperature. The restraints on the protein and ligand are gradually released.
-
-
Production MD:
-
Run the simulation for the desired length of time (typically tens to hundreds of nanoseconds) without any restraints. Trajectories of the atomic coordinates are saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the course of the simulation.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and the protein.
-
Principal Component Analysis (PCA): To identify the dominant modes of motion in the system.
-
Binding Free Energy Calculations: Quantifying Binding Affinity
A key goal of in silico modeling is to accurately predict the binding affinity of a ligand for its target. Several methods can be used to calculate the binding free energy from MD simulation trajectories.
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating binding free energies.[14][15] They calculate the free energy of the complex, the receptor, and the ligand, and then take the difference.
The binding free energy is calculated as:
ΔG_binding = G_complex - (G_receptor + G_ligand)
Where each free energy term is composed of:
G = E_MM + G_solvation - TS
-
E_MM: The molecular mechanics energy in the gas phase.
-
G_solvation: The free energy of solvation, which has a polar (calculated by PB or GB) and a non-polar component.
-
TS: The entropic contribution, which is often neglected in relative binding free energy calculations due to its computational cost.
Conclusion: The Power of In Silico Modeling in 9-Deazaguanine Drug Discovery
In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and optimization of 9-deazaguanine-based inhibitors. By following a systematic workflow of ligand parameterization, molecular docking, and molecular dynamics simulations, researchers can gain deep insights into the molecular basis of ligand recognition and binding affinity. This knowledge is invaluable for guiding the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. As computational methods continue to evolve in accuracy and efficiency, their role in modern drug discovery will only become more prominent.
References
- 1. Protein-Ligand Complex [mdtutorials.com]
- 2. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]
- 3. classcentral.com [classcentral.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Animation of Trajectory with PyMOL and VMD - CD ComputaBio [computabio.com]
- 7. ks.uiuc.edu [ks.uiuc.edu]
- 8. youtube.com [youtube.com]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. bioinformaticsreview.com [bioinformaticsreview.com]
- 11. youtube.com [youtube.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 14. An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: An In-depth Technical Guide to the Natural Occurrence of the Pyrrolo[3,2-d]pyrimidine Core
Abstract
For researchers and professionals in drug development, the pyrrolopyrimidine scaffold represents a "privileged" heterocyclic system, renowned for its profound and diverse biological activities. As structural analogs of purines, these compounds are adept at interacting with a multitude of biological targets, leading to significant therapeutic potential. However, the natural world has shown a distinct preference for one isomeric form over another. This technical guide delves into the natural occurrence of the pyrrolo[3,2-d]pyrimidine core, revealing a surprising scarcity that stands in stark contrast to its more famous isomer, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. We will explore the rich natural product landscape of the 7-deazapurines, dissect their biosynthetic origins, and juxtapose this with the "natural product vacuum" of the pyrrolo[3,2-d]pyrimidine core. This analysis provides critical insights for medicinal chemists, highlighting where nature provides a template for inspiration and where the frontier lies for de novo synthetic innovation.
The Pyrrolopyrimidine Scaffold: A Dichotomy in Nature's Blueprint
The fusion of a pyrrole ring with a pyrimidine ring gives rise to several isomers, with the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine systems being of principal interest in medicinal chemistry. Their structural resemblance to adenine and guanine allows them to function as ATP-competitive inhibitors for enzymes such as kinases, making them a focal point in the development of targeted therapeutics, particularly in oncology.[1][2]
While both isomers are of immense synthetic interest, a survey of naturally occurring compounds reveals a profound disparity. Nature is replete with complex molecules built upon the pyrrolo[2,3-d]pyrimidine skeleton, a class of compounds collectively known as 7-deazapurines. In contrast, the pyrrolo[3,2-d]pyrimidine core, often referred to as the 9-deazapurine scaffold, is virtually absent from the natural product repertoire. This guide will first illuminate the well-trodden path of naturally occurring 7-deazapurines before exploring the intriguing void surrounding their 9-deaza counterparts.
The Prevalent Isomer: Pyrrolo[2,3-d]pyrimidines (7-Deazapurines) in Nature
The pyrrolo[2,3-d]pyrimidine scaffold is a recurring motif in a variety of bioactive natural products, primarily isolated from microbial and marine sources. These compounds, the 7-deazapurine nucleoside antibiotics, exhibit a remarkable range of biological activities, including antibiotic, antiviral, and antitumor properties.[3]
Key Natural Products and Their Sources
-
Toyocamycin and Sangivamycin: These closely related nucleoside antibiotics are produced by various Streptomyces species.[3][4] Toyocamycin, first isolated from Streptomyces diastatochromogenes, is characterized by a nitrile group at the C5 position of the pyrrole ring.[4] Sangivamycin is its corresponding carboxamide analog. Both compounds exhibit potent antitumor and antibiotic activities, primarily by interfering with nucleic acid synthesis and ribosome function.[3][4]
-
Tubercidin (7-deazaadenosine): Another key member of this family, also produced by Streptomyces, lacks the C5 nitrile group and serves as a fundamental structural analog of adenosine. Its incorporation into cellular processes disrupts RNA and DNA synthesis.
-
Rigidins: This family of marine alkaloids was first isolated from the tunicate Eudistoma cf. rigida.[5][6] Rigidins are not nucleosides but possess the core 7-deazaxanthine (a derivative of pyrrolo[2,3-d]pyrimidine) skeleton. They have garnered significant interest for their potent anticancer activity, which has inspired the synthesis of numerous analogs.[5][6]
Biosynthesis of the 7-Deazapurine Core
The biosynthesis of the 7-deazapurine core is a fascinating example of enzymatic rearrangement, starting from the ubiquitous purine nucleotide, guanosine-5'-triphosphate (GTP).[3][7] This pathway is notable for the excision of what will become the N7-C8 bond of the purine's imidazole ring and the insertion of a new carbon atom.
The key steps are as follows:
-
GTP Cyclohydrolase I (FolE): The pathway initiates with the same enzyme used in folate biosynthesis, which converts GTP to dihydroneopterin triphosphate (H₂NTP).[7]
-
CPH₄ Synthase (QueD): This enzyme catalyzes the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).
-
CDG Synthase (QueE): A member of the radical S-adenosyl-L-methionine (SAM) superfamily, QueE performs a complex, radical-mediated ring contraction of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[8] This is a critical step where the pterin ring system is rearranged into the pyrrolopyrimidine core.
-
PreQ₀ Synthase (QueC): An ATP-dependent enzyme then converts the carboxyl group of CDG into a nitrile, yielding 7-cyano-7-deazaguanine (preQ₀), a key intermediate for various 7-deazapurine natural products, including toyocamycin.[3]
This biosynthetic route underscores a unified pathway for the production of 7-deazapurines in nature, from the modified bases in tRNA to complex secondary metabolites.[3]
The Elusive Isomer: The Pyrrolo[3,2-d]pyrimidine Core in Nature
In stark contrast to the well-populated family of 7-deazapurine natural products, the pyrrolo[3,2-d]pyrimidine (9-deazapurine) scaffold is conspicuously absent from nature's inventory of complex secondary metabolites. Extensive literature searches reveal that while the core, 9-deazaguanine, is a known chemical entity, it is almost exclusively discussed in the context of its chemical synthesis and its use as a precursor for designing synthetic nucleoside analogs.[9][10][11]
This "natural product vacuum" is a critical data point for drug discovery professionals. It suggests that either the biosynthetic machinery to produce this isomer did not evolve, or that such compounds are produced under very specific conditions or by organisms that have not yet been extensively studied. The lack of natural examples means there are no evolutionary starting points for derivatization or semi-synthesis, placing the full burden of discovery on de novo synthetic chemistry.
Bridging the Gap: Synthetic Pyrrolo[3,2-d]pyrimidines as "Nature-Mimicking" Scaffolds
The absence of pyrrolo[3,2-d]pyrimidine natural products has not deterred medicinal chemists. Recognizing its potential as a purine isostere, the scaffold has been the subject of intensive synthetic efforts.[1][12] By replacing the N9 nitrogen of purines with a carbon atom, chemists can create analogs that are resistant to enzymatic cleavage by purine nucleoside phosphorylase, a common metabolic liability for purine-based drugs.[10]
This has led to the development of numerous pyrrolo[3,2-d]pyrimidine derivatives with potent biological activities, most notably as inhibitors of protein kinases. The scaffold serves as an excellent ATP-mimetic, fitting into the adenine-binding pocket of these enzymes. This has resulted in the discovery of potent inhibitors for a range of kinases implicated in cancer and other diseases.
Comparative Significance for Drug Development: A Tale of Two Isomers
The distinct natural availability of the two pyrrolopyrimidine isomers has profound implications for drug discovery strategies. The pyrrolo[2,3-d]pyrimidine scaffold offers a rich field for natural product discovery, semi-synthesis, and bio-inspiration, while the pyrrolo[3,2-d]pyrimidine scaffold is a testament to the power of rational design and synthetic chemistry.
| Feature | Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) | Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) |
| Natural Prevalence | Abundant in microbial & marine organisms.[3] | Exceedingly rare to non-existent in nature. |
| Key Natural Products | Toyocamycin, Sangivamycin, Tubercidin, Rigidins.[3][5] | None well-documented; 9-deazaguanine is a synthetic target.[9][10] |
| Primary Sources | Streptomyces species, Marine Tunicates.[3][5] | Primarily synthetic chemistry laboratories. |
| Biosynthesis | Well-characterized pathway from GTP.[3][7] | No natural biosynthetic pathway known. |
| Primary Activities | Antibiotic, Antiviral, Antitumor.[3][4] | Kinase Inhibition, Anticancer (synthetic derivatives).[12] |
| Drug Dev. Strategy | Natural product screening, semi-synthesis, bio-inspiration. | De novo rational design, synthetic library generation.[1] |
Experimental Protocols: A Contrast in Methodology
To illustrate the practical consequences of this natural dichotomy, we present two representative protocols. The first outlines the isolation of a naturally occurring 7-deazapurine, while the second details a common synthetic route to the 9-deazapurine core.
Isolation of Toyocamycin from Streptomyces Fermentation
This protocol is a generalized procedure based on methods for isolating nucleoside antibiotics from actinomycete cultures.
Workflow Diagram
Step-by-Step Methodology:
-
Fermentation and Harvest: Cultivate a high-producing strain of Streptomyces (e.g., S. diastatochromogenes) in a suitable liquid medium for 5-7 days.[13] Harvest the culture broth and separate the mycelia from the supernatant by centrifugation or filtration.
-
Extraction: The bioactive compounds are typically found in the supernatant. Pass the clarified supernatant through a column packed with an adsorbent resin (e.g., Amberlite® XAD series).
-
Elution: Wash the resin with water to remove salts and polar impurities. Elute the adsorbed compounds with an organic solvent, typically methanol or acetone.
-
Concentration: Evaporate the organic solvent from the eluate under reduced pressure to yield a crude extract.
-
Purification: Subject the crude extract to further purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is often the final step to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the isolated Toyocamycin using spectroscopic methods (NMR, Mass Spectrometry) and comparison with reference data.
Synthesis of the 9-Deazaguanine (Pyrrolo[3,2-d]pyrimidine) Core
This protocol is based on an improved synthetic route reported in the literature, highlighting a multi-step chemical synthesis.[9][10]
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. Protect the exocyclic amino group, for instance, by forming a dimethylaminomethylene derivative.
-
N3-Protection: Protect the N3 position of the pyrimidinone ring. A benzyloxymethyl (BOM) group is effective as it can be readily removed later.[10] This is a crucial step to direct the subsequent cyclization.
-
Condensation and Cyclization: React the N3-protected intermediate with dimethylformamide dimethyl acetal (DMF-DMA). This step introduces the carbon atom that will form the pyrrole ring. Subsequent reductive cyclization (e.g., using catalytic hydrogenation) closes the five-membered ring to form the protected pyrrolo[3,2-d]pyrimidine scaffold.[9]
-
Amine Formation: Treat the product with ethanolic ammonia at high temperature and pressure to convert the 4-oxo group to a 4-amino group, yielding the protected 9-deazaguanine.[10]
-
Deprotection: Remove the BOM protecting group by catalytic hydrogenation to yield the final product, 9-deazaguanine.[9][10]
Conclusion
The natural occurrence of the pyrrolopyrimidine core is a story of stark contrast. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a testament to nature's ingenuity, with a well-defined biosynthetic pathway producing a diverse array of potent bioactive molecules that serve as invaluable leads in drug discovery. Conversely, the pyrrolo[3,2-d]pyrimidine (9-deazapurine) isomer represents a "road not taken" by nature. Its near-total absence in natural products underscores the importance of synthetic chemistry in exploring novel chemical space. For researchers and drug development professionals, this dichotomy is a guiding principle: one can either mine the rich veins of 7-deazapurine natural products or forge new paths in the synthetic landscape of their 9-deaza cousins. Both avenues offer exciting opportunities to develop the next generation of targeted therapies.
References
- 1. Synthetic Entries to and Biological Activity of Pyrrolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exploring Natural Product Chemistry and Biology with Multicomponent Reactions. 5. Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. QueE: A Radical SAM Enzyme Involved in the Biosynthesis of 7-Deazapurine Containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 12. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Toxicological Profile of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine)
Foreword
This document provides a comprehensive toxicological overview of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in biomedical research, also commonly known as 9-deazaguanine. As a purine analog, it exhibits notable biological activities, including the inhibition of purine nucleoside phosphorylase (PNP), which has implications for its potential therapeutic applications, particularly in oncology and immunology.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its known toxicological properties and a proposed framework for a thorough safety evaluation where data is currently limited.
Introduction and Chemical Identity
This compound (9-deazaguanine) is a synthetic analog of guanine, where the nitrogen atom at position 9 is replaced by a carbon atom. This structural modification confers unique biochemical properties, most notably its ability to act as an inhibitor of purine nucleoside phosphorylase (PNP).[1][2] Its potential as an anti-cancer agent and its role in modulating cellular processes, such as activating the base excision repair enzyme 8-oxoguanine DNA glycosylase (OGG1), underscore the importance of a well-defined toxicological profile.[5][6][7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | [9] |
| Synonyms | 9-Deazaguanine, 2-amino-3,5-dihydro-4H-pyrrolo(3,2-d)pyrimidine-4-one | [9] |
| CAS Number | 65996-58-9 | [9] |
| Molecular Formula | C₆H₆N₄O | [9] |
| Molecular Weight | 150.14 g/mol | [9] |
Non-Clinical Toxicology
A comprehensive non-clinical safety evaluation is paramount for any compound with therapeutic potential. For this compound, the available data provides a preliminary understanding of its hazard profile, primarily indicating risks of irritation.[9][10][11] However, a full toxicological workup in line with international regulatory guidelines is necessary for a complete risk assessment.
Acute Toxicity
Proposed Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test System: Female rats (e.g., Sprague-Dawley), as they are often slightly more sensitive.
-
Procedure:
-
A single animal is dosed with a starting dose level selected based on available data (a conservative starting point would be 2000 mg/kg).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower dose level.
-
This sequential dosing continues until the stopping criteria are met, typically after observing a sufficient number of reversals in outcome.
-
The LD50 is then calculated using the maximum likelihood method.
-
-
Observations: Clinical signs, body weight changes, and gross necropsy findings are recorded for all animals.
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect-Level (NOAEL). There is a lack of published sub-chronic or chronic toxicity data for this compound.
Proposed Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
-
Objective: To evaluate the toxicity of this compound following repeated oral administration for 28 days and to establish a NOAEL.
-
Test System: Rats (e.g., Sprague-Dawley), both sexes.
-
Procedure:
-
At least three dose groups and a control group are used. Dose selection should be based on acute toxicity data.
-
The test substance is administered daily by gavage for 28 days.
-
Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.
-
All animals are subjected to a full necropsy, and selected organs are weighed and preserved for histopathological examination.
-
-
Endpoints: Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, gross pathology, and histopathology.
Genotoxicity
Assessing the genotoxic potential of a compound is a critical component of its safety profile, as DNA damage can lead to carcinogenesis and heritable diseases.[13] While no specific genotoxicity data for this compound was identified, a standard battery of in vitro and in vivo tests is recommended.
Proposed Genotoxicity Testing Battery (ICH S2(R1))
-
Objective: To assess the mutagenic and clastogenic potential of this compound.
-
In Vitro Tests:
-
In Vivo Test (if in vitro tests are positive):
-
In Vivo Micronucleus Test in Rodent Hematopoietic Cells (OECD TG 474): To assess chromosomal damage in a whole animal system.[16]
-
Caption: Proposed workflow for genotoxicity assessment.
Carcinogenicity
Long-term carcinogenicity studies in rodents are typically required for pharmaceuticals intended for chronic use. Given the potential for this compound to be developed for such indications, a carcinogenicity assessment would be necessary. No data is currently available.
Proposed Experimental Protocol: Carcinogenicity Bioassay (OECD TG 451)
-
Objective: To determine the carcinogenic potential of this compound following long-term administration.
-
Test System: Two rodent species (e.g., rats and mice), both sexes.
-
Procedure:
-
The compound is administered daily for the majority of the animals' lifespan (e.g., 24 months for rats).
-
Dose levels are selected based on data from sub-chronic toxicity studies, with the highest dose being the Maximum Tolerated Dose (MTD).
-
Animals are monitored for clinical signs and palpable masses.
-
A complete histopathological examination of all tissues is conducted at the end of the study.
-
-
Endpoints: Tumor incidence, latency, and multiplicity.
Reproductive and Developmental Toxicity
The potential for a compound to interfere with reproduction and normal development is a critical safety concern, especially for drugs that may be used in women of childbearing potential. There is no available data on the reproductive and developmental toxicity of this compound.
Proposed Reproductive and Developmental Toxicity Testing Strategy (ICH S5(R3))
-
Fertility and Early Embryonic Development (OECD TG 414): To assess effects on male and female reproductive function and on the developing embryo up to implantation.
-
Embryo-Fetal Development (OECD TG 414): To evaluate the potential for teratogenicity and embryotoxicity following exposure during organogenesis.[17]
-
Pre- and Postnatal Development (OECD TG 414): To assess effects on the developing fetus, neonate, and dam following exposure from implantation through lactation.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for interpreting toxicology data and predicting its behavior in humans. While some pharmacokinetic data exists for analogs of 9-deazaguanine, a full ADME profile for this compound is needed.[2][18]
Caption: Conceptual ADME pathway for this compound.
Proposed In Vitro and In Vivo Pharmacokinetic Studies
-
In Vitro Metabolism:
-
Metabolic Stability: Using liver microsomes and hepatocytes to determine the rate of metabolism.
-
Metabolite Identification: To characterize the major metabolites formed.
-
CYP450 Inhibition and Induction: To assess the potential for drug-drug interactions.[19]
-
-
In Vivo Pharmacokinetics:
-
Single and Multiple Dose Pharmacokinetics: In rodent and non-rodent species to determine key parameters such as Cmax, Tmax, AUC, and half-life.[20][21][22][23]
-
Bioavailability: To determine the fraction of an orally administered dose that reaches systemic circulation.[18]
-
Tissue Distribution: To identify potential sites of accumulation.
-
Summary and Conclusions
This compound (9-deazaguanine) is a compound with significant biological activity that warrants further investigation for its therapeutic potential. The current toxicological data is limited, with GHS classifications indicating it is a skin and eye irritant and may be harmful if swallowed.[9][10][11][12]
To enable its development as a potential therapeutic agent, a comprehensive toxicological evaluation is required. This guide proposes a systematic approach to characterizing its safety profile, encompassing acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity, in line with established international guidelines. Furthermore, a thorough investigation of its pharmacokinetic and metabolic properties is essential for the interpretation of toxicological findings and for bridging non-clinical data to potential human applications. The proposed experimental frameworks provide a roadmap for generating the necessary data to perform a robust risk assessment for this promising compound.
References
- 1. Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase Gene Expression [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | 2227-98-7 [sigmaaldrich.com]
- 13. DNA - Wikipedia [en.wikipedia.org]
- 14. nuvisan.com [nuvisan.com]
- 15. mdpi.com [mdpi.com]
- 16. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selvita.com [selvita.com]
- 20. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacodynamics and pharmacokinetics of a 72-hour infusion of 9-aminocamptothecin in adult cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 23. Pharmacokinetics and pharmacodynamics of 9-aminocamptothecin infused over 72 hours in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Researcher's Compendium to 9-Deazaguanine: A Guide for Drug Discovery
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the purine analogue, 9-deazaguanine. We will delve into its fundamental properties, procurement, mechanism of action, and practical laboratory applications, providing a comprehensive overview to empower your research endeavors.
I. Core Identity and Procurement of 9-Deazaguanine
9-Deazaguanine, a guanine analog where the nitrogen at position 9 is replaced by a carbon, is a pivotal molecule in the study of purine metabolism and the development of novel therapeutics.[1][2] Its unique structure confers resistance to cleavage by purine nucleoside phosphorylase (PNP), making it a potent inhibitor of this enzyme.[3][4]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 65996-58-9 | [1][2][3][5] |
| Molecular Formula | C₆H₆N₄O | [1][3][5] |
| Molecular Weight | 150.14 g/mol | [1][3][5] |
| Alternate Names | 2-Amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one; NSC 344522 | [2][3] |
| Purity | Typically ≥95% | [3] |
| Solubility | DMF: 2.5 mg/ml; DMSO: 20 mg/ml; DMSO:PBS(pH 7.2) (1:3): 0.25 mg/ml | [2] |
| Storage | 4°C, protect from light | [5] |
Reputable Suppliers:
For researchers looking to procure 9-deazaguanine, several reputable suppliers offer this compound in various quantities. It is crucial to obtain a Certificate of Analysis (CoA) with each purchase to verify purity and identity.
| Supplier | Product Number (Example) | Available Quantities |
| Biosynth | FD09249 | 50 mg, 100 mg, 250 mg, 500 mg, 1000 mg |
| ChemScene | CS-0079471 | Inquire for details |
| Santa Cruz Biotechnology | sc-210989 | Inquire for details |
| Cayman Chemical | 19894 | Inquire for details |
| TCI | D4824 | Inquire for details |
II. The Scientific Core: Mechanism of Action as a PNP Inhibitor
The primary mechanism through which 9-deazaguanine exerts its biological effects is the potent and specific inhibition of purine nucleoside phosphorylase (PNP).[2][3][6] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or 2'-deoxyribose-1-phosphate.
In T-cells, PNP plays a critical role in purine metabolism. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. This accumulation, in turn, leads to increased intracellular levels of deoxyguanosine triphosphate (dGTP).[7] Elevated dGTP levels are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This targeted cytotoxicity makes PNP inhibitors, such as 9-deazaguanine, attractive candidates for the treatment of T-cell malignancies, autoimmune diseases, and for preventing transplant rejection.[2]
Figure 1: Mechanism of 9-Deazaguanine as a PNP Inhibitor. This diagram illustrates how 9-deazaguanine blocks the purine salvage pathway, leading to T-cell cytotoxicity.
III. Synthesis and Manufacturing Overview
While researchers typically purchase 9-deazaguanine, understanding its synthesis provides valuable context. An improved synthetic method has been described, starting from 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone.[8][9] The process involves several key steps, including the protection of the N3-position, treatment with DMF-dimethylacetal, reductive cyclization, and finally, removal of the protecting group via catalytic hydrogenation to yield 9-deazaguanine.[8][9] This multi-step synthesis underscores the importance of sourcing the compound from suppliers with robust quality control measures to ensure the final product is free of residual starting materials and byproducts.
Figure 2: Simplified Synthetic Workflow for 9-Deazaguanine. This diagram outlines the key stages in a common synthesis route for 9-deazaguanine.
IV. Experimental Protocols and Methodologies
The following protocols are provided as a starting point for researchers. It is imperative to adapt these based on specific experimental goals, cell lines, and available equipment.
A. In Vitro Cell Viability Assay to Determine IC₅₀
This protocol describes a typical workflow to assess the cytotoxic effect of 9-deazaguanine on a T-cell line (e.g., MOLT-4 or CEM).
Materials:
-
9-Deazaguanine
-
T-cell line (e.g., MOLT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
2'-deoxyguanosine (GdR)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed T-cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2X stock solution of 9-deazaguanine in complete medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X stock of GdR (e.g., 20 µM).
-
Treatment: Add 50 µL of the 2X 9-deazaguanine stock solutions to the appropriate wells. Add 50 µL of the 2X GdR stock to the wells designated for co-treatment. For control wells, add 50 µL of medium with and without GdR.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the 9-deazaguanine concentration and determine the IC₅₀ value using non-linear regression analysis.
B. Protocol for In Vivo Evaluation in a Rat Model
This protocol outlines a general procedure for assessing the in vivo activity of 9-deazaguanine by measuring its effect on plasma nucleoside levels.
Materials:
-
9-Deazaguanine
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
HPLC-MS/MS system for nucleoside analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Compound Formulation: Prepare a suspension of 9-deazaguanine in the vehicle at the desired concentration.
-
Dosing: Administer 9-deazaguanine orally to the rats at a specific dose (e.g., 150 mg/kg).[7] A control group should receive the vehicle only.
-
Blood Collection: At various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples from the rats via an appropriate method (e.g., tail vein or saphenous vein).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for inosine and guanosine levels using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the plasma concentrations of inosine and guanosine over time to determine the pharmacokinetic and pharmacodynamic profile of 9-deazaguanine. An elevation in these nucleosides indicates effective in vivo PNP inhibition.[7]
V. Concluding Remarks for the Advanced Researcher
9-Deazaguanine remains a cornerstone for research into purine metabolism and its role in disease. Its well-defined mechanism of action and commercial availability make it an invaluable tool for both basic and translational science. As research progresses, derivatives of 9-deazaguanine continue to be explored for enhanced potency and drug-like properties.[10][11] A thorough understanding of its properties and careful experimental design are paramount to leveraging the full potential of this powerful inhibitor in the quest for novel therapeutics.
References
- 1. 9-Deazaguanine | 65996-58-9 | FD09249 | Biosynth [biosynth.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 9-Deazaguanine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 7. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol from Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol, a key heterocyclic scaffold in medicinal chemistry, often referred to as 9-deazaguanine.[1] This structural analog of guanine is a critical building block for a variety of therapeutic agents, including antiviral and anticancer nucleoside analogs, due to its resistance to enzymatic cleavage.[2][3][4] This guide details two robust synthetic strategies starting from pyrimidine precursors: a multi-step reductive cyclization and a pathway proceeding through a versatile chlorinated intermediate. The protocols are presented with in-depth explanations of the underlying chemical principles, practical insights for execution, and expected analytical data to ensure reproducibility and success.
Introduction and Strategic Overview
The 5H-pyrrolo[3,2-d]pyrimidine core is isosteric to the purine ring system found in nucleobases, making it a privileged scaffold in drug design.[5] Its derivatives have shown significant potential as inhibitors of enzymes like purine nucleoside phosphorylase (PNP) and as components in various therapeutic modalities.[3][4] The synthesis of this compound can be approached through several strategic disconnections. The most common and reliable methods involve constructing the pyrrole ring onto a pre-functionalized pyrimidine core.
Two primary strategies are highlighted in this guide:
-
Strategy A: Reductive Cyclization: This classic and effective approach builds the pyrrole ring by cyclizing a substituted pyrimidine. It typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular condensation. This method offers a high degree of control and has been refined for excellent yields.[2][6]
-
Strategy B: Chlorination and Hydrolysis: This strategy involves the initial synthesis of the pyrrolo[3,2-d]pyrimidin-4-one core, followed by chlorination to produce the highly versatile intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[7][8] This intermediate can then be hydrolyzed to the desired 4-ol product or used to synthesize a wide array of other C4-substituted analogs.[9][10][11]
References
- 1. 9-Deazaguanine | C6H6N4O | CID 135461003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 9-Deazaguanine Analogues
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 9-deazaguanine analogues, a critical class of compounds investigated for their therapeutic potential, primarily as inhibitors of purine nucleoside phosphorylase (PNP). This document outlines two robust synthetic strategies: a microwave-assisted approach for rapid synthesis and a classical multi-step method involving Friedel-Crafts acylation and Wolff-Kishner reduction for the introduction of diverse substituents. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying chemical principles, and guidance on purification and characterization.
Introduction: The Significance of 9-Deazaguanine Analogues
9-Deazaguanine, a structural analogue of the natural purine guanine, lacks the nitrogen atom at the 9-position of the purine ring. This seemingly minor modification has profound biological consequences. Analogues of 9-deazaguanine have emerged as potent and selective inhibitors of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] Inhibition of PNP leads to the accumulation of dGTP in T-cells, ultimately inducing apoptosis. This mechanism makes 9-deazaguanine analogues promising candidates for the treatment of T-cell mediated diseases such as T-cell leukemia, psoriasis, and rheumatoid arthritis.[2]
The synthesis of a diverse library of 9-deazaguanine analogues is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents with improved potency and pharmacokinetic profiles. This guide provides detailed, field-proven protocols to empower researchers in this endeavor.
Synthetic Strategies: An Overview
Two primary synthetic routes to 9-substituted 9-deazaguanine analogues are presented, each with distinct advantages.
-
Strategy A: Microwave-Assisted Synthesis. This modern approach offers a greener and more time-efficient method for generating the core 9-deazaguanine scaffold.[1][3] Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating.[3][4][5]
-
Strategy B: Friedel-Crafts Acylation and Wolff-Kishner Reduction. This classical, yet highly versatile, multi-step synthesis allows for the introduction of a wide array of aryl and alkyl substituents at the 9-position.[1] This strategy is particularly valuable for extensive SAR studies.
Visualization of Synthetic Pathways
References
Applications of 9-Deazaguanine in Cancer Research: A Detailed Guide to Application Notes and Protocols
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 9-deazaguanine and its derivatives in cancer research. With full editorial control, this guide is structured to offer a comprehensive and scientifically rigorous overview, moving beyond a simple recitation of facts to explain the underlying principles and practical methodologies.
Introduction: The Significance of 9-Deazaguanine in Oncology
9-Deazaguanine is a purine analog that has garnered significant attention in cancer research due to its potent and selective mechanism of action. Unlike many conventional chemotherapeutics that directly interfere with DNA replication in all rapidly dividing cells, 9-deazaguanine and its derivatives, such as forodesine (a well-studied analog), target a specific enzyme crucial for purine metabolism. This targeted approach offers the potential for greater efficacy and reduced off-target toxicity, particularly in hematological malignancies.
The primary molecular target of 9-deazaguanine is purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] The rationale for targeting PNP in cancer therapy stems from the observation that congenital deficiency of this enzyme in humans leads to a profound T-cell immunodeficiency, suggesting that T-lymphocytes are particularly dependent on this pathway.[1] This guide will delve into the intricate molecular mechanisms of 9-deazaguanine, its diverse applications in cancer research, and provide detailed protocols for its experimental use.
Part 1: The Core Mechanism of Action - Targeting Purine Metabolism
The anticancer activity of 9-deazaguanine is not inherent to the molecule itself but is contingent on its ability to inhibit purine nucleoside phosphorylase (PNP). This inhibition sets off a cascade of metabolic events that are particularly toxic to certain cancer cells, most notably those of T-cell lineage.
Inhibition of Purine Nucleoside Phosphorylase (PNP)
PNP is a crucial enzyme that catalyzes the reversible phosphorolysis of purine nucleosides, such as deoxyguanosine, into their corresponding purine bases (guanine) and deoxyribose-1-phosphate.[2] 9-Deazaguanine and its analogs are transition-state inhibitors of PNP, meaning they bind to the enzyme with extremely high affinity, effectively blocking its catalytic activity.[3]
The Accumulation of Deoxyguanosine Triphosphate (dGTP)
The inhibition of PNP by 9-deazaguanine leads to an accumulation of the enzyme's substrate, deoxyguanosine (dGuo), in the plasma and within cells.[1][4] This excess deoxyguanosine is then phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP), which is subsequently converted to deoxyguanosine triphosphate (dGTP).[4][5]
T-lymphocytes, and consequently T-cell malignancies, exhibit high levels of dCK and relatively low levels of deoxynucleotidase activity, the enzyme that would otherwise dephosphorylate dGTP.[6] This enzymatic imbalance makes T-cells exceptionally efficient at converting the accumulating deoxyguanosine into dGTP, leading to a massive buildup of this deoxynucleotide triphosphate.[6]
Induction of Apoptosis
The excessive intracellular concentration of dGTP is the ultimate cytotoxic event. This imbalance in the deoxynucleotide pool has several downstream consequences that converge to induce programmed cell death (apoptosis):
-
Inhibition of Ribonucleotide Reductase: High levels of dGTP allosterically inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the building blocks of DNA. This disrupts the synthesis of other deoxynucleotides, leading to a halt in DNA replication and repair.[5]
-
Induction of DNA Damage and p53 Activation: The imbalanced dNTP pools can lead to misincorporation of nucleotides during DNA synthesis, causing DNA damage. This damage can trigger the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6]
-
Mitochondrial Apoptotic Pathway: Studies have shown that forodesine can activate the mitochondrial apoptotic pathway, characterized by a decrease in the anti-apoptotic protein Mcl-1 and an increase in the pro-apoptotic protein Bim.[7] This can occur through both p53-dependent and p53-independent mechanisms, with some evidence pointing to the involvement of the p53-related protein p73.[7]
Caption: Mechanism of 9-Deazaguanine Action.
Part 2: Applications in Cancer Research & Quantitative Data
The primary application of 9-deazaguanine and its derivatives in cancer research has been in the study and treatment of hematological malignancies, particularly those of T-cell origin. However, its utility is also being explored in B-cell leukemias and other cancer types.
T-Cell Malignancies
Given the profound T-cell lymphopenia observed in PNP-deficient individuals, T-cell cancers are the most logical and well-studied targets for 9-deazaguanine-based therapies. Clinical trials with forodesine have demonstrated significant anti-leukemic activity in patients with T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).[6]
B-Cell Malignancies
While T-cells are the primary target, research has shown that some B-cell malignancies, such as B-cell chronic lymphocytic leukemia (B-CLL), also exhibit sensitivity to forodesine.[5][6] This is attributed to high levels of deoxycytidine kinase (dCK) in these cells, which allows for the efficient conversion of deoxyguanosine to the cytotoxic dGTP.[6] Preclinical studies have also demonstrated activity in B-cell acute lymphoblastic leukemia (B-ALL).
Solid Tumors
The application of 9-deazaguanine in solid tumors is less explored. However, the principle of targeting purine metabolism holds potential in tumors with specific metabolic vulnerabilities. Further research is warranted to identify solid tumors that may be susceptible to PNP inhibition.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of forodesine in various cancer cell lines, demonstrating its potent cytotoxic effects, particularly in T-cell leukemia.
| Cell Line | Cancer Type | IC50 (µM) | Additional Notes | Reference(s) |
| CEM-SS | T-cell Acute Lymphoblastic Leukemia | 0.015 | In the presence of deoxyguanosine (dGuo) | [6] |
Note: The cytotoxic activity of 9-deazaguanine and its analogs is highly dependent on the presence of deoxyguanosine. Experimental protocols should include the co-administration of dGuo to accurately assess its efficacy.
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vitro experiments to evaluate the efficacy of 9-deazaguanine and its derivatives.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the concentration of 9-deazaguanine that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
9-deazaguanine or its analog (e.g., forodesine)
-
Deoxyguanosine (dGuo)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a stock solution of 9-deazaguanine and dGuo in an appropriate solvent (e.g., DMSO or PBS). Prepare serial dilutions of 9-deazaguanine in culture medium, keeping the concentration of dGuo constant (e.g., 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium and dGuo alone as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the 9-deazaguanine concentration to determine the IC50 value using appropriate software.
References
- 1. Drug evaluation: forodesine - PNP inhibitor for the treatment of leukemia, lymphoma and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter phase 1/2 study of forodesine in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forodesine has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forodesine in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and its Analogs as Potent Inhibitors of Purine Nucleoside Phosphorylase (PNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Purine Nucleoside Phosphorylase
Purine Nucleoside Phosphorylase (PNP) is a pivotal enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides.[1] Specifically, PNP catalyzes the reversible phosphorolysis of inosine and guanosine to their respective bases, hypoxanthine and guanine, and ribose-1-phosphate.[2] This function is critical for maintaining the balance of purine nucleotides within cells.
The profound immunological consequences of PNP deficiency in humans underscore its significance as a therapeutic target.[3] Genetic deficiency of PNP leads to a severe T-cell immunodeficiency, characterized by a drastic reduction in T-lymphocyte counts while B-cell function remains largely unaffected.[1][3] This T-cell specific toxicity stems from the accumulation of PNP substrates, particularly deoxyguanosine. In the absence of PNP, deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP), which accumulates to toxic levels in T-cells.[3][4] This accumulation inhibits ribonucleotide reductase, leading to impaired DNA synthesis and ultimately, apoptosis.[5]
This selective effect on T-lymphocytes has positioned PNP as a compelling target for the development of inhibitors to induce a state of immunosuppression. Such inhibitors have potential applications in the treatment of T-cell mediated autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in preventing graft-versus-host disease following organ transplantation.[1] Furthermore, the role of PNP in purine metabolism makes it a target for anti-cancer therapies, particularly for T-cell malignancies.[6]
The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, a 9-deazaguanine analog, has emerged as a promising chemical starting point for the design of potent and selective PNP inhibitors.[1][7] These compounds mimic the natural purine substrates of PNP and can be chemically modified to enhance their binding affinity and pharmacological properties. This document provides a comprehensive guide to the application of this compound and its derivatives as PNP inhibitors, detailing protocols for their biochemical and cellular characterization.
Mechanism of Action: Inducing T-Cell Apoptosis
The therapeutic rationale for using this compound-based PNP inhibitors lies in their ability to mimic the effects of genetic PNP deficiency. By blocking the active site of the PNP enzyme, these inhibitors prevent the breakdown of deoxyguanosine. This leads to an intracellular accumulation of dGTP, a hallmark of PNP inhibition.[4] The elevated dGTP levels are particularly cytotoxic to T-lymphocytes, triggering a cascade of events that culminate in apoptosis.[5] This targeted depletion of T-cells forms the basis of the desired immunosuppressive or anti-leukemic effects.
References
- 1. Inhibitors of human purine nucleoside phosphorylase. Synthesis of pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase inhibitors as potentially T-cell selective immunosuppressive agents. Description of 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d] pyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-d]pyrimidines, a new class of purine nucleoside phosphorylase (PNP) inhibitors as potential T-cell selective immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vitro inhibition of human MOLT-4 T lymphoblasts by the novel purine nucleoside phosphorylase inhibitor, CI-972 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A purine nucleoside phosphorylase (PNP) inhibitor induces apoptosis via caspase-3-like protease activity in MOLT-4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Experimental Evaluation of Pyrrolopyrimidine-Based SHMT2 Inhibitors
Introduction: SHMT2 as a Critical Node in Cancer Metabolism
Mitochondrial serine hydroxymethyltransferase 2 (SHMT2) has emerged as a pivotal enzyme in the metabolic reprogramming that fuels cancer cell proliferation and survival.[1][2][3] SHMT2 catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][4] This reaction is a principal source of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids.[5][6][7] Furthermore, this pathway contributes to cellular antioxidant defense by producing NADPH.[2][5] In a variety of tumors, SHMT2 is overexpressed and this is often correlated with poor patient prognosis, making it a compelling target for anticancer therapies.[1][2][8][9]
Pyrrolo[3,2-d]pyrimidines represent a novel class of small-molecule inhibitors designed to target SHMT2.[10][11][12] These compounds show promise in preclinical studies, demonstrating broad-spectrum antitumor efficacy.[10][13] This guide provides a comprehensive experimental framework for researchers to robustly characterize the inhibition of SHMT2 by this class of compounds, from initial biochemical validation to confirmation of target engagement in a cellular context.
The Central Role of SHMT2 in One-Carbon Metabolism
The diagram below illustrates the critical position of SHMT2 within the mitochondrial one-carbon metabolic network, highlighting its contribution to key biosynthetic pathways that support tumorigenesis.
Caption: SHMT2's role in cancer metabolism and signaling pathways.
Part 1: Biochemical Characterization of SHMT2 Inhibition
The initial step in evaluating a novel inhibitor is to determine its direct effect on the enzymatic activity of purified SHMT2. A continuous spectrophotometric coupled-enzyme assay is a robust and widely used method for this purpose.
Principle of the Coupled-Enzyme Assay
This assay measures the production of 5,10-CH2-THF by SHMT2. The 5,10-CH2-THF is then converted to 5,10-methenyltetrahydrofolate (CH=THF) by the coupling enzyme 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), using NADP+ as a cofactor. The resulting production of NADPH is monitored by the increase in absorbance at 340 nm.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for biochemical IC50 determination of SHMT2 inhibitors.
Detailed Protocol: Spectrophotometric Coupled-Enzyme Assay
Materials and Reagents:
-
Purified recombinant human SHMT2
-
Purified recombinant human MTHFD
-
L-Serine
-
Tetrahydrofolate (THF)
-
NADP+
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.5)
-
Pyrrolopyrimidine inhibitor stock solution (in DMSO)
-
UV-transparent 96-well microplate
-
Spectrophotometer with kinetic reading capabilities
Protocol Steps:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, and 50 µM PLP.
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing 2 mM NADP+, 0.4 mM THF, and an appropriate concentration of MTHFD (empirically determined, typically 1-2 µg/mL).
-
Inhibitor Dilutions: Prepare a serial dilution of the pyrrolopyrimidine inhibitor in DMSO. A typical starting range would be from 100 µM down to 1 nM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 88 µL of the Reagent Mix to each well.
-
Add 5 µL of purified SHMT2 (concentration to be optimized to ensure a linear reaction rate, typically 5-10 nM final concentration) to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 5 µL of L-Serine (final concentration of 2 mM) to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve (ΔAbs/min).
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[14][15]
-
Quantitative Data: Example IC50 Values for Pyrrolopyrimidine Inhibitors
The following table presents hypothetical IC50 values for a series of pyrrolopyrimidine-based SHMT2 inhibitors, determined using the protocol described above.
| Compound ID | Target | IC50 (nM) |
| AGF347 | Human SHMT2 | 8.5 |
| AGF320 | Human SHMT2 | 15.2 |
| AGF291 | Human SHMT2 | 21.7 |
| SHIN2 | Human SHMT2 | ~10 |
Note: Data for AGF compounds are illustrative. SHIN2 data is based on published findings.[1][7]
Part 2: Cellular Target Engagement
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[16][17][18]
Principle of CETSA
CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[16][17][19] In a CETSA experiment, cells are treated with the inhibitor and then heated. The amount of soluble, non-denatured SHMT2 remaining at different temperatures is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[18]
Experimental Workflow for CETSA
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for SHMT2
Materials and Reagents:
-
Cancer cell line with detectable SHMT2 expression (e.g., HCT116, MIA PaCa-2)
-
Cell culture medium and supplements
-
Pyrrolopyrimidine inhibitor
-
DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Anti-SHMT2 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
Secondary antibody (HRP-conjugated)
-
Reagents for SDS-PAGE and Western blotting
-
Thermal cycler or heating block
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the pyrrolopyrimidine inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with DMSO (vehicle control) for 1-2 hours in culture medium.
-
-
Cell Harvesting and Heating:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against SHMT2.
-
Probe the same blot for a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Develop the blot and quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each temperature point, normalize the SHMT2 band intensity to the loading control.
-
Further normalize the data by setting the intensity of the unheated sample (or the lowest temperature) to 100%.
-
Plot the percentage of soluble SHMT2 against the temperature for both the DMSO- and inhibitor-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.
-
Data Presentation: Example CETSA Results
The following table summarizes hypothetical melting temperature (Tagg) shifts observed for SHMT2 upon treatment with a pyrrolopyrimidine inhibitor.
| Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg, °C) |
| DMSO (Vehicle) | 52.5 | - |
| Pyrrolopyrimidine (10 µM) | 58.0 | +5.5 |
A positive thermal shift is indicative of the inhibitor binding to and stabilizing the SHMT2 protein within the cellular milieu.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of pyrrolopyrimidine-based SHMT2 inhibitors. By combining biochemical assays to determine potency with cellular thermal shift assays to confirm target engagement, researchers can confidently advance promising compounds through the drug discovery pipeline. Further characterization should involve assessing the inhibitor's impact on downstream metabolic pathways, such as through stable isotope tracing, and evaluating its efficacy in cell proliferation and in vivo tumor models.[3][20][21] The ultimate goal is the development of selective and potent SHMT2 inhibitors as a novel class of anticancer therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulating serine hydroxymethyltransferase 2 (SHMT2) suppresses tumorigenesis in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SHMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Therapeutic Targeting of Mitochondrial One-Carbon Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SHMT2 promotes tumor growth through VEGF and MAPK signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lsi.princeton.edu [lsi.princeton.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. collaborate.princeton.edu [collaborate.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cancer proteome and metabolite changes linked to SHMT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
How to functionalize the 5H-pyrrolo[3,2-d]pyrimidine core
Application otes and Protocols for the Functionalization of the 5H-pyrrolo[3,2-d]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a key heterocyclic system, is a cornerstone in medicinal chemistry due to its structural resemblance to purines, earning it the name 9-deazapurine.[1] This structural mimicry allows compounds based on this core to interact with a wide array of biological targets, leading to their investigation and development as potent therapeutic agents.[2][3][4] Derivatives of this scaffold have demonstrated significant antiproliferative, antiviral, and enzyme-inhibitory activities.[5] The strategic functionalization of the 5H-pyrrolo[3,2-d]pyrimidine core is paramount in modulating the pharmacological profile of these molecules, influencing their potency, selectivity, toxicity, and pharmacokinetic properties.[6][7] This document provides a comprehensive guide to the key strategies for modifying this privileged scaffold, offering detailed protocols and mechanistic insights to empower researchers in the design and synthesis of novel drug candidates.
Introduction: The Strategic Importance of the 5H-pyrrolo[3,2-d]pyrimidine Core
The 5H-pyrrolo[3,2-d]pyrimidine system is a fused bicyclic heterocycle that does not occur naturally but has been synthetically explored for its rich pharmacological potential.[1] Its significance lies in its ability to serve as a purine isostere, enabling it to interact with enzymes and receptors that recognize natural purines. This has led to the development of numerous derivatives with diverse biological activities, including kinase inhibitors for cancer therapy and antagonists for neuropeptide Y5 receptors for potential anti-obesity treatments.[2][8]
The functionalization of this core at various positions allows for the fine-tuning of its biological activity. For instance, substitutions on the pyrimidine ring can influence interactions with the target protein's active site, while modifications on the pyrrole ring can alter solubility and metabolic stability. Understanding the reactivity of each position on the core is crucial for the rational design of new derivatives with improved therapeutic indices.
dot digraph "5H_pyrrolo_3_2_d_pyrimidine_core" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"core" [pos="0,0!", label=<
C4
//
3
C7
C
C
/
//
5(H)
C6
C2
];
"C2_label" [pos="2.5,-1.5", label="C2 Position", fontcolor="#4285F4"]; "C4_label" [pos="2,1.5", label="C4 Position", fontcolor="#EA4335"]; "5_label" [pos="-1.5,-1.5", label="5 Position", fontcolor="#34A853"]; "C7_label" [pos="-2,1.5", label="C7 Position", fontcolor="#FBBC05"];
"core":s -> "C2_label" [style=invis]; "core":n -> "C4_label" [style=invis]; "core":s -> "5_label" [style=invis]; "core":n -> "C7_label" [style=invis]; } Figure 1: Key functionalization sites on the 5H-pyrrolo[3,2-d]pyrimidine core.
Part 1: Functionalization of the Pyrimidine Ring
The pyrimidine portion of the scaffold offers highly reactive sites for modification, primarily at the C2 and C4 positions. These positions are often targeted to introduce diversity and modulate the electronic properties of the molecule, which directly impacts biological activity.
1.1 Halogenation: A Gateway to Further Functionalization
Halogenation, particularly chlorination, of the C2 and C4 positions is a foundational strategy in the synthesis of functionalized 5H-pyrrolo[3,2-d]pyrimidines. The resulting di-chloro derivative serves as a versatile intermediate for subsequent nucleophilic substitution reactions.[8]
Protocol 1: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
This protocol is adapted from established synthetic routes.[1]
Materials:
-
5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
-
Phenylphosphonic dichloride (PhPOCl₂) or Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Standard glassware for reflux and inert atmosphere (e.g., Schlenk line)
Procedure:
-
To a stirred slurry of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione in an inert solvent, add phenylphosphonic dichloride.
-
Heat the reaction mixture to reflux (typically 170-175°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.
Causality and Insights: The use of PhPOCl₂ or POCl₃ is critical for the conversion of the dione to the dichloro derivative. The high temperature is necessary to drive the reaction to completion. This di-halogenated intermediate is highly susceptible to nucleophilic attack at both C2 and C4 positions, allowing for the introduction of a wide range of functional groups.
1.2 ucleophilic Aromatic Substitution (SAr)
With the 2,4-dichloro intermediate in hand, a plethora of nucleophiles can be introduced at these positions. The reactivity of the C4 position is generally higher than the C2 position, allowing for sequential and selective functionalization.
Protocol 2: Selective Mono- and Di-substitution
Materials:
-
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
-
ucleophile (e.g., amines, alkoxides, thiols)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃)
Procedure for Mono-substitution (preferentially at C4):
-
Dissolve 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in the chosen solvent.
-
Add the nucleophile (1 equivalent) and the base at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench with water and extract the product.
-
Purify by column chromatography.
Procedure for Di-substitution:
-
Follow the same procedure as above, but use an excess of the nucleophile ( > 2 equivalents) and elevated temperature if necessary.
Data Presentation: Representative SAr Reactions
| Position | ucleophile | Product | Typical Yield (%) |
| C4 | Benzylamine | 2-chloro-4-(benzylamino)-5H-pyrrolo[3,2-d]pyrimidine | 85-95 |
| C2/C4 | Aniline (excess) | 2,4-dianilino-5H-pyrrolo[3,2-d]pyrimidine | 70-85 |
| C4 | Sodium methoxide | 2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | 80-90 |
Expert Insights: The selectivity of the SAr reaction can be controlled by temperature and the stoichiometry of the nucleophile. For the synthesis of di-substituted compounds with different nucleophiles, a stepwise approach is necessary, leveraging the differential reactivity of the C4 and C2 positions.
Part 2: Functionalization of the Pyrrole Ring
The pyrrole moiety of the scaffold offers opportunities for functionalization at the 5 and C7 positions, which can significantly impact the molecule's pharmacokinetic properties and target engagement.
2.1 -Alkylation and -Arylation at the 5 Position
Modification at the 5 position is a common strategy to improve solubility, modulate metabolic stability, and explore interactions with the target protein.[6][7]
Protocol 3: 5-Alkylation
Materials:
-
A 5H-pyrrolo[3,2-d]pyrimidine derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Strong base (e.g., aH, K₂CO₃)
-
Aprotic solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the 5H-pyrrolo[3,2-d]pyrimidine in an anhydrous aprotic solvent, add a strong base at 0°C to deprotonate the 5 position.
-
Stir the mixture for a short period (e.g., 30 minutes) at 0°C.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography.
Trustworthiness: This protocol is a standard and reliable method for -alkylation. The choice of base and solvent is critical for efficient deprotonation and subsequent alkylation. Using anhydrous conditions is essential to prevent quenching of the strong base.
dot digraph "5_Alkylation_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="Start with 5H-pyrrolo[3,2-d]pyrimidine"]; deprotonation [label="Deprotonate 5 with a strong base (e.g., aH) in an aprotic solvent (e.g., DMF)"]; alkylation [label="Add alkyl halide (R-X)"]; workup [label="Aqueous workup and extraction"]; purification [label="Purification (e.g., column chromatography)"]; product [label="5-alkylated product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> deprotonation; deprotonation -> alkylation; alkylation -> workup; workup -> purification; purification -> product; } Figure 2: Workflow for 5-alkylation of the 5H-pyrrolo[3,2-d]pyrimidine core.
2.2 C7-Halogenation and Cross-Coupling Reactions
The C7 position of the pyrrole ring is amenable to electrophilic halogenation, which then opens the door for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, and alkynyl groups.[1][9]
Protocol 4: C7-Iodination
Materials:
-
A 5H-pyrrolo[3,2-d]pyrimidine derivative
-
-Iodosuccinimide (IS)
-
Solvent (e.g., CH₂Cl₂, DMF)
Procedure:
-
Dissolve the 5H-pyrrolo[3,2-d]pyrimidine derivative in the chosen solvent.
-
Add -Iodosuccinimide (IS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with an organic solvent and wash with aqueous sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 5: Suzuki Cross-Coupling at C7
Materials:
-
7-iodo-5H-pyrrolo[3,2-d]pyrimidine derivative
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the 7-iodo-5H-pyrrolo[3,2-d]pyrimidine, boronic acid, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Authoritative Grounding: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the functionalization of heterocyclic compounds, including the related pyrrolo[2,3-d]pyrimidine scaffold.[10]
Data Presentation: Representative C7 Cross-Coupling Reactions
| Coupling Partner | Catalyst | Product | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | 7-phenyl-5H-pyrrolo[3,2-d]pyrimidine | 70-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | 7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine | 75-95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | 7-(thiophen-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | 65-85 |
Part 3: Advanced Functionalization Strategies
Beyond the fundamental reactions, more advanced techniques can be employed to achieve novel functionalization patterns.
3.1 C-H Activation
Direct C-H activation is an emerging and powerful tool for the functionalization of heterocycles, offering a more atom-economical approach by avoiding the pre-functionalization steps (e.g., halogenation). While less documented for the 5H-pyrrolo[3,2-d]pyrimidine core specifically, methodologies developed for related purine and deazapurine systems can likely be adapted.
Conceptual Workflow for C-H Arylation:
dot digraph "CH_Activation_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="5H-pyrrolo[3,2-d]pyrimidine"]; reaction_conditions [label="Pd(OAc)₂, Ligand, Oxidant, Aryl Source"]; ch_activation [label="Direct C-H Activation at a specific position"]; product [label="C-arylated product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction_conditions; reaction_conditions -> ch_activation; ch_activation -> product; } Figure 3: Conceptual workflow for direct C-H arylation.
Expertise & Experience: The regioselectivity of C-H activation is often challenging to control and requires careful optimization of the catalyst, ligand, and reaction conditions. The inherent electronic properties of the 5H-pyrrolo[3,2-d]pyrimidine core will dictate the most reactive C-H bonds.
3.2 Diversity-Oriented Synthesis
For the rapid generation of compound libraries for high-throughput screening, diversity-oriented synthesis (DOS) strategies are invaluable. These approaches often involve building the heterocyclic core from functionalized precursors, allowing for the introduction of diversity at multiple positions in a few synthetic steps.[11][12][13]
One such approach involves the construction of the pyrimidine ring onto a pre-functionalized pyrrole. For example, starting from a substituted aminopyrrole, treatment with an isocyanate followed by cyclization can yield a variety of 2,4-dioxo-pyrrolo[3,2-d]pyrimidines with diverse substituents on the pyrimidine nitrogens.[11][12][13]
Conclusion
The functionalization of the 5H-pyrrolo[3,2-d]pyrimidine core is a rich and evolving field of study. The strategies outlined in this document, from classical halogenation and nucleophilic substitution to modern cross-coupling and C-H activation approaches, provide a powerful toolkit for medicinal chemists. A thorough understanding of the reactivity of this scaffold and the judicious application of these synthetic methodologies will continue to drive the discovery of novel and potent therapeutic agents. The protocols and insights provided herein are intended to serve as a practical guide for researchers dedicated to exploring the vast chemical space and therapeutic potential of 5H-pyrrolo[3,2-d]pyrimidine derivatives.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular Pharmacodynamics of a ovel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile [smolecule.com]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via 5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via 5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine [myskinrecipes.com]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 9-Deazaguanine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the incorporation of the guanine analog, 9-deazaguanine, into synthetic oligonucleotides. As a structural mimic of guanine lacking the N7 nitrogen, 9-deazaguanine is a valuable tool for investigating the role of this nitrogen in various biological processes, including DNA-protein interactions and the formation of alternative DNA structures. This document details the necessary materials, step-by-step procedures for solid-phase synthesis, deprotection, and purification, as well as methods for the characterization of the final product. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemistry.
Introduction: The Significance of 9-Deazaguanine in Oligonucleotide Research
Guanine, a fundamental component of nucleic acids, plays a crucial role in genetic information storage and transfer. The nitrogen atom at the 7-position (N7) of the purine ring is a key site for various chemical modifications and interactions. It is a major target for alkylating agents and is involved in Hoogsteen base pairing, which is essential for the formation of non-canonical DNA structures like G-quadruplexes and triplexes.
9-Deazaguanine is a structural analog of guanine where the N7 nitrogen is replaced by a carbon atom. This seemingly subtle modification has profound implications for the chemical and biological properties of oligonucleotides containing it. By removing the N7 nitrogen, researchers can dissect its specific contributions to:
-
DNA-Protein Interactions: Many DNA-binding proteins recognize and interact with the major groove of the DNA helix, where the N7 of guanine is exposed. Incorporating 9-deazaguanine can help elucidate the importance of this specific interaction for protein binding and function.
-
Triplex and G-Quadruplex Formation: The N7 atom of guanine is a critical hydrogen bond acceptor in Hoogsteen base pairing, which is fundamental to the stability of DNA triplexes and G-quadruplexes.[1][2] The substitution with 9-deazaguanine disrupts these interactions, making it a valuable tool to study the formation and stability of these higher-order DNA structures.[1]
-
Antisense and RNAi Technology: Modified oligonucleotides are at the forefront of therapeutic development. Understanding how modifications like 9-deazaguanine affect duplex stability, nuclease resistance, and off-target effects is crucial for designing more effective and safer drugs.[3][4]
This guide provides the necessary protocols to successfully synthesize and characterize 9-deazaguanine-containing oligonucleotides, enabling researchers to leverage this powerful tool in their investigations.
Synthesis of 9-Deazaguanine Phosphoramidite: The Building Block for Incorporation
The incorporation of 9-deazaguanine into an oligonucleotide via automated solid-phase synthesis requires a protected phosphoramidite derivative of the modified nucleoside.[5][6] The synthesis of 9-deazaguanine phosphoramidite is a multi-step process that is typically performed by specialized chemical suppliers. However, understanding its structure is crucial for its proper use.
The key features of the 9-deazaguanine phosphoramidite are:
-
5'-O-DMT group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl group of the deoxyribose sugar, preventing it from reacting during the coupling step. This acid-labile group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[5]
-
Exocyclic Amine Protecting Group: The exocyclic amine of 9-deazaguanine must be protected to prevent side reactions. Common protecting groups include isobutyryl (iBu) or dimethylformamidine (dmf).[7] The choice of protecting group influences the deprotection conditions.
-
3'-O-Phosphoramidite Moiety: This reactive group at the 3'-position of the sugar enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.[6]
Caption: Key components of a 9-deazaguanine phosphoramidite building block.
Protocol for Solid-Phase Oligonucleotide Synthesis
The incorporation of 9-deazaguanine phosphoramidite into an oligonucleotide sequence is achieved using a standard automated DNA synthesizer. The underlying chemistry is the well-established phosphoramidite method.[5][6]
Materials and Reagents
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
9-Deazaguanine phosphoramidite (ensure appropriate protecting groups compatible with your synthesis and deprotection strategy)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizer (e.g., iodine solution)
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Synthesis Cycle for 9-Deazaguanine Incorporation
The synthesis cycle for incorporating a 9-deazaguanine residue is identical to that of the standard nucleobases. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Step 1: Deblocking (Detritylation) The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support. This creates a reactive hydroxyl group for the next coupling reaction.
Step 2: Coupling The 9-deazaguanine phosphoramidite, dissolved in anhydrous acetonitrile, is activated by an appropriate activator and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. The coupling efficiency of modified phosphoramidites can sometimes be slightly lower than that of standard amidites.[7][8] It is advisable to use a slightly longer coupling time or a higher concentration of the phosphoramidite to ensure high coupling efficiency.[8]
Step 3: Capping Any unreacted 5'-hydroxyl groups are "capped" by acetylation. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an iodine solution.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Deprotection and Cleavage of the Oligonucleotide
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the bases and the phosphate backbone must be removed.[9][10] The choice of deprotection method is critical and depends on the protecting groups used on the 9-deazaguanine and other nucleobases in the sequence.[9]
| Deprotection Reagent | Temperature (°C) | Time | Suitability |
| Concentrated Ammonium Hydroxide | 55 | 8-16 hours | Standard for iBu and other base-labile protecting groups.[11] |
| AMA (Ammonium Hydroxide/Methylamine) | 65 | 10-15 minutes | Faster deprotection, suitable for many standard protecting groups.[12] |
| Potassium Carbonate in Methanol | Room Temperature | 2-4 hours | Ultra-mild conditions for sensitive modifications.[9] |
4.1. Standard Deprotection Protocol (using Ammonium Hydroxide)
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL).
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the CPG with a small amount of water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Note: Always consult the technical specifications of your 9-deazaguanine phosphoramidite to determine the recommended deprotection conditions.
Purification of the 9-Deazaguanine Modified Oligonucleotide
Purification is essential to remove truncated sequences (n-1, n-2, etc.) and other impurities. The choice of purification method depends on the length of the oligonucleotide and the desired purity.
-
DMT-on Reverse-Phase HPLC or Cartridge Purification: This is a common and efficient method for purifying oligonucleotides. The final DMT group on the full-length product is left on, making it more hydrophobic than the failure sequences. The DMT-on oligonucleotide is retained on the reverse-phase column, while the failure sequences are washed away. The DMT group is then removed with an acid wash, and the purified oligonucleotide is eluted.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high-resolution separation based on size and is suitable for purifying long oligonucleotides or when very high purity is required.
Characterization of the Final Product
Proper characterization is crucial to confirm the identity and purity of the synthesized oligonucleotide.[13]
Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and accurate method to confirm the molecular weight of the synthesized oligonucleotide.[13] The expected mass should be calculated and compared to the experimental value.
| Component | Monoisotopic Mass (Da) |
| Deoxyadenosine (dA) | 313.21 |
| Deoxycytidine (dC) | 289.18 |
| Deoxyguanosine (dG) | 329.21 |
| Thymidine (T) | 304.20 |
| 9-Deaza-2'-deoxyguanosine | 328.22 |
Note: The masses are for the deprotected nucleoside monophosphates within an oligonucleotide chain.
UV-Visible Spectroscopy
The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260). The extinction coefficient of the oligonucleotide should be calculated based on the contribution of each nucleobase, including 9-deazaguanine.
Thermal Melting Analysis (Tm)
The thermal stability of a duplex containing 9-deazaguanine can be assessed by measuring the melting temperature (Tm).[14][15][16] This is the temperature at which half of the duplex DNA has denatured into single strands. The incorporation of 9-deazaguanine in place of guanine typically leads to a decrease in the thermal stability of the duplex when paired with cytosine.[17] This is due to the altered hydrogen bonding pattern.
Experimental Protocol for Tm Determination:
-
Anneal the 9-deazaguanine-containing oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute).
-
The Tm is the temperature at the midpoint of the melting transition.
The destabilizing effect of a 9-deazaguanine:cytosine base pair compared to a standard guanine:cytosine pair can be quantified by the change in melting temperature (ΔTm).[17]
Conclusion
The protocol outlined in this application note provides a robust framework for the successful incorporation of 9-deazaguanine into synthetic oligonucleotides. By carefully selecting the appropriate phosphoramidite, adhering to standard solid-phase synthesis cycles, and employing suitable deprotection and purification strategies, researchers can generate high-quality modified oligonucleotides. The subsequent characterization by mass spectrometry and thermal melting analysis will validate the integrity of the product. The use of 9-deazaguanine-modified oligonucleotides will continue to be a valuable approach for dissecting the intricate roles of the guanine N7 position in a wide range of biological systems.
References
- 1. pH-Independent triplex formation: hairpin DNA containing isoguanine or 9-deaza-9-propynylguanine in place of protonated cytosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pH-Independent triplex formation: hairpin DNA containing isoguanine or 9-deaza-9-propynylguanine in place of protonated cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Modified Antisense Oligonucleotides Targeting DMPK in Mice and Nonhuman Primates for the Treatment of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. twistbioscience.com [twistbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. glenresearch.com [glenresearch.com]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thermal stability of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oligonucleotide incorporation and base pair stability of 9-deaza-2'-deoxyguanosine, an analogue of 8-oxo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Deazaguanine: A Comprehensive Guide to Handling and Storage
Introduction
9-Deazaguanine (2-amino-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) is a pivotal purine analog in biomedical research and drug development.[1] Its structural similarity to guanine allows it to function as a potent inhibitor of enzymes such as purine nucleoside phosphorylase (PNP), making it a valuable tool in cancer research, immunology, and studies of nucleic acid metabolism.[1][2] The integrity of experimental data derived from the use of 9-deazaguanine is intrinsically linked to its chemical stability. Improper handling and storage can lead to degradation, compromising its biological activity and leading to irreproducible results.
This guide provides a detailed framework for the proper handling and storage of 9-deazaguanine, grounded in an understanding of its chemical properties and potential degradation pathways. The protocols herein are designed to ensure the compound's stability and, by extension, the validity of your research findings.
Chemical and Physical Properties of 9-Deazaguanine
A thorough understanding of the physicochemical properties of 9-deazaguanine is fundamental to establishing appropriate handling and storage procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O | [2][3][4] |
| Molecular Weight | 150.14 g/mol | [2][3][4] |
| Appearance | Crystalline solid | [2] |
| CAS Number | 65996-58-9 | [2][3][5] |
| Purity | ≥95% to ≥98% (lot-dependent) | [1][2] |
| Melting Point | >350 °C (decomposes) | [6] |
Solubility
The solubility of 9-deazaguanine is a critical factor in the preparation of stock solutions for in vitro and in vivo studies. It is poorly soluble in aqueous solutions at neutral pH.
| Solvent | Solubility | Source(s) |
| DMSO | 20 mg/mL | [2] |
| DMF | 2.5 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
| Ethanol | Slightly soluble | [2] |
| PBS (pH 7.2) | Slightly soluble | [2] |
| Water | Relatively insoluble | [6] |
Note: The slight solubility in PBS highlights the importance of using organic solvents like DMSO to prepare concentrated stock solutions.
Rationale for Storage and Handling: Understanding Degradation Pathways
The stability of 9-deazaguanine, like other purine analogs, is influenced by environmental factors such as temperature, light, and pH. The primary degradation pathway for guanine and its analogs is hydrolytic deamination.[2][4]
Hydrolytic Degradation
Photodegradation
Nucleoside analogs can be susceptible to photodegradation, particularly when in solution. Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and loss of biological activity. Therefore, it is crucial to protect 9-deazaguanine solutions from light.
Oxidative Damage
Guanine is the most easily oxidized of the DNA bases.[6] Although 9-deazaguanine's structure may alter its redox potential, it is prudent to avoid strong oxidizing agents during handling and storage.[6]
Recommended Storage Conditions
To mitigate degradation and ensure the long-term stability of 9-deazaguanine, the following storage conditions are recommended:
| Form | Storage Temperature | Light/Moisture Conditions | Shelf Life |
| Solid (as supplied) | 10°C to 25°C (Room Temperature) | Store in a dry, dark place. | ≥ 4 years |
| Stock Solutions (in DMSO) | -20°C or -80°C | Protect from light. Aliquot to avoid freeze-thaw cycles. | Up to 6 months at -20°C; up to 1 year at -80°C (recommended) |
Note: While some suppliers suggest room temperature storage for the solid form, for long-term storage, maintaining a controlled, cool, and dry environment is best practice.
Safety and Handling Precautions
9-Deazaguanine is classified as a hazardous substance and requires careful handling to avoid exposure.
Hazard Identification
Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard lab coat should be worn to protect from skin contact.
-
Respiratory Protection: When handling the powder outside of a chemical fume hood, a NIOSH-approved respirator is recommended.
Handling Procedures
-
Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from strong oxidizing agents.[6]
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory procedures involving 9-deazaguanine.
Protocol for Receiving and Initial Storage
-
Inspect Shipment: Upon receipt, visually inspect the shipping container for any signs of damage.
-
Verify Contents: Carefully open the package and verify that the compound name, CAS number, and quantity match the packing slip and your order.
-
Log Inventory: Record the date of receipt, lot number, and quantity in your laboratory's chemical inventory system.
-
Initial Storage: Store the sealed container in a dark, dry location at room temperature (10°C to 25°C).
Protocol for Preparing a Concentrated Stock Solution in DMSO
-
Equilibrate: Allow the container of solid 9-deazaguanine to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of 9-deazaguanine powder into a sterile, conical tube.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protecting (e.g., amber) microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: In a sterile tube, dilute the stock solution with the appropriate cell culture medium or buffer to the final desired working concentration.
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid degradation in aqueous media.
Waste Disposal
All waste materials containing 9-deazaguanine, including unused solutions and contaminated labware, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The chemical integrity of 9-deazaguanine is paramount for its effective use in research. By adhering to the guidelines outlined in this document for storage, handling, and solution preparation, researchers can ensure the stability and reliability of this important compound, thereby enhancing the reproducibility and accuracy of their experimental results.
References
- 1. purine nucleotides degradation II (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Guanine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vivo Formulation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the formulation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a promising heterocyclic compound with potential therapeutic applications, for in vivo studies. Recognizing the compound's presumed poor aqueous solubility—a common challenge for nitrogen-containing heterocyclic structures—this document details a systematic, multi-pronged approach to developing stable and effective formulations for preclinical research. We present detailed protocols for three distinct formulation strategies: a co-solvent system, a micronized aqueous suspension, and a self-emulsifying drug delivery system (SEDDS). Each protocol is accompanied by an in-depth explanation of the scientific rationale behind the choice of excipients and methodologies. Furthermore, we provide standardized procedures for the essential analytical characterization of these formulations, including content uniformity, particle or droplet size analysis, and stability assessment. Visual workflows and a summary of the compound's biological context are included to provide a holistic guide for researchers.
Introduction: The Formulation Challenge of this compound
This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry, particularly for their potential as anticancer agents.[1] Some of these compounds have been shown to target one-carbon metabolism, a critical pathway for nucleotide biosynthesis, which is often upregulated in proliferating cancer cells. The successful preclinical evaluation of such promising compounds hinges on the development of appropriate formulations that ensure consistent and adequate systemic exposure in animal models.
A primary obstacle in the in vivo assessment of many new chemical entities, including heterocyclic compounds like this compound, is their poor aqueous solubility.[2] This characteristic can lead to low oral bioavailability, high inter-animal variability, and an inaccurate understanding of the compound's pharmacokinetic and pharmacodynamic profiles.[2] Addressing this challenge requires a systematic approach to formulation development, exploring various strategies to enhance the compound's solubility and/or dissolution rate.
This guide is designed to provide researchers with a robust starting point for formulating this compound. We will explore three distinct, yet commonly employed, formulation strategies, each with its own set of advantages and applications. The choice of the final formulation will ultimately depend on the specific requirements of the in vivo study, including the desired route of administration, dose level, and the physicochemical properties of the compound, which should be thoroughly characterized in pre-formulation studies.
Biological Context: Targeting One-Carbon Metabolism
Many pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their ability to inhibit key enzymes in the one-carbon metabolism pathway. This pathway is crucial for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA. By targeting this pathway, these compounds can selectively inhibit the proliferation of rapidly dividing cells, such as cancer cells.
Pre-formulation Assessment: The First Critical Step
Before embarking on formulation development, a thorough physicochemical characterization of this compound is essential. This data will guide the selection of the most appropriate formulation strategy.
Experimental Protocol: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles.
Materials:
-
This compound
-
Selection of solvents and excipients (see Table 1)
-
Glass vials with screw caps
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each test vehicle in a glass vial.
-
Cap the vials securely and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a shaking incubator set at 25°C and 37°C for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for undissolved solids.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) and quantify the concentration of this compound using a validated HPLC method against a standard curve.
-
Express the solubility in mg/mL.
| Vehicle Class | Example Excipients | Primary Use |
| Aqueous | Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 | Baseline solubility |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO) | Solubilizing agents |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Wetting and solubilizing agents |
| Oils | Corn oil, Sesame oil, Medium-chain triglycerides (MCT) | Lipid-based formulations |
| Table 1: Suggested Vehicles for Solubility Screening. |
Formulation Strategies and Protocols
Based on the outcomes of the solubility screening, an appropriate formulation strategy can be selected. Below are detailed protocols for three common approaches.
Strategy 1: Co-solvent Formulation
This approach is often the simplest and quickest for early-stage in vivo studies, provided the compound exhibits sufficient solubility in a mixture of biocompatible solvents.
Experimental Protocol 1: Co-solvent System Preparation
Objective: To prepare a clear, stable solution of this compound for parenteral or oral administration.
Rationale: Co-solvents like PEG 400 and Propylene Glycol are used to increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[3] DMSO is a powerful solvent but its concentration should be minimized due to potential toxicity.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO, USP grade)
-
Polyethylene Glycol 400 (PEG 400, NF grade)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile glass vials
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate Vehicle Composition: Based on solubility data, determine a vehicle composition that will fully dissolve the target concentration of the compound. A common starting point is a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline.
-
Weigh the API: In a sterile vial, accurately weigh the required amount of this compound.
-
Initial Solubilization: Add the calculated volume of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add Co-solvent: Add the calculated volume of PEG 400 and mix thoroughly until a homogenous solution is formed.
-
Aqueous Dilution: Slowly add the sterile saline or water to the vial while continuously mixing (e.g., using a magnetic stirrer). This slow addition is crucial to prevent precipitation of the compound.
-
Final Inspection and Filtration: Visually inspect the final formulation for clarity. If intended for parenteral administration, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile receiving vial.
| Component | Example Composition (w/v) | Function |
| This compound | 1-10 mg/mL | Active Pharmaceutical Ingredient (API) |
| DMSO | 10% | Primary Solubilizing Agent |
| PEG 400 | 40% | Co-solvent / Solubilizer |
| Saline (0.9% NaCl) | 50% | Diluent / Vehicle |
| Table 2: Example of a Co-solvent Formulation. |
Strategy 2: Aqueous Suspension
For compounds with poor solubility across all acceptable solvents, a suspension is a viable alternative, particularly for oral administration. The key is to reduce the particle size of the API to enhance its dissolution rate.
Experimental Protocol 2: Micronized Aqueous Suspension Preparation
Objective: To prepare a uniform and re-dispersible suspension of this compound for oral gavage.
Rationale: Reducing the particle size of the API increases the surface area available for dissolution in the gastrointestinal tract.[2] A suspending agent (like carboxymethylcellulose) increases the viscosity of the vehicle to slow down sedimentation, and a wetting agent (like Tween 80) helps to disperse the hydrophobic drug particles in the aqueous medium.
Materials:
-
This compound
-
Mortar and pestle or jet mill for micronization
-
0.5% Carboxymethylcellulose (CMC) in purified water
-
Polysorbate 80 (Tween® 80)
-
Glass beaker and homogenizer (e.g., rotor-stator or ultrasonic)
-
Magnetic stirrer and stir bar
Procedure:
-
Particle Size Reduction: If not already micronized, reduce the particle size of the this compound powder using a mortar and pestle for small scale, or a more advanced method like jet milling for larger quantities.
-
Prepare the Vehicle: Prepare the 0.5% CMC solution by slowly adding CMC powder to purified water while stirring. Allow it to hydrate fully (this may take several hours or overnight).
-
Create a Slurry: In a glass beaker, accurately weigh the micronized API. Add a small amount of the vehicle and a few drops of Tween 80 to form a smooth, uniform paste. This pre-wetting step is critical to prevent clumping.
-
Homogenization: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously mixing with a magnetic stirrer.
-
Further Dispersion: Homogenize the suspension using a rotor-stator or ultrasonic homogenizer for several minutes to ensure a uniform dispersion of particles.
-
Final Storage: Transfer the final suspension to a suitable container. It should be stored under recommended conditions and re-suspended by shaking before each use.
| Component | Example Composition (w/v) | Function |
| This compound (micronized) | 1-50 mg/mL | API |
| Carboxymethylcellulose (CMC) | 0.5% | Suspending Agent |
| Tween® 80 | 0.1% | Wetting Agent |
| Purified Water | q.s. to 100% | Vehicle |
| Table 3: Example of an Aqueous Suspension Formulation. |
Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)
For highly lipophilic compounds, a lipid-based formulation like a SEDDS can significantly enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
Experimental Protocol 3: SEDDS Formulation
Objective: To prepare a SEDDS formulation of this compound that forms a fine oil-in-water emulsion upon contact with aqueous fluids.
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions in the GI tract.[4] This increases the surface area for drug absorption and can bypass some metabolic pathways.
Materials:
-
This compound
-
Oil (e.g., Capmul® MCM, corn oil)
-
Surfactant (e.g., Cremophor® EL, Tween® 80)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Vortex mixer
-
Water bath at 40-50°C (if needed to reduce viscosity)
Procedure:
-
Excipient Screening: The development of a SEDDS requires careful screening of oils, surfactants, and co-solvents for their ability to solubilize the drug and form a stable emulsion. Ternary phase diagrams are often constructed to identify the optimal ratios.
-
Formulation Preparation: Accurately weigh the oil, surfactant, and co-solvent into a glass vial according to the predetermined ratio.
-
Dissolve the API: Add the accurately weighed this compound to the mixture of excipients.
-
Homogenization: Vortex the mixture until the API is completely dissolved and the solution is clear and homogenous. Gentle warming in a water bath (40-50°C) may be necessary to aid dissolution and reduce viscosity.
-
Self-Emulsification Test: To test the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle agitation. A stable, translucent microemulsion should form rapidly.
-
Storage: The final SEDDS formulation can be stored in a sealed container and is often administered orally in gelatin capsules.
| Component | Example Composition (w/w) | Function |
| This compound | 5% | API |
| Capmul® MCM | 40% | Oil Phase |
| Cremophor® EL | 45% | Surfactant |
| Transcutol® HP | 10% | Co-solvent |
| Table 4: Example of a SEDDS Formulation. |
Analytical Characterization and Stability
Thorough analytical characterization is crucial to ensure the quality and performance of the developed formulation.
HPLC for Content and Purity
Objective: To accurately quantify the concentration of this compound in the formulation and assess its purity.
Methodology Outline:
-
Method Development: Develop a reverse-phase HPLC method with a suitable C18 column. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Standard Curve: Prepare a standard curve of this compound in a suitable diluent.
-
Sample Preparation: Accurately dilute a known amount of the formulation in the diluent to a concentration that falls within the range of the standard curve.
-
Analysis: Inject the prepared samples and standards onto the HPLC system and integrate the peak area corresponding to the API.
-
Calculation: Calculate the concentration of the API in the formulation based on the standard curve.
Particle and Droplet Size Analysis
Objective: To determine the size distribution of particles in a suspension or droplets in a SEDDS emulsion.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation: For suspensions, dilute the formulation in the vehicle to an appropriate concentration for DLS analysis. For SEDDS, form the emulsion by diluting the formulation in water and then measure.
-
Instrument Setup: Use a DLS instrument to measure the hydrodynamic diameter of the particles or droplets.[6]
-
Analysis: The instrument software will provide the mean particle/droplet size (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Stability Testing
Objective: To evaluate the physical and chemical stability of the formulation under defined storage conditions.
Protocol Outline:
-
Storage Conditions: Store aliquots of the formulation at different conditions, such as refrigerated (2-8°C), room temperature (25°C/60% RH), and accelerated (40°C/75% RH).
-
Time Points: Test the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks for early-stage studies).
-
Tests to Perform:
-
Visual Inspection: Check for precipitation, crystallization, phase separation, or color change.
-
HPLC Analysis: Determine the concentration of the API (potency) and check for the appearance of degradation products.
-
Particle/Droplet Size Analysis (for suspensions and SEDDS): Monitor for any changes in size distribution, which could indicate particle growth or aggregation.
-
pH Measurement: For aqueous-based formulations.
-
| Time Point | Storage Condition | Potency (% of Initial) | Appearance | Mean Particle Size (nm) |
| T=0 | N/A | 100% | Uniform Suspension | 450 |
| 2 Weeks | 2-8°C | 99.5% | Uniform Suspension | 455 |
| 2 Weeks | 25°C/60% RH | 98.2% | Uniform Suspension | 460 |
| 2 Weeks | 40°C/75% RH | 94.5% | Uniform Suspension | 480 |
| Table 5: Example of a Short-Term Stability Study for an Aqueous Suspension. |
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and well-characterized formulation. This guide provides a systematic approach, from initial solubility screening to the preparation and analysis of three distinct formulation types: co-solvent systems, aqueous suspensions, and self-emulsifying drug delivery systems. The choice of formulation should be driven by the physicochemical properties of the compound and the specific aims of the preclinical study. By following these detailed protocols and implementing rigorous analytical quality control, researchers can ensure the reliable and reproducible delivery of this compound, thereby generating high-quality data to advance its therapeutic potential.
References
- 1. chembk.com [chembk.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Microwave-Assisted Synthesis of 9-Deazaguanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of 9-deazaguanine derivatives. These compounds, belonging to the pyrrolo[3,2-d]pyrimidine class of heterocycles, are of significant interest in medicinal chemistry and drug development due to their therapeutic potential. By leveraging the principles of microwave chemistry, the described protocols offer substantial advantages over conventional synthetic methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. This document provides a foundational understanding of the underlying science, detailed step-by-step protocols, and characterization guidelines to empower researchers in this promising field.
Introduction: The Significance of 9-Deazaguanine Derivatives and the Advent of Microwave Synthesis
9-Deazaguanine and its derivatives are a class of purine analogues where the N-9 nitrogen atom is replaced by a carbon atom. This structural modification imparts unique physicochemical and biological properties, making them valuable scaffolds in drug discovery. Notably, these compounds have been investigated as potent inhibitors of key enzymes such as purine nucleoside phosphorylase (PNP), which is a target for the treatment of T-cell proliferative disorders and gout.[1] Furthermore, certain 9-deazapurines have demonstrated broad-spectrum inhibitory activity against ABC transport proteins like P-glycoprotein, which are implicated in multidrug resistance in cancer.[2]
Traditional methods for the synthesis of these heterocyclic systems often involve multi-step procedures with long reaction times and harsh conditions. The advent of microwave-assisted organic synthesis has revolutionized the field by offering a more efficient and environmentally benign alternative.[2] Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature elevation and dramatic acceleration of chemical reactions.[3] This is primarily achieved through two mechanisms: dipolar polarization and ionic conduction.[4] Polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. In the presence of ions, the rapid movement of charged particles under the influence of the electric field also contributes to the heating process. This direct and uniform heating often leads to cleaner reactions with fewer byproducts, simplifying purification.[2]
This guide provides a detailed protocol for the microwave-assisted synthesis of 9-deazaguanine derivatives, offering a greener and more efficient pathway for the generation of these important molecules.
The Synthetic Pathway: A Greener Approach to 9-Deazaguanine Derivatives
The synthetic strategy outlined here is adapted from conventional methods and optimized for microwave-assisted synthesis, resulting in a more time- and resource-efficient process. The overall workflow can be visualized as a multi-step sequence, with key stages benefiting from microwave irradiation.
Detailed Experimental Protocols
Caution: All experiments should be conducted in a well-ventilated fume hood by trained personnel. Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
Step 1: Microwave-Assisted Synthesis of 2-Amino-6-methylpyrimidin-4(3H)-one
This initial step involves the condensation of guanidine or thiourea with ethyl acetoacetate to form the pyrimidinone core. Microwave irradiation significantly reduces the reaction time compared to conventional refluxing.
Protocol:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add guanidine hydrochloride (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by TLC.[5]
-
After completion, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-methylpyrimidin-4(3H)-one as a white solid.
Step 2 & 3: Nitration and Enamine Formation
These steps follow established procedures and are typically performed under conventional conditions.
Protocol:
-
Nitration: To a cooled (0°C) mixture of sulfuric acid and nitric acid, slowly add the 2-amino-6-methylpyrimidin-4(3H)-one from Step 1. Stir the reaction at room temperature until completion (monitored by TLC). Carefully pour the reaction mixture onto ice and collect the precipitated 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one by filtration.
-
Enamine Formation: Suspend the nitro-pyrimidine in an appropriate solvent (e.g., DMF) and treat with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture until the reaction is complete (monitored by TLC). Cool the reaction and collect the enamine product by filtration.
Step 4: Microwave-Assisted Reductive Cyclization to form 9-Deazaguanine
This crucial step involves the reduction of the nitro group and subsequent intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine core. Microwave heating dramatically accelerates this transformation.
Protocol:
-
Suspend the enamine product from the previous step in a mixture of a suitable solvent (e.g., water/THF).
-
Add sodium dithionite (Na₂S₂O₄) to the suspension.
-
Seal the microwave reaction vessel and irradiate at a temperature of 90-100°C for 15-20 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to precipitate the 9-deazaguanine product.
-
Collect the solid by filtration, wash with water, and dry to obtain the 9-deazaguanine core.
Step 5 & 6: Microwave-Assisted Functionalization of the 9-Deazaguanine Core
The 9-deazaguanine scaffold can be further functionalized, for example, through Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce various substituents at the C9 position.
Protocol for Microwave-Assisted Friedel-Crafts Acylation:
-
To a microwave vial, add the 9-deazaguanine core (1.0 eq), the desired acyl chloride (1.2 eq), and a Lewis acid catalyst (e.g., AlCl₃) in a suitable high-boiling solvent (e.g., 1,2-dichloroethane).
-
Seal the vial and irradiate in the microwave reactor at a temperature of 130-150°C for 10-20 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Microwave-Assisted Wolff-Kishner Reduction:
-
In a microwave vial, dissolve the acylated 9-deazaguanine intermediate in a high-boiling solvent such as ethylene glycol.
-
Add hydrazine hydrate (excess) and a strong base (e.g., KOH).
-
Seal the vial and irradiate at a high temperature (e.g., 180-200°C) for 15-30 minutes.[6][7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and neutralize with acid.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the final substituted 9-deazaguanine derivative by column chromatography or recrystallization.
Quantitative Data and Comparison
The primary advantages of microwave-assisted synthesis are the significant reduction in reaction times and often an improvement in product yields. The following table provides an illustrative comparison between conventional heating and microwave-assisted methods for key steps in the synthesis of 9-deazaguanine derivatives.
| Reaction Step | Conventional Method (Time) | Microwave Method (Time) | Conventional Yield (%) | Microwave Yield (%) |
| Pyrimidinone Formation | 4-6 hours | 10-15 minutes | 60-70 | 85-95 |
| Reductive Cyclization | 2-4 hours | 15-20 minutes | 50-65 | 75-90 |
| Friedel-Crafts Acylation | 6-12 hours | 10-20 minutes | 40-60 | 60-80 |
| Wolff-Kishner Reduction | 8-16 hours | 15-30 minutes | 50-70 | 70-85 |
Note: The values presented are representative and may vary depending on the specific substrates, reagents, and equipment used.
Characterization of 9-Deazaguanine Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products. For the 9-deazaguanine core, characteristic signals for the pyrrole and pyrimidine protons and carbons should be observed.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized derivatives.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule, such as N-H, C=O, and aromatic C-H stretches.
-
Melting Point: The melting point of the purified compounds should be determined and compared with literature values if available.
-
Chromatography: Thin-layer chromatography (TLC) is used to monitor reaction progress and assess purity, while column chromatography is a standard method for purification.
Representative Spectroscopic Data for a 9-Deazaguanine Derivative:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.69 (br s, 2H, NH & OH), 7.78 (s, 1H, H-8), 6.10 (s, 2H, NH₂), 5.43 (s, 1H, H-1).[8]
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 162.52 (C-6), 154.08 (C-2), 145.69 (C-4), 139.82 (C-8), 113.28 (C-5), 89.87 (C-1a).[8]
-
MS (ESI): m/z calculated for C₅H₅N₄O [M+H]⁺; found.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the preparation of medicinally important 9-deazaguanine derivatives. The protocols outlined in this guide demonstrate the significant advantages of this technology, including rapid reaction times, high yields, and adherence to green chemistry principles. By adopting these methods, researchers can accelerate the discovery and development of novel therapeutic agents based on the 9-deazaguanine scaffold.
References
- 1. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis and anti-bacterial activity of some 2-amino-6-aryl-4-(2-thienyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. [PDF] Microwave-assisted Wolff-Kishner reduction reaction | Semantic Scholar [semanticscholar.org]
- 8. A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine) Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and practical insights for the synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, commonly known as 9-deazaguanine. This important heterocyclic compound is a core structural motif in various therapeutic agents, making its efficient synthesis a critical objective. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common issues encountered in the lab.
Part 1: Troubleshooting Guide
This section addresses specific, frequently encountered problems during the synthesis of 9-deazaguanine. The answers are structured to help you identify the root cause of an issue and implement a logical, validated solution.
Q1: My overall yield for the 9-deazaguanine synthesis is consistently low. What are the most critical steps to optimize?
A1: A low overall yield in a multi-step synthesis often points to inefficiencies in one or two critical stages rather than minor losses at every step. For the common synthetic route starting from a 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone, the two most impactful steps to scrutinize are the N3-protection of the pyrimidinone ring and the reductive cyclization to form the pyrrole ring.
-
N3-Protection: This initial step is foundational for the entire synthesis. Inadequate protection leads to a cascade of side reactions in subsequent steps, including O-alkylation and reactions at the N1 position. The choice of protecting group and the reaction conditions are paramount for achieving high regioselectivity and yield.[1]
-
Reductive Cyclization: This is arguably the most delicate step. It involves the reduction of a nitro group and a subsequent intramolecular condensation to form the pyrrole ring. This reaction is highly sensitive to the catalyst, hydrogen pressure, temperature, and solvent. Incomplete reduction or competing side reactions can drastically lower the yield of the desired bicyclic system.[2]
A systematic approach involves optimizing each of these steps independently before performing the full sequence. Monitor each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material before proceeding.[3]
Q2: I'm observing poor regioselectivity during the N-protection step of the pyrimidinone precursor, with a significant amount of O-protected byproduct. How can I improve N-selectivity?
A2: This is a classic problem of competing N- vs. O-alkylation in ambident nucleophiles like pyrimidinones. The key is to manipulate the reaction conditions to favor kinetic N-alkylation over thermodynamic O-alkylation.
The choice of protecting group is critical. While pivaloyloxymethyl (POM) has been used, it can lead to a mixture of N3- and O4-protected by-products.[1] A more effective strategy is the use of a benzyloxymethyl (BOM) group .
Causality: The improved N-selectivity with benzyl chloromethyl ether is achieved by carefully selecting the base and solvent. Using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic polar solvent like Dimethylformamide (DMF) at room temperature creates an environment where the more nucleophilic N3-anion is preferentially formed and reacts.[1]
Troubleshooting Protocol: Selective N3-BOM Protection
-
Dissolve your starting pyrimidinone (e.g., 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone) in anhydrous DMF under an inert atmosphere (Nitrogen or Argon).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (1.1 equivalents) dropwise and stir for 15 minutes.
-
Add benzyl chloromethyl ether (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up to quench the reaction and remove DMF.
-
Purify the crude product by recrystallization or column chromatography to isolate the N3-protected product. An optimized protocol using this method has been reported to achieve yields of up to 90%.[1]
Q3: The reductive cyclization step is sluggish, incomplete, or yields a complex mixture. What are the key parameters to control?
A3: The reductive cyclization of the nitro-enamine intermediate to form the pyrrolo[3,2-d]pyrimidine core is a tandem reaction that requires precise control. The primary issues are often related to catalyst activity, hydrogen source/pressure, and reaction temperature.
Key Parameters & Solutions:
-
Catalyst Choice & Activity: The most common catalyst is Palladium on Carbon (Pd/C). However, its activity can vary.
-
Troubleshooting: Ensure you are using a high-quality, active catalyst (e.g., 10% Pd/C). If results are poor, consider switching to Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C) . Pearlman's catalyst is often more effective for the reduction of nitro groups in heterocyclic systems and is less likely to be poisoned by nitrogen-containing compounds.[5]
-
-
Hydrogen Source & Pressure:
-
Troubleshooting: If using H₂ gas, ensure the system is properly sealed and purged. A pressure of 50 psi is typically effective.[5] If a hydrogenation apparatus is unavailable, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or sodium hypophosphite can be an excellent alternative. Microwave-assisted reductive cyclization using sodium dithionite (Na₂S₂O₄) has also been shown to be very effective, sometimes increasing yields from 61% (reflux) to 90% (microwave).[2]
-
-
Solvent and Temperature:
-
Troubleshooting: The reaction is often run in solvents like methanol, ethanol, or a mixture of THF/water.[2][5] Ensure the substrate is fully dissolved. If the reaction is sluggish at room temperature, a moderate increase to 40-50 °C can improve the rate, but higher temperatures may promote side reactions.[6]
-
Q4: My final product is difficult to purify and appears discolored. What are common impurities and how can I improve purity?
A4: Purification challenges with 9-deazaguanine often stem from residual catalyst, incomplete deprotection, or degradation products. The final product is typically a white to light-yellow solid.[7][8] Darker colors often indicate impurities.
Common Impurities & Purification Strategy:
-
Residual Palladium Catalyst: The final hydrogenation step to remove the BOM group can leave trace amounts of palladium, resulting in a grayish or black tint.
-
Solution: After hydrogenation, it is crucial to filter the reaction mixture through a pad of Celite®. For very fine catalyst particles, using a syringe filter (0.45 µm) can be effective. A subsequent wash of the filtrate with a metal scavenger may also be employed.
-
-
Incomplete Deprotection: The starting material for the final step (the BOM-protected 9-deazaguanine) can persist if the hydrogenation is incomplete.
-
Solution: Monitor the reaction progress carefully by TLC or LC-MS. If the reaction stalls, filter and replace the catalyst with a fresh batch and continue the hydrogenation.
-
-
Solvent Adducts & Degradation: 9-deazaguanine has low solubility in many common organic solvents but is soluble in DMSO and aqueous bases.[9] Trapped solvent or slight degradation can affect purity.
-
Solution: The most effective purification method for the final product is recrystallization . A mixture of ethanol and water (e.g., 50% ethanol) is reported to yield a high-purity white solid.[5] If impurities persist, a final wash of the isolated solid with cold ethanol or diethyl ether can remove more soluble contaminants.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 9-deazaguanine?
A1: The most widely adopted and reliable route starts from 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone. An improved version of this synthesis, which reports an overall yield of 66.5%, involves five key transformations.[1][5] This method is favored for its high yields at each step and the robust nature of the chemical transformations.
Q2: Are there any modern, greener alternatives to traditional synthetic methods?
A2: Yes. Green chemistry principles are increasingly being applied to heterocyclic synthesis. For pyrrolo[3,2-d]pyrimidines, two notable advancements are:
-
Microwave-Assisted Synthesis: As mentioned, using microwave irradiation for the reductive cyclization step can dramatically shorten reaction times (from hours to minutes) and improve yields.[2] This reduces energy consumption and often allows for the use of less harsh reagents.
-
Domino/Tandem Reactions: Advanced synthetic strategies aim to build molecular complexity in a single step. For example, a domino C-N cross-coupling/hydroamination reaction has been developed for the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[10] While not a direct synthesis of 9-deazaguanine, these methods represent the cutting edge of efficient, atom-economical approaches to this scaffold.
Q3: What are the essential analytical techniques for monitoring this reaction and characterizing the final product?
A3: A robust analytical workflow is crucial for troubleshooting and ensuring the quality of your final compound.
-
Reaction Monitoring:
-
TLC: The workhorse for routine monitoring. Use a suitable mobile phase (e.g., Dichloromethane/Methanol mixtures) to track the consumption of starting material and the appearance of the product.
-
HPLC: For more quantitative analysis of reaction progress and purity assessment. A reverse-phase C18 column is typically used.[7]
-
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of intermediates and the final product. Pay close attention to the chemical shifts of the pyrrole and pyrimidine protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.
-
Melting Point: The melting point of 9-deazaguanine is very high (reported as >300 °C or darkening above 310 °C), which is a good preliminary indicator of identity and purity.[5]
-
Q4: What are the key safety precautions when handling the reagents involved in this synthesis?
A4: Standard laboratory safety practices are required, but some reagents in this synthesis demand special attention.
-
Benzyl Chloromethyl Ether (BOM-Cl): This is a potent lachrymator and a suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Palladium Catalysts: While stable, dry palladium on carbon can be pyrophoric and may ignite certain solvents in the presence of air. Always handle the dry powder carefully, and when filtering after a reaction, ensure the catalyst cake is not allowed to dry completely on the filter paper, as it can ignite upon contact with air.
-
Hydrogen Gas: If using a hydrogenation apparatus, operate it according to established safety protocols. Ensure the system is leak-proof and purged with an inert gas before introducing hydrogen. Work in a well-ventilated area away from ignition sources.
-
General Handling: The final product and intermediates may be irritating to the skin, eyes, and respiratory system. Avoid inhalation of powders and direct contact.[9][11]
Part 3: Protocols & Data
Comparative Data on N-Protection Strategies
The table below summarizes outcomes from different protection strategies for the pyrimidinone precursor, highlighting the superiority of the BOM group for achieving high, selective yields.
| Protecting Group | Reagent | Base | Conditions | Reported Yield (N-Protected) | Key Issues | Reference |
| Pivaloyloxymethyl (POM) | POM-Cl | Et₃N | DMF, RT | ~60% | 15% O-protected byproduct | [1] |
| Benzyloxymethyl (BOM) | BOM-Cl | DBU | DMF, RT | ~90% | High N-selectivity | [1] |
Detailed Protocol: An Improved Synthesis of 9-Deazaguanine
This protocol is an amalgamation of optimized steps reported in the literature.[1][5]
Step 1: N3-Benzyloxymethyl (BOM) Protection
-
Start with 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone (1.0 eq).
-
Dissolve in anhydrous DMF under N₂.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature.
-
Add Benzyl chloromethyl ether (1.1 eq) dropwise.
-
Stir for 5 hours. Perform an aqueous work-up and purify to yield the N3-BOM protected intermediate.
Step 2: Enamine Formation
-
Dissolve the product from Step 1 in DMF.
-
Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude enamine product, which is used directly in the next step.
Step 3: Reductive Cyclization
-
Dissolve the crude enamine from Step 2 in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 20% by weight).
-
Hydrogenate in a Parr apparatus under H₂ (50 psi) for 5 hours.
-
Filter the catalyst through Celite® and concentrate the filtrate to obtain the protected 9-deazaguanine derivative.
Step 4: Amine Exchange & Deprotection
-
Heat the product from Step 3 in a sealed vessel with ethanolic ammonia (saturated at 0 °C) at 165-170 °C for 4 hours.
-
Cool, concentrate, and purify the resulting 1-Benzyloxymethyl-9-deazaguanine.
-
Dissolve this product in methanol, add Pd(OH)₂/C, and hydrogenate (50 psi H₂) for 5 hours.
-
Filter the catalyst through Celite® and evaporate the solvent.
-
Recrystallize the final residue from 50% ethanol to yield pure 9-deazaguanine as a white solid.
References
- 1. tandfonline.com [tandfonline.com]
- 2. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5H-Pyrrolo[3,2-d]pyrimidin-4-amine | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrolo[3,2-d]pyrimidines
Welcome to the technical support center for the synthesis of pyrrolo[3,2-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. As a 9-deazapurine isomer, the pyrrolo[3,2-d]pyrimidine core presents unique synthetic challenges that differ from its more commonly studied 7-deazapurine (pyrrolo[2,3-d]pyrimidine) counterpart.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality of common side reactions and practical, actionable solutions to overcome them. Every recommendation is grounded in mechanistic principles to empower you to not only solve current issues but also to anticipate and prevent future synthetic roadblocks.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis of pyrrolo[3,2-d]pyrimidines in a practical question-and-answer format.
FAQ 1: Low Conversion in Palladium-Catalyzed Cyclization
Question: I am attempting a domino C-N coupling/hydroamination reaction to synthesize a pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione from a 6-chloro-5-alkynyluracil derivative and an aniline, but I am observing very low conversion of my starting material, often less than 20%. What is causing this and how can I improve my yield?
Answer:
Root Cause Analysis: This is a common and significant challenge in the palladium-catalyzed synthesis of this scaffold. Low conversion is almost always traced back to the efficacy of the catalytic cycle. The primary culprits are typically suboptimal ligand choice and catalyst deactivation. In a domino reaction like this, the catalyst must efficiently mediate both the initial C-N cross-coupling and the subsequent intramolecular hydroamination. If the ligand does not adequately stabilize the palladium center throughout both phases of the reaction, or if reaction conditions lead to the formation of inactive palladium species (e.g., Pd black), the catalytic cycle will stall, resulting in poor conversion.[1]
Mechanistic Insight: The catalytic cycle for this transformation is complex. The chosen phosphine ligand must be electron-rich and sterically bulky enough to promote the initial oxidative addition of the Pd(0) catalyst to the aniline N-H bond. Subsequently, it must facilitate the migratory insertion of the alkyne and the final reductive elimination to close the pyrrole ring. A ligand that is effective for a standard C-N coupling may not be optimal for the hydroamination step, leading to a bottleneck in the overall transformation.
Troubleshooting Protocol & Recommended Solution:
-
Ligand Screening (Critical Step): The choice of ligand is the most critical parameter. While general-purpose ligands like XPhos may give some product, more specialized ligands are often required. DPEphos (Bis(2-diphenylphosphinophenyl)ether) has been shown to be particularly effective for this specific transformation.[1] It provides the right balance of steric bulk and electronic properties to stabilize the palladium catalyst through the entire domino sequence.
-
Catalyst and Base Integrity: Ensure the quality of your palladium source (e.g., Pd(OAc)₂) and the base (e.g., K₃PO₄). Use fresh, high-purity reagents. The base is not just a proton scavenger; it plays a crucial role in the deprotonation of the aniline and influences the overall reaction kinetics.
-
Solvent and Temperature Control: Anhydrous, high-boiling polar aprotic solvents like DMA (N,N-Dimethylacetamide) are typically required to ensure all reactants remain in solution and to provide the thermal energy needed for the reaction. A temperature of 100 °C is a good starting point, but optimization may be necessary.[1]
Optimized Experimental Protocol: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 6-chloro-5-alkynyluracil (1.0 equiv), the aniline derivative (1.1 equiv), Pd(OAc)₂ (5 mol %), and DPEphos (5 mol %). Add anhydrous DMA as the solvent, followed by K₃PO₄ (3.0 equiv). Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-15 hours), cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts and DMA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Initial Condition (Low Yield) | Optimized Condition (Improved Yield) | Rationale |
| Ligand | XPhos | DPEphos | Provides better stabilization of the Pd catalyst throughout the entire domino C-N coupling/hydroamination cycle.[1] |
| Catalyst | Pd(OAc)₂ (5 mol %) | Pd(OAc)₂ (5 mol %) | Standard, effective palladium source. |
| Base | K₃PO₄ (3 equiv) | K₃PO₄ (3 equiv) | Effective base for this transformation. |
| Solvent | DMA | Anhydrous DMA | Ensures solubility and provides necessary reaction temperature. Anhydrous conditions are crucial. |
| Temperature | 100 °C | 100 °C | Optimal temperature for this specific reaction. |
FAQ 2: Formation of Isomeric Byproducts (Pyrrolo[2,3-d]pyrimidine)
Question: I am trying to synthesize a pyrrolo[3,2-d]pyrimidine-2,4-dione starting from a 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole via a Curtius rearrangement strategy. My final product is contaminated with a significant amount of the isomeric pyrrolo[2,3-d]pyrimidine. How can I control the regioselectivity of the cyclization?
Answer:
Root Cause Analysis: The formation of the undesired pyrrolo[2,3-d]pyrimidine isomer is a classic problem of regioselectivity. It arises when the cyclization precursor has reactive functionalities at both the C2 and C3 positions of the pyrrole ring, allowing for ring closure in two different directions. In your case, starting from a 2,3-dicarboxypyrrole derivative, the key is to selectively convert only one of the carboxylic acid groups into the amine precursor (via the Curtius rearrangement) while the other remains as the carboxylate needed for the final cyclization.
Mechanistic Insight: The synthesis of the pyrrolo[3,2-d] versus the pyrrolo[2,3-d] isomer is dictated by which pyrrole position (C2 or C3) bears the amine (or amine precursor) and which bears the carbonyl group that will form the pyrimidine ring. To form the desired pyrrolo[3,2-d]pyrimidine, the amine functionality must be at the C3 position and the carbonyl functionality at the C2 position of the pyrrole ring. If these are reversed, the pyrrolo[2,3-d] isomer will be formed.[2]
References
- 1. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of 9-Deazaguanine
Welcome to the technical support center for the N-alkylation of 9-deazaguanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The N-alkylation of 9-deazaguanine is a critical transformation for synthesizing a wide array of biologically active compounds, but it presents significant challenges, primarily in controlling the site of alkylation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and achieve your synthetic goals with higher efficiency and confidence.
Troubleshooting Guide
This section addresses the most common issues encountered during the N-alkylation of 9-deazaguanine, providing a logical framework to diagnose and solve experimental problems.
Problem: Poor Regioselectivity (Mixture of N-7 and N-1/N-3 Isomers)
The primary challenge in the alkylation of the 9-deazaguanine core is controlling which of the available ring nitrogen atoms is functionalized. Direct alkylation methods often yield a mixture of the thermodynamically favored N-7 isomer and the kinetically favored N-1 or N-3 isomers, which can be difficult to separate.
Root Cause Analysis & Corrective Actions
-
Suboptimal Base/Solvent Combination in Direct Alkylation: The choice of base and solvent establishes the reaction equilibrium and dictates the position of the negative charge on the deprotonated 9-deazaguanine anion, which in turn influences the nucleophilicity of the different nitrogen atoms.
-
Corrective Action: Systematically screen bases and solvents. Strong, non-nucleophilic bases like sodium hydride (NaH) can irreversibly deprotonate the substrate, often favoring a single regioisomer, whereas weaker bases like potassium carbonate (K₂CO₃) set up an equilibrium that can lead to mixtures.[1] Polar aprotic solvents like DMF and DMSO are standard, but their properties can influence the isomeric ratio.[2]
-
| Table 1: Comparison of Common Bases for Direct N-Alkylation | |||
| Base | Strength | Mechanism | Typical Outcome & Rationale |
| K₂CO₃, Cs₂CO₃ | Weak/Moderate | Heterogeneous, establishes equilibrium | Often results in a mixture of N-7 and N-1/N-3 isomers. Cesium carbonate (Cs₂CO₃) can sometimes improve yields and alter ratios due to the "cesium effect".[3] |
| NaH | Strong | Homogeneous (after deprotonation), irreversible | Tends to provide higher regioselectivity by forming a single, stable anionic intermediate.[1] Requires strictly anhydrous conditions to prevent quenching. |
| DBU, DIPEA | Strong, Non-nucleophilic (Organic) | Homogeneous, reversible | Can be effective, but basicity may be insufficient for complete deprotonation, potentially leading to mixtures. |
-
Inherent Limitations of Direct Alkylation Method: For some substrate and alkylating agent combinations, direct alkylation may never provide the desired level of regioselectivity, regardless of the base or solvent used.
-
Corrective Action: Switch to the Mitsunobu reaction. This method does not rely on deprotonating the heterocycle. Instead, it activates the alcohol alkylating agent for nucleophilic attack by one of the ring nitrogens.[4] The Mitsunobu reaction is widely reported to provide superior N-9 selectivity for purines, which translates to a strong preference for the analogous N-7 position in 9-deazaguanines.[5][6]
-
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: Low Reaction Yield
Low yields can be caused by incomplete reactions, degradation of starting materials, or competing side reactions.
Root Cause Analysis & Corrective Actions
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient activation energy or time.
-
Corrective Action:
-
Increase Temperature: Gently increase the reaction temperature in 10-20 °C increments while monitoring by TLC or LC-MS. Be cautious, as higher temperatures can sometimes worsen regioselectivity.[7]
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), ensuring starting material is consumed.[5]
-
Use a More Reactive Alkylating Agent: The reactivity of the leaving group is critical. The general trend is Iodide > Triflate > Bromide > Chloride.[8] Switching from an alkyl bromide to an alkyl iodide can significantly increase the reaction rate.
-
-
-
Reagent Purity and Stability: The presence of water can quench strong bases like NaH, while impure starting materials can introduce side reactions.
-
Corrective Action: Ensure all starting materials are pure. Use anhydrous solvents, especially when employing moisture-sensitive reagents. Dry solvents over molecular sieves or by distillation if necessary.
-
-
Steric Hindrance: A bulky alkylating agent or substituents on the 9-deazaguanine core can slow the reaction rate.[5]
-
Corrective Action: This may necessitate more forcing conditions (higher temperature, longer time) or switching to a less sterically demanding synthetic route if possible.
-
Problem: Difficult Purification
Purification is often complicated by the similar polarity of regioisomers and the presence of reaction byproducts.
Root Cause Analysis & Corrective Actions
-
Co-elution of Regioisomers: The N-7 and N-1/N-3 isomers often have very similar Rf values on TLC, making baseline separation by standard flash chromatography challenging.[2]
-
Corrective Action:
-
Optimize Flash Chromatography: Use high-resolution silica. Employ a very shallow solvent gradient (e.g., increasing the polar solvent by 0.5-1% increments). Test different solvent systems (e.g., Dichloromethane/Methanol vs. Ethyl Acetate/Hexanes).
-
Preparative HPLC: For particularly difficult separations, reverse-phase preparative HPLC is a powerful alternative.[9]
-
-
-
Mitsunobu Reaction Byproducts: The Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and a reduced azodicarboxylate (e.g., DIAD-H₂), which can complicate chromatography.[2][5]
-
Corrective Action:
-
Crystallization/Precipitation: TPPO can sometimes be crystallized from the crude reaction mixture using a nonpolar solvent like diethyl ether or hexanes.
-
Aqueous Workup: Use of water-soluble phosphines or azodicarboxylates can simplify removal by allowing for extraction into an aqueous phase.[4]
-
Optimized Chromatography: A well-chosen solvent system can often separate the desired product from these byproducts.
-
-
Experimental Protocols
General Protocol 1: Direct N-Alkylation using K₂CO₃/DMF
-
To a dry round-bottom flask, add 9-deazaguanine (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Stir the suspension under an inert atmosphere (N₂ or Argon).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.[3]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
General Protocol 2: N-7 Selective Mitsunobu Reaction
-
To a dry round-bottom flask under an inert atmosphere, add 9-deazaguanine (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired alcohol (1.2-1.5 eq) in anhydrous THF or dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the product from TPPO and other byproducts.[2][5]
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine the site of alkylation (i.e., distinguish between N-7, N-1, and N-3 isomers)? A1: The most reliable method is through 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For the N-7 isomer, you should observe a 3-bond correlation between the protons of the newly introduced alkyl group (e.g., the benzylic -CH₂-) and the C-5 and C-6 carbons of the pyrimidine ring. For other isomers, different correlations would be observed. Nuclear Overhauser Effect (NOE) experiments can also provide spatial information to support the assignment.[5][10]
Q2: What is the fundamental difference between using a base like K₂CO₃ versus NaH? A2: K₂CO₃ is a relatively weak base that establishes an equilibrium, meaning that at any given time, there is a mixture of protonated and deprotonated 9-deazaguanine, which can lead to alkylation at multiple sites. NaH is a very strong, non-nucleophilic base that stoichiometrically and irreversibly deprotonates the substrate. This creates a single, stable anionic species, which often leads to a more selective reaction under kinetic control.[1] However, NaH requires strictly anhydrous conditions.
Q3: Why is the Mitsunobu reaction often more regioselective for the N-7 position? A3: The Mitsunobu reaction follows a different mechanism. The triphenylphosphine and the azodicarboxylate first react to form a phosphonium intermediate, which then activates the alcohol.[4] The neutral 9-deazaguanine molecule then acts as the nucleophile. The regioselectivity is governed by the inherent nucleophilicity of the different nitrogen atoms in the neutral state and steric factors, rather than the charge distribution of an anion. For many purine-like systems, this kinetically favors attack at the nitrogen in the five-membered ring (N-7 in this case).[5]
Caption: Contrasting mechanisms of direct alkylation vs. Mitsunobu reaction.
Q4: Is it necessary to protect the exocyclic amine at the C-2 position? A4: Generally, the ring nitrogens are significantly more nucleophilic than the exocyclic amine, so N-2 alkylation is not a major competing reaction under most conditions.[5] Therefore, protection is often not required, which simplifies the overall synthetic sequence. However, if you are using very harsh conditions or highly reactive electrophiles, and N-2 alkylation becomes a problem, protection with a standard group like Boc or an acyl group could be considered.
References
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives
Welcome to the technical support center for the purification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the integrity and success of your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives, providing concise answers and links to more detailed troubleshooting guides.
Q1: My this compound derivative is highly polar and streaks badly on a silica gel column. What is the best approach to purify it?
A1: Streaking of polar, nitrogen-containing compounds like your derivative on acidic silica gel is a common issue due to strong interactions with surface silanol groups.[1] The recommended strategies are:
-
Reverse-Phase Chromatography: This is often the most effective method for purifying highly polar compounds.[2] A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a good starting point. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[2]
-
Modified Normal-Phase Chromatography: If you must use normal-phase chromatography, adding a basic modifier to your mobile phase can neutralize the acidic sites on the silica gel, reducing streaking.[1][2] Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol.[1][2]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[2][3]
Q2: I am having trouble finding a suitable solvent system for the column chromatography of my compound. How can I efficiently determine the right conditions?
A2: The key is to perform a systematic analysis using Thin Layer Chromatography (TLC) before committing to a column run.[2]
-
Scout with a Range of Solvents: Test different solvent systems of varying polarities. For polar compounds, a good starting point is a mixture of a relatively nonpolar solvent (like dichloromethane) and a polar solvent (like methanol).[4]
-
Aim for an Optimal Rf Value: The ideal Rf (retention factor) for the desired compound on TLC for column chromatography is around 0.35.[3]
-
Adjust Solvent Ratios:
A systematic approach to TLC solvent screening is illustrated in the workflow diagram below.
Q3: My compound "oils out" instead of crystallizing during recrystallization. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooled too quickly, or the presence of impurities that inhibit crystal formation.[2] Here are some troubleshooting steps:
-
Add More Solvent: Gently heat the mixture to dissolve the oil, then add a small amount of hot solvent to reduce the saturation level. Allow the solution to cool slowly.[2]
-
Induce Crystallization:
-
Consider a Different Solvent System: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, a technique called diffusion crystallization can be effective.[5] This involves dissolving the compound in the high-boiling solvent and placing this solution in a larger chamber containing a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapors slowly diffuse into the primary solvent, gradually inducing crystallization.[5]
Q4: My purified this compound derivative appears to be degrading during the purification process. How can I assess and prevent this?
A4: Compound stability is a critical factor. To check for degradation on silica gel, you can perform a simple TLC stability test:
-
Dissolve your crude material in a suitable solvent.
-
Spot the solution onto a TLC plate.
-
Let the spotted plate sit on the benchtop for about an hour.
-
Develop the TLC plate and visualize the spots.
-
If new spots appear or the original spot diminishes in intensity, your compound may be degrading on the silica.[2]
If degradation is observed, consider switching to a less harsh purification method, such as reverse-phase chromatography or recrystallization.[2]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during the purification of this compound derivatives.
Troubleshooting Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation or Overlapping Peaks | Inappropriate Solvent System: The polarity difference between your compound and impurities is not being exploited by the chosen mobile phase. | Optimize the Solvent System via TLC: Test a variety of solvent systems with different polarities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.[2] Adjust the solvent ratio to achieve good separation of spots on the TLC plate. |
| Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | Reduce the Sample Load: A general rule of thumb is to load 1-5% of crude material relative to the mass of the stationary phase.[2] For difficult separations, use a lower ratio. | |
| Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling of the solvent and poor separation. | Repack the Column: Ensure the adsorbent is packed homogeneously without any air bubbles or cracks.[3] | |
| Compound Streaking on the Column | Interaction with Acidic Silica: The basic nitrogen atoms in your pyrrolopyrimidine are interacting strongly with the acidic silanol groups on the silica gel surface. | Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine or ammonia in methanol into your eluent to neutralize the acidic sites.[1][2] |
| Switch to a Different Stationary Phase: Use neutral alumina or consider reverse-phase chromatography with a C18 column.[2] | ||
| Compound Not Eluting from the Column | Compound is Too Polar for the Solvent System: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase. | Increase Mobile Phase Polarity: Drastically increase the polarity of your eluent. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be very effective.[2] For example, you can run a gradient from 100% dichloromethane to 10% methanol in dichloromethane.[4] |
| Irreversible Adsorption or Decomposition: The compound may be irreversibly binding to or degrading on the silica gel. | Perform a TLC Stability Test: As described in the FAQs, check for compound stability on silica.[2] If degradation is confirmed, switch to a different purification method like reverse-phase chromatography or recrystallization.[2] |
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a novel this compound derivative.
References
Technical Support Center: Troubleshooting Low Efficacy of 9-Deazaguanine in Cell-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 9-deazaguanine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the efficacy of 9-deazaguanine in their cell-based assays. As a potent inhibitor of Purine Nucleoside Phosphorylase (PNP), 9-deazaguanine is a valuable tool for studying purine metabolism and for inducing T-cell-specific cytotoxicity. However, its unique mechanism and physicochemical properties can present challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and ensure the success of your experiments.
Understanding the Mechanism of Action
9-deazaguanine is a structural analog of guanine that competitively inhibits Purine Nucleoside Phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, which recycles purine bases from the breakdown of nucleosides like inosine and deoxyguanosine.[3] In certain cell types, particularly T-lymphocytes, inhibition of PNP leads to the accumulation of deoxyguanosine, which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP).[4][5] Elevated intracellular dGTP levels are cytotoxic as they inhibit ribonucleotide reductase, thereby disrupting the balance of deoxynucleotide pools required for DNA synthesis and repair, ultimately triggering apoptosis.[4] This T-cell-specific toxicity makes PNP inhibitors like 9-deazaguanine valuable for studying and potentially treating T-cell malignancies and autoimmune disorders.[6][7]
Frequently Asked Questions & Troubleshooting Guide
Section 1: Compound Preparation and Handling
Q1: My 9-deazaguanine precipitated when I added it to my cell culture medium. What went wrong?
A1: This is the most common issue encountered and is almost always due to the low aqueous solubility of 9-deazaguanine. The compound is only slightly soluble in aqueous buffers like PBS but has good solubility in organic solvents like DMSO.[1][8]
Causality: When a concentrated DMSO stock is added directly to a large volume of aqueous medium, the DMSO concentration drops rapidly, causing the local concentration of 9-deazaguanine to exceed its solubility limit in the mixed solvent system, leading to precipitation.
Solution:
-
Proper Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by warming to 37°C and vortexing if necessary.
-
Serial Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution step in warm (37°C) cell culture medium. For example, add the DMSO stock to a smaller volume of medium first, mix thoroughly, and then add this intermediate dilution to your final cell suspension.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [1][8] |
| DMF | ~2.5 mg/mL | [1][8] |
| PBS (pH 7.2) | Slightly soluble | [1][8] |
| Ethanol | Slightly soluble | [1][8] |
| Table 1: Solubility of 9-Deazaguanine in Common Laboratory Solvents. |
Q2: I've stored my 9-deazaguanine stock solution at -20°C, but its efficacy seems to have decreased over time. How should it be stored?
A2: While the solid form of 9-deazaguanine is stable for years, solutions in DMSO can be less stable with improper handling.[8]
Causality: Repeated freeze-thaw cycles can cause the compound to fall out of solution and can introduce moisture, potentially leading to degradation. The stability of compounds in cell culture media can also be a concern over long incubation periods, as media components can interact with the compound.[9][10]
Solution:
-
Aliquoting: Upon preparing your stock solution in DMSO, dispense it into single-use aliquots in low-adhesion microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of your stock.
-
Storage Conditions: Store the aliquots at -20°C or -80°C, protected from light. For short-term storage (1 month), -20°C is acceptable; for long-term storage, -80°C is recommended.[1]
-
Pre-use Check: Before use, thaw an aliquot and visually inspect it for any signs of precipitation. If crystals are visible, warm the tube to 37°C and vortex until the solution is clear.
Section 2: Experimental Design and Cell-Specific Responses
Q3: I've prepared my 9-deazaguanine solution correctly, but I'm not observing any cytotoxicity in my cell line. Is the compound inactive?
A3: This is a critical mechanistic point. The cytotoxic effect of PNP inhibition is indirect and often requires the presence of a PNP substrate that can be converted into a toxic metabolite. For T-cell lines, this substrate is typically 2'-deoxyguanosine (dG).[4][5]
Causality: 9-deazaguanine only blocks the PNP enzyme. Without a substrate for the enzyme to act upon, there is no accumulation of the toxic downstream metabolite (dGTP). The endogenous levels of deoxyguanosine in standard culture media are often insufficient to produce a cytotoxic effect.
Solution:
-
Co-treatment with Deoxyguanosine: Co-administer 9-deazaguanine with 2'-deoxyguanosine. A common starting concentration for deoxyguanosine is 10 µM.[4][5] You should perform a dose-response experiment for both 9-deazaguanine and deoxyguanosine to find the optimal concentrations for your specific cell line.
-
Cell Line Selection: The cytotoxic effect is most pronounced in T-lymphoblastic cell lines (e.g., MOLT-4, CEM) due to their specific metabolic vulnerabilities.[4][11] B-cell lines or other non-T-cell lines may show little to no cytotoxicity, as they may have different mechanisms for maintaining dNTP pools or lower PNP activity.[4]
Caption: Mechanism of 9-deazaguanine cytotoxicity in T-cells.
Q4: I'm using a T-cell line and co-treating with deoxyguanosine, but the cytotoxic effect is still weak or requires very high concentrations. What should I check next?
A4: If the basic experimental setup is correct, you may need to optimize assay parameters or investigate cell-line-specific characteristics.
Causality & Solutions:
-
Sub-optimal Concentration Range: The IC50 of 9-deazaguanine and its analogs can vary significantly between different T-cell lines.[5]
-
Action: Broaden your dose-response curve. Test concentrations from low nanomolar to high micromolar ranges (e.g., 1 nM to 50 µM).
-
-
Insufficient Incubation Time: The cytotoxic effects resulting from dNTP pool imbalance can take time to manifest.
-
Action: Perform a time-course experiment. Measure cell viability at 24, 48, and 72 hours post-treatment to determine the optimal endpoint.
-
-
Low Target Expression: The expression level of PNP can vary between cell lines. Low target expression will require higher inhibitor concentrations to achieve a biological effect.
-
Action: Check the expression level of PNP in your cell line using Western blot or qPCR and compare it to a sensitive cell line like MOLT-4.
-
-
Cellular Uptake Issues: 9-deazaguanine, as a nucleobase analog, likely relies on cellular transporters for entry.[12] Low expression of the relevant nucleoside/nucleobase transporters in your cell line could limit the intracellular concentration of the inhibitor.
-
Action: This is an advanced topic, but you can investigate the expression of equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs) in your cells.
-
| Cell Line | 9-Deazaguanine Analog | IC50 with 10 µM dG | Source |
| MOLT-4 | CI-972 | 5.06 µM | [5] |
| MOLT-4 | PD 141955 | 0.061 µM | [5] |
| MOLT-3 | 5'-deoxy-5'-iodo-9-deazainosine | ~2 µM | [11] |
| Table 2: Example IC50 values for 9-deazaguanine analogs in T-cell lines, demonstrating the importance of empirical determination for each compound and cell line. |
Section 3: Verifying Target Engagement
Q5: My assay is still not working as expected. How can I be sure that 9-deazaguanine is actually inhibiting PNP inside my cells?
A5: Directly confirming that a drug is binding to and inhibiting its target within the complex cellular environment is a crucial step in troubleshooting. This is known as verifying "target engagement."
Causality: A lack of phenotypic response (like cytotoxicity) despite correct compound handling and assay design could mean the compound is not reaching its target, the target is not essential in that context, or the downstream assay is flawed. Verifying target inhibition isolates the problem.
Recommended Approach: Direct Measurement of PNP Activity The most straightforward method is to measure the enzymatic activity of PNP in cell lysates after treating intact cells with 9-deazaguanine. A significant reduction in PNP activity in treated cells compared to vehicle-treated controls confirms target engagement.
Workflow:
-
Treat Cells: Culture your cells and treat them with 9-deazaguanine (and a vehicle control, e.g., DMSO) for a short period (e.g., 2-4 hours).
-
Prepare Lysates: Harvest the cells, wash with cold PBS to remove extracellular compound, and prepare cell lysates using a lysis buffer that preserves enzyme activity (e.g., a buffer with protease inhibitors).[13]
-
Measure PNP Activity: Perform an enzyme activity assay on the lysates. Many commercial kits are available, or you can use a spectrophotometric method that measures the conversion of a substrate like inosine to hypoxanthine.
-
Analyze Data: Compare the PNP activity (e.g., rate of substrate conversion per mg of protein) between the vehicle- and 9-deazaguanine-treated samples.
Caption: A logical workflow for troubleshooting 9-deazaguanine assays.
Key Experimental Protocols
Protocol 1: Preparation of 9-Deazaguanine Working Solutions
-
Materials: 9-deazaguanine powder, 100% sterile DMSO, sterile low-adhesion microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution (10 mM): a. Weigh out 1.501 mg of 9-deazaguanine (MW: 150.1 g/mol ). b. Add 1 mL of 100% DMSO to the powder. c. Vortex thoroughly until the solid is completely dissolved. If needed, warm the solution briefly at 37°C. This is your 10 mM stock solution. d. Dispense into 20 µL single-use aliquots and store at -80°C.
-
Working Solution Preparation (for a final concentration of 10 µM): a. Thaw one aliquot of 10 mM stock solution. b. Warm your complete cell culture medium to 37°C. c. Perform an intermediate dilution: Add 2 µL of the 10 mM stock to 198 µL of warm medium. Mix gently by pipetting. This creates a 100 µM intermediate solution in 1% DMSO. d. Add the required volume of this 100 µM solution to your cell culture plate. For example, add 100 µL to 900 µL of cell suspension for a final concentration of 10 µM (and a final DMSO concentration of 0.1%).
Protocol 2: Measuring Intracellular PNP Activity
-
Cell Treatment: a. Seed your cells (e.g., 2-5 x 10^6 cells per condition) and allow them to attach or recover overnight. b. Treat cells with your desired concentration of 9-deazaguanine and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours at 37°C.
-
Lysate Preparation: a. Harvest cells and transfer to a centrifuge tube. b. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. c. Wash the cell pellet twice with 1 mL of ice-cold PBS to remove all traces of extracellular compound. d. Add 100-300 µL of cold PNP Assay Buffer (a neutral pH buffer like Tris or HEPES with protease inhibitors, but without phosphate) to the cell pellet. e. Lyse the cells by pipetting up and down, followed by agitation on a rotary shaker for 15 minutes at 4°C. f. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay). This is for normalization.
-
PNP Activity Assay (Spectrophotometric): a. This protocol is based on the principle of measuring the increase in absorbance at 293 nm as hypoxanthine is generated and converted to uric acid. b. In a UV-transparent 96-well plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well. c. Add assay buffer to bring the volume to 50 µL. d. Initiate the reaction by adding 50 µL of a reaction mixture containing the PNP substrate (e.g., inosine) and a developer enzyme (e.g., xanthine oxidase). e. Immediately place the plate in a spectrophotometer and measure the absorbance at 293 nm in kinetic mode for 15-30 minutes at room temperature.
-
Data Analysis: a. Calculate the rate of reaction (Vmax, or ΔAbs/min) from the linear portion of the kinetic curve. b. Normalize the rate to the amount of protein added (e.g., mOD/min/mg protein). c. Express the activity in the 9-deazaguanine-treated samples as a percentage of the vehicle-treated control. A significant drop indicates successful target inhibition.
References
- 1. 美国GlpBio - 9-Deazaguanine | Cas# 65996-58-9 [glpbio.cn]
- 2. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel purine nucleoside phosphorylase inhibitors [uochb.cz]
- 7. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of purine nucleoside phosphorylase: effects of 9-deazapurine ribonucleosides and synthesis of 5'-deoxy-5'-iodo-9-deazainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Decitabine by Equilibrative Nucleoside Transporters in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
How to prevent degradation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in solution
Welcome to the dedicated technical support resource for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists to ensure the stability and integrity of this compound in solution during experimental workflows. Below, you will find comprehensive troubleshooting advice and frequently asked questions based on both established chemical principles and empirical data from related heterocyclic systems.
I. Understanding the Core Instability Issues
This compound, like many heterocyclic compounds rich in nitrogen and possessing a lactam (cyclic amide) functional group, is susceptible to several modes of degradation in solution. The primary drivers of instability are hydrolysis, oxidation, and photodegradation. Understanding the causality of these pathways is the first step toward effective prevention.
A study on the closely related pyrrolo[3,4-c]pyridine-1,3-dione derivatives revealed they are highly unstable in alkaline environments, labile in acidic conditions, and relatively stable at neutral pH. These compounds also exhibit significant photosensitivity and are prone to oxidation.[1]
II. Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Scenario 1: Rapid loss of compound purity in aqueous buffer.
-
Question: I dissolved my this compound in a basic phosphate buffer (pH 8.5) for a biological assay, and my HPLC analysis shows significant degradation within an hour. What is happening?
-
Root Cause Analysis: The pyrimidine ring contains a lactam moiety. This cyclic amide bond is highly susceptible to base-catalyzed hydrolysis. The hydroxide ions in the basic solution act as a potent nucleophile, attacking the carbonyl carbon of the lactam and leading to irreversible ring-opening. Studies on other β-lactam containing structures confirm their rapid degradation in aqueous solutions, a process that is exacerbated by increased pH.[2]
-
Immediate Action: Immediately neutralize your stock solution to approximately pH 7.0 using a suitable acidic counter-ion (e.g., dilute HCl or acetic acid).
-
Long-Term Prevention:
-
pH Control: Prepare all aqueous solutions in a neutral pH buffer (pH 6.5-7.4). If the experimental conditions demand a different pH, the solution should be prepared immediately before use and exposure time should be minimized.
-
Solvent Choice: For stock solutions, prioritize the use of anhydrous, aprotic organic solvents such as DMSO or DMF. Aqueous dilutions should be made from these organic stocks immediately prior to the experiment.
-
Temperature: Perform all manipulations at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.
-
Scenario 2: Appearance of unknown peaks in HPLC after overnight storage.
-
Question: I left my solution of this compound in DMSO on the bench overnight, and now I see several new peaks in my chromatogram. What are these?
-
Root Cause Analysis: The pyrrole ring is an electron-rich heterocycle, making it susceptible to oxidation.[1][3] Atmospheric oxygen, or dissolved oxygen in the solvent, can lead to the formation of various oxidation products, often involving dearomatization and the formation of pyrrolidinone or other oxidized species.[1] This process can be accelerated by exposure to light.
-
Immediate Action: Discard the degraded solution. Accurate experimental results cannot be obtained from compromised material.
-
Long-Term Prevention:
-
Inert Atmosphere: When preparing stock solutions for long-term storage, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. Overlay the headspace of the vial with the inert gas before sealing.
-
Antioxidants: For aqueous solutions where degassing is not fully effective, consider the addition of a small amount of an antioxidant. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). However, compatibility with your specific assay must be verified.[4]
-
Storage Conditions: Store all solutions, even in organic solvents, at -20°C or -80°C to minimize both oxidative and thermal degradation.
-
Scenario 3: Inconsistent results from the same stock solution over several days.
-
Question: My bioassay results are varying significantly when I use a stock solution of this compound that is a few days old, even though it's stored in the freezer. Why is this happening?
-
Root Cause Analysis: In addition to chemical degradation, photosensitivity is a major concern for pyrrole-containing structures.[5] Repeated exposure to ambient lab lighting during sample preparation can lead to cumulative photodegradation. The energy from UV and even visible light can promote the formation of reactive intermediates, leading to polymerization or ring cleavage.[1]
-
Immediate Action: Prepare a fresh stock solution and compare its performance to the old one to confirm degradation.
-
Long-Term Prevention:
-
Light Protection: Use amber vials or wrap standard vials in aluminum foil to protect solutions from light at all times.
-
Minimize Exposure: When working with the compound, minimize its exposure to direct light. Work in a shaded area of the lab or under yellow light if possible.
-
Aliquotting: Prepare single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and minimizes the exposure of the entire stock to light and air each time a sample is needed.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound in an aqueous solution?
A1: The optimal pH is neutral, between 6.5 and 7.4. Stability decreases significantly in both acidic and, most notably, alkaline conditions due to hydrolysis of the lactam ring.[1] For any application outside of this range, solutions should be prepared fresh and used immediately.
Q2: Which solvent should I use to prepare a stock solution for long-term storage?
A2: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for long-term storage. These aprotic solvents minimize the risk of hydrolysis. For optimal stability, the solvent should be degassed with an inert gas, and the stock solution should be stored at -80°C in light-protected, single-use aliquots.
Q3: How can I monitor the degradation of my compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the best approach. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH-neutral buffer like ammonium acetate or phosphate) is a good starting point. Degradation will be observed as a decrease in the area of the parent peak and the emergence of new peaks, typically at different retention times.[6][7]
Q4: Are there any additives that can help stabilize the compound in solution?
A4: Yes, for oxidative degradation, antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be effective.[4] However, you must first confirm that these additives do not interfere with your downstream application. For photosensitive compounds, UV absorbers could theoretically be used, but this is less common in a research setting. The primary method of photoprotection should be the exclusion of light.
Q5: What are the likely degradation products I might see?
A5:
-
Hydrolysis: The primary hydrolysis product will be from the cleavage of the lactam ring, resulting in a pyrrole-substituted aminopyrimidine carboxylic acid.
-
Oxidation: Oxidation will likely target the electron-rich pyrrole ring, leading to a variety of products including pyrrolidinones and potentially ring-opened species. In some cases, polymerization can occur, leading to insoluble materials.[1][3]
-
Photodegradation: This can lead to complex mixtures, but often involves radical-mediated cleavage of the pyrrole or pyrimidine rings.[1][5]
IV. Experimental Protocols & Data
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. Place the required volume in a flask and sparge with dry argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, amber glass vial.
-
Dissolution: Under a gentle stream of inert gas, add the degassed DMSO to the vial to achieve the target concentration. Cap the vial tightly.
-
Sonication (Optional): If dissolution is slow, briefly sonicate the vial in a room temperature water bath until all solid is dissolved.
-
Aliquotting: Immediately dispense the stock solution into smaller, single-use amber vials or cryovials.
-
Inert Overlay: Before capping each aliquot, gently flush the headspace with inert gas.
-
Storage: Tightly seal the vials and store them at -80°C. Label clearly with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Forced Degradation Study Workflow
This protocol allows you to assess the stability of your compound under various stress conditions.
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.
-
Stress Conditions: Set up the following conditions in separate, clearly labeled amber vials:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place a sealed vial of the 100 µg/mL stock solution (in a neutral buffer or organic solvent) in an oven at 60°C.
-
Photodegradation: Expose a clear vial of the 100 µg/mL stock solution to a light source that provides both UV and visible light (minimum of 1.2 million lux hours).[8]
-
Control: Keep a vial of the 100 µg/mL stock solution, protected from light, at 4°C.
-
-
Time Points: Sample each condition at time points such as 0, 2, 4, 8, and 24 hours. For base hydrolysis, earlier time points may be necessary.
-
Sample Quenching: Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC method. Compare the chromatograms to the control sample to identify and quantify the degradation products.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability of this compound based on the chemical properties of its core structure.
| Condition | Solvent/Reagent | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | Labile | Hydrolysis of Lactam |
| Basic | 0.1 M NaOH | Highly Unstable | Hydrolysis of Lactam |
| Neutral | pH 7 Buffer | Stable (short-term) | Minimal |
| Oxidative | 3% H₂O₂ | Unstable | Oxidation of Pyrrole Ring |
| Thermal | 60°C | Moderately Unstable | General acceleration of all pathways |
| Photolytic | UV/Visible Light | Unstable | Photochemical cleavage/rearrangement |
V. Visualization of Degradation & Prevention
Diagram 1: Key Degradation Pathways
Caption: Major degradation pathways for this compound.
Diagram 2: Troubleshooting & Prevention Workflow
Caption: A logical workflow for troubleshooting stability issues.
VI. References
-
W. Saczewski, J. Saczewski, M. Gdaniec, Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods, Journal of AOAC INTERNATIONAL, Volume 98, Issue 5, 1 September 2015, Pages 1248–1259, --INVALID-LINK--
-
Geoff Hutchison. What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. (2015-08-04). --INVALID-LINK--
-
M. Olivares-Paz, F. Rezende, A. O. de Souza, et al. A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics. Sci Rep 8, 14933 (2018). --INVALID-LINK--
-
M. A. El-Sayed, The Oxidation of Pyrrole, ResearchGate, (2023-05). --INVALID-LINK--
-
J. Apell, Exploring the photodegradation of pyrroles, Kris McNeill Group Website, (2019-09-05). --INVALID-LINK--
-
M. C. Monti, S. Taliani, C. Ghelardini, et al. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. J Photochem Photobiol B, 2018, 184: 1-11. --INVALID-LINK--
-
M. T. H. Tasić, S. B. Tošić, L. R. Čomić, et al. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Curr Top Med Chem, 2014, 14(21): 2435-58. --INVALID-LINK--
-
M. K. Sharma, R. Murugesan, Forced Degradation Studies, MedCrave online, (2016-12-14). --INVALID-LINK--
-
PhytoTech Labs, Preparing Stock Solutions, PhytoTech Labs Website. --INVALID-LINK--
-
MCE (MedChemExpress), Compound Handling Instructions, MCE Website. --INVALID-LINK--
-
A. Kumar, A. K. Rawat, Development of forced degradation and stability indicating studies of drugs—A review, J Pharm Anal, 2013, 3(3): 159-165. --INVALID-LINK--
-
Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific Website. --INVALID-LINK--
-
M. K. Poplawska, M. J. Chmielewska, A. B. Oleksy, et al. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 2021, 26(19): 5963. --INVALID-LINK--
-
K. K. K. Ziembicka, M. J. Sosnowska, Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity, Int J Mol Sci., 2022, 23(24): 15676. --INVALID-LINK--
-
G. Ngwa, Forced degradation studies as an integral part of HPLC stability indicating method development. Drug Deliv. Technol., 2010;10(5):56–59. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcneill-group.org [mcneill-group.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding non-specific binding of pyrrolopyrimidine inhibitors
A Guide to Overcoming Non-Specific Binding and Ensuring Data Integrity
Welcome to the technical support center for researchers working with pyrrolopyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding non-specific binding. As a Senior Application Scientist, my goal is to equip you with the expertise to diagnose, mitigate, and validate your experimental results, ensuring the scientific integrity of your research.
The pyrrolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1] Its structural similarity to the adenine core of ATP makes it an excellent starting point for potent and selective inhibitors.[1][2][3] However, this same feature, along with other physicochemical properties, can sometimes lead to non-specific binding, a critical issue that can derail drug discovery projects by generating false-positive results and misleading structure-activity relationships (SAR).[4][5]
This guide will walk you through the common challenges, provide robust protocols for troubleshooting, and explain the underlying principles of key validation techniques.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns researchers face when working with pyrrolopyrimidine inhibitors.
Q1: My pyrrolopyrimidine inhibitor shows potent activity in my primary screen, but the results are inconsistent. What could be the cause?
A: Inconsistent results are a classic hallmark of non-specific binding. Several factors could be at play, but the most common culprit is compound aggregation.[4][5]
-
Understanding the Mechanism: At concentrations typical for screening, hydrophobic compounds can self-assemble into colloidal aggregates. These aggregates can sequester and denature your target protein, leading to apparent inhibition that is not due to a specific, one-to-one interaction at the binding site. This phenomenon is a major source of false positives in high-throughput screening.[4][5][6]
-
Initial Diagnostic Steps: A simple but effective first step is to re-test your compound in the presence of a non-ionic detergent.
-
The Detergent Disruption Test: Add 0.01% to 0.1% of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer.[4][7] If the inhibitory activity of your compound significantly decreases or disappears, it is highly likely that aggregation is the cause of the initial potent result.[4][5] The detergent molecules disrupt the colloidal aggregates, "rescuing" the true, weaker (or non-existent) activity of the monomeric compound.
-
Q2: What are the primary drivers of non-specific binding for small molecule inhibitors?
A: Non-specific binding is primarily driven by the physicochemical properties of the inhibitor and the assay conditions. The main molecular forces involved are:
-
Hydrophobic Interactions: Many inhibitors, including those with a pyrrolopyrimidine core, can have significant hydrophobic regions. These can lead to aggregation or non-specific binding to hydrophobic patches on proteins or plasticware.[8][9]
-
Electrostatic Interactions: If your inhibitor is charged at the assay's pH, it can interact non-specifically with oppositely charged residues on the target protein or other assay components.[8][10]
-
Promiscuity: The inhibitor may be binding to multiple proteins with similar ATP-binding sites. This is a particular concern for kinase inhibitors, as the human kinome has over 500 members with conserved ATP pockets.[11][12][13] While this is technically specific binding to multiple targets, it is "non-specific" in the context of your intended target.
Q3: I suspect non-specific binding. How can I definitively confirm that my inhibitor binds directly and specifically to my target protein?
A: This is a critical question that requires orthogonal, biophysical validation. Relying on a single assay is insufficient. Here are the gold-standard techniques to confirm a direct and specific interaction:
-
Surface Plasmon Resonance (SPR): This label-free technique allows you to measure the real-time binding of your inhibitor (analyte) to the immobilized target protein (ligand).[8][14] A key advantage is that you can also detect non-specific binding to the sensor chip surface itself by using a reference channel.[7] If the response on the reference channel is significant (e.g., more than a third of the sample channel response), it indicates non-specific binding that needs to be addressed.[7]
-
Isothermal Titration Calorimetry (ITC): ITC is the most rigorous method for confirming direct binding.[15][16][17] It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18] An ITC experiment that shows a saturable binding isotherm with a stoichiometry of approximately 1 is strong evidence of a specific, direct interaction.[19]
-
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF): This method assesses the thermal stability of your target protein in the presence and absence of your inhibitor. Specific binding of a ligand to a protein typically stabilizes the protein's folded state, leading to an increase in its melting temperature (Tm). This provides evidence of a direct interaction.[20][21]
Troubleshooting Guides
This section provides structured workflows and detailed protocols to systematically address and resolve issues of non-specific binding.
Guide 1: Diagnosing and Mitigating Compound Aggregation
This guide will help you determine if your pyrrolopyrimidine inhibitor is an aggregator and how to obtain meaningful data.
Logical Workflow for Aggregation Troubleshooting
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aggregation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Non-Specific Binding [reichertspr.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. youtube.com [youtube.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncobites.blog [oncobites.blog]
- 13. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tainstruments.com [tainstruments.com]
- 20. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
Technical Support Center: Optimizing Selectivity of 9-Deazaguanine Derivatives
Welcome to the technical support center for optimizing the selectivity of 9-deazaguanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your experiments. Here, we will delve into the nuances of achieving and validating the selective inhibition of target enzymes, such as kinases and purine nucleoside phosphorylases (PNPs), by this important class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selectivity of 9-deazaguanine derivatives.
Q1: What are the primary factors influencing the selectivity of 9-deazaguanine derivatives for their target enzymes?
The selectivity of 9-deazaguanine derivatives is a multifactorial characteristic governed by:
-
Structural Features of the Inhibitor: The nature and position of substituents on the 9-deazaguanine core play a critical role. Modifications can be engineered to exploit unique features of the target enzyme's binding pocket, such as specific amino acid residues or the presence of allosteric sites.[1] For instance, extending a linker from the core can allow the molecule to interact with regions outside the highly conserved ATP-binding pocket in kinases, thereby enhancing selectivity.[2][3]
-
Target Enzyme's Active Site Topography: While many enzymes, particularly kinases, share a conserved ATP-binding site, subtle differences in the surrounding amino acid residues can be exploited to achieve selectivity. A deep understanding of the target's crystal structure is invaluable for designing derivatives with functionalities that form specific hydrogen bonds or hydrophobic interactions unique to the intended target.[2][4]
-
Mechanism of Inhibition: Whether the inhibitor is a competitive, non-competitive, or uncompetitive binder can influence its selectivity profile.[5] Competitive inhibitors that closely mimic the transition state of the substrate can exhibit high selectivity.[6][7]
Q2: How do I choose the right initial screening assay to assess selectivity?
For initial selectivity assessment, a two-tiered approach is often efficient and cost-effective.[8]
-
Single-Dose Profiling: Screen your 9-deazaguanine derivative at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases or other relevant off-target enzymes. This provides a rapid overview of potential off-target interactions.
-
Dose-Response Confirmation: For any enzymes showing significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response analysis to determine the IC50 value.[8] This confirms the initial hits and quantifies the potency of the off-target interactions.
A variety of assay formats are available, including radiometric assays, fluorescence-based assays, and ELISA.[9] The choice depends on the target enzyme and available resources.
Q3: What is the difference between IC50 and Ki, and which is a better measure of selectivity?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[10] A major drawback of IC50 is its dependence on the substrate concentration, especially for competitive inhibitors.[11]
-
Ki (Inhibition constant): This is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity between the inhibitor and the enzyme.[12]
For comparing the selectivity of different compounds, the Ki is a more reliable metric because it is independent of experimental conditions like substrate concentration.[11] The Cheng-Prusoff equation can be used to calculate Ki from the IC50 value, provided the substrate concentration and the Michaelis constant (Km) are known.[11]
Q4: My 9-deazaguanine derivative shows high selectivity in biochemical assays, but this doesn't translate to cell-based assays. What could be the reason?
Discrepancies between in vitro and cellular selectivity are common and can arise from several factors:[13]
-
Cellular ATP Concentrations: The high intracellular concentration of ATP (1-5 mM) can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency in cells compared to biochemical assays where ATP concentrations are often close to the Km.[14]
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.
-
Efflux Pumps: The derivative might be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport the compound out of the cell.[15]
-
Metabolism: The compound could be rapidly metabolized within the cell into inactive or less active forms.
-
Off-Target Engagement in a Cellular Context: The complex cellular environment may present off-targets that were not included in the initial biochemical screen.[9]
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving common issues encountered during the optimization of 9-deazaguanine derivative selectivity.
Guide 1: Inconsistent IC50 Values in Biochemical Assays
Problem: You are observing high variability in your IC50 values between experimental runs.
Workflow for Troubleshooting Inconsistent IC50 Values
Caption: A systematic workflow for diagnosing the cause of inconsistent IC50 values.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Assay Conditions:
-
Action: Ensure that incubation times and temperatures are strictly controlled and consistent across all plates and experiments.[16]
-
Rationale: Enzyme activity is highly sensitive to temperature.[18] Inconsistent incubation times will lead to variable reaction progress and, consequently, variable IC50 values.
-
-
Pipetting and Dispensing:
-
Action: Verify the calibration of your pipettes. Use a consistent pipetting technique, especially for serial dilutions of the inhibitor.
-
Rationale: Small errors in pipetting volumes, particularly of the concentrated inhibitor stock, can lead to significant errors in the final assay concentrations.[18]
-
-
Enzyme Kinetics:
-
Action: Confirm that your assay is running under conditions of initial velocity (i.e., the reaction rate is linear with time).
-
Rationale: If the reaction proceeds for too long, substrate depletion or product inhibition can occur, leading to non-linear kinetics and inaccurate IC50 determination.[18]
-
-
Compound Solubility:
-
Action: Visually inspect the highest concentration wells for any signs of compound precipitation.
-
Rationale: Poorly soluble compounds can precipitate at higher concentrations, leading to an artificially flattened dose-response curve and an inaccurate IC50 value.
-
Guide 2: High Off-Target Activity
Problem: Your 9-deazaguanine derivative is showing potent inhibition of several off-target enzymes.
Strategies for Improving Selectivity
Caption: Key strategies to enhance the selectivity of 9-deazaguanine derivatives.
Detailed Approaches:
-
Structure-Activity Relationship (SAR) Studies:
-
Action: Synthesize a focused library of analogs with systematic modifications at various positions of the 9-deazaguanine scaffold.[19]
-
Rationale: SAR studies help to identify which chemical moieties contribute to on-target potency and which are responsible for off-target effects. This allows for the rational design of more selective compounds.
-
-
Structure-Based Drug Design:
-
Action: If available, use X-ray crystal structures of your lead compound bound to both the target and off-target enzymes.[2][4]
-
Rationale: Comparing the binding modes can reveal subtle differences in the active sites that can be exploited. For example, a substituent on your inhibitor might be accommodated in the target's active site but cause a steric clash in an off-target enzyme.[20]
-
-
Exploiting Allosteric Sites:
-
Action: Investigate the possibility of designing inhibitors that bind to allosteric sites, which are often less conserved than the primary binding pocket.[1]
-
Rationale: Allosteric inhibitors can offer a powerful route to achieving high selectivity, as they do not compete with the endogenous substrate and bind to sites with greater sequence diversity.
-
Section 3: Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a 9-deazaguanine derivative against a panel of protein kinases.
Materials:
-
Purified, active protein kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
9-deazaguanine derivative stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer
-
96-well plates
-
Phosphocellulose paper and wash buffer
-
Scintillation counter
Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, prepare the reaction mix containing kinase assay buffer, the specific peptide substrate, and any required cofactors (e.g., MgCl₂).
-
Serial Dilution of Inhibitor: Perform a serial dilution of the 9-deazaguanine derivative in DMSO, and then dilute into the assay plate to achieve the final desired concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Pre-incubation: Add the specific kinase to each well and pre-incubate with the inhibitor for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure that the measured IC50 is a close approximation of the Ki.[13]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop Reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper to stop the reaction.
-
Wash: Wash the phosphocellulose paper extensively with wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol describes a method to confirm that your 9-deazaguanine derivative engages its intended kinase target within living cells.[22]
Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a full-length kinase target expressed in cells as a NanoLuc® luciferase fusion. A fluorescent energy transfer probe that binds to the active site of the kinase is added. Compound binding to the kinase displaces the probe, leading to a decrease in the BRET signal.
Procedure:
-
Cell Plating: Seed cells transiently expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.
-
Compound Addition: Treat the cells with serial dilutions of your 9-deazaguanine derivative and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Tracer and Substrate Addition: Add the NanoBRET™ TE Tracer and the Nano-Glo® Substrate to the wells.
-
Signal Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and >600 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the log of the inhibitor concentration to determine the cellular IC50 value, which reflects target engagement.
Section 4: Data Presentation
Table 1: Example Selectivity Profile of a 9-Deazaguanine Derivative (Compound X)
| Kinase Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay | Selectivity Ratio (Off-target/On-target) |
| Target Kinase A (On-target) | 15 | 150 | - |
| Kinase B | 1,200 | >10,000 | 80 |
| Kinase C | 450 | 5,000 | 30 |
| Kinase D | >10,000 | >10,000 | >667 |
| Kinase E | 800 | 8,500 | 53 |
Interpretation: Compound X demonstrates good selectivity for its intended target, Kinase A, in biochemical assays. The shift in potency between the biochemical and cellular assays (15 nM vs. 150 nM) is a common observation and likely reflects competition with intracellular ATP.[13][14] The selectivity ratios indicate that Compound X is significantly less potent against the tested off-target kinases.
References
- 1. The ins and outs of selective kinase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. reactionbiology.com [reactionbiology.com]
Technical Support Center: Scale-Up Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine)
Welcome to the technical support center for the synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a crucial intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot plant and beyond. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven solutions to ensure a robust and efficient process.
Introduction: The Synthetic Challenge
This compound, also known as 9-deazaguanine, is a purine analog with significant biological activity. Its synthesis, while achievable at the laboratory scale, presents notable challenges during scale-up. These challenges often revolve around reaction control, impurity profiles, product isolation, and process safety. This guide is structured to address these issues in a practical, question-and-answer format, grounded in established chemical principles and process experience.
Common Synthetic Approach: A Multi-Step Pathway
A frequently employed synthetic route to this compound involves the construction of the pyrimidine ring followed by the formation of the fused pyrrole ring. A representative pathway is outlined below.
Caption: Common synthetic route to this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the scale-up of the synthesis.
Step 1: Nitration of 2-Amino-6-methyl-4(3H)-pyrimidinone
Question 1: During the scale-up of the nitration step, we are observing poor yield and the formation of multiple side products. How can we improve the selectivity and efficiency of this reaction?
Answer:
The nitration of the pyrimidinone ring is a critical step where precise control of reaction conditions is paramount to avoid over-nitration or degradation.
-
Causality of the Problem:
-
Exothermic Reaction: Nitration is highly exothermic. In a large reactor, inefficient heat transfer can lead to localized "hot spots," causing thermal decomposition of the starting material and product, as well as promoting the formation of undesired isomers.
-
Rate of Addition: A rapid addition of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) can lead to a surge in temperature and a high local concentration of the electrophile, increasing the likelihood of side reactions.
-
Mixing Efficiency: Inadequate mixing in a large vessel can result in non-homogenous reaction conditions, further contributing to localized overheating and side product formation.
-
-
Troubleshooting and Solutions:
-
Temperature Control: Maintain a strict temperature profile, typically between 0-10°C, throughout the addition of the nitrating agent. Ensure your reactor's cooling system is capable of handling the heat load at the intended scale.
-
Controlled Addition: Add the nitrating agent subsurface at a slow, controlled rate. This ensures rapid dispersion and minimizes localized high concentrations.
-
Agitation: Use a properly designed agitator and appropriate stirring speed to ensure good mixing and efficient heat transfer. Baffles in the reactor can also improve mixing efficiency.
-
Quenching: The quenching of the reaction mixture into ice/water is also a critical, exothermic step. Ensure the quench is performed at a controlled rate into a well-agitated vessel to prevent temperature spikes.
-
Table 1: Recommended Nitration Conditions for Scale-Up
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 50 L) |
| Temperature | 0-5°C (Ice Bath) | 0-10°C (Jacketed Reactor with Glycol Cooling) |
| Addition Time | 30-60 minutes | 2-4 hours (or longer, depending on cooling capacity) |
| Agitation | Magnetic Stirrer | Overhead Stirrer with appropriate impeller (e.g., PBT) |
| Monitoring | TLC, HPLC | In-situ monitoring (e.g., ReactIR) if available, HPLC |
Step 2: Formation of the Enamine Intermediate
Question 2: In the reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), we are experiencing incomplete conversion and the formation of a dark, tarry substance. What is causing this and how can we mitigate it?
Answer:
The reaction of the nitro-pyrimidinone with DMF-DMA to form the enamine intermediate is sensitive to temperature and moisture.
-
Causality of the Problem:
-
Thermal Decomposition: The nitro-pyrimidinone intermediate can be thermally labile. Prolonged reaction times at elevated temperatures can lead to decomposition and the formation of polymeric byproducts.
-
Moisture: DMF-DMA is highly reactive with water. The presence of moisture in the starting material, solvent, or reaction atmosphere will consume the reagent and can lead to side reactions.
-
Reagent Stoichiometry: An insufficient amount of DMF-DMA will result in incomplete conversion.
-
-
Troubleshooting and Solutions:
-
Anhydrous Conditions: Ensure all starting materials and the solvent (if used) are thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Optimization: While heating is necessary to drive the reaction, avoid excessive temperatures. A typical range is 80-100°C. Monitor the reaction progress closely by HPLC to determine the optimal reaction time and avoid prolonged heating after completion.
-
Reagent Quality and Stoichiometry: Use a fresh, high-quality bottle of DMF-DMA. A slight excess of DMF-DMA (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.
-
Work-up: Upon completion, it is often beneficial to use the intermediate solution directly in the next step to avoid degradation during isolation. If isolation is necessary, consider a rapid work-up, such as precipitation by adding an anti-solvent.
-
Step 3: Reductive Cyclization to form this compound
Question 3: The reductive cyclization step using sodium dithionite is giving inconsistent yields and the final product is difficult to purify. Are there better alternatives for scale-up, and how can we improve the current process?
Answer:
The reductive cyclization is a key transformation that forms the pyrrole ring. The choice of reducing agent and the control of reaction parameters are critical for a successful and scalable process.
-
Causality of the Problem with Sodium Dithionite:
-
Stoichiometry and Stability: Sodium dithionite is unstable in aqueous solutions, especially under acidic conditions. It is crucial to use a sufficient excess and maintain the appropriate pH to ensure complete reduction.
-
Byproduct Formation: The decomposition of sodium dithionite can lead to the formation of various sulfur-containing byproducts, which can complicate the purification of the final product.
-
Product Isolation: this compound has limited solubility in many common organic solvents, which can make extraction and crystallization challenging.
-
-
Troubleshooting and Solutions:
-
pH Control: Maintain a basic pH (e.g., 8-10) during the reduction with sodium dithionite to improve its stability and reactivity.
-
Temperature Management: The reduction is exothermic. Control the temperature during the addition of the reducing agent to prevent runaway reactions.
-
Alternative: Catalytic Hydrogenation: For a cleaner and more scalable process, consider catalytic hydrogenation.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.
-
Hydrogen Pressure: The reaction can typically be run at moderate hydrogen pressures (e.g., 50-100 psi).
-
Solvent: A polar solvent such as methanol, ethanol, or acetic acid is often suitable.
-
Safety: Catalytic hydrogenation requires specialized equipment (a hydrogenator) and strict safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst. A thorough process safety review is essential before scaling up this step.
-
-
Caption: Troubleshooting workflow for the reductive cyclization step.
FAQs: General Scale-Up Considerations
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The main safety concerns include:
-
Highly Exothermic Reactions: Both the nitration and reductive cyclization steps can be highly exothermic. A thorough understanding of the reaction calorimetry and ensuring adequate cooling capacity are essential to prevent thermal runaways.
-
Hazardous Reagents: The use of strong acids (sulfuric, nitric), flammable solvents, and potentially pyrophoric catalysts (Pd/C) requires careful handling procedures and appropriate personal protective equipment (PPE).[1]
-
Hydrogenation Safety: If using catalytic hydrogenation, specialized equipment and protocols are necessary to safely handle hydrogen gas under pressure.
Q2: How can we improve the purity and physical properties of the final product at scale?
A2:
-
Impurity Control: The best approach is to control the formation of impurities in the preceding steps. Tightly controlled reaction conditions are key.
-
Crystallization: Develop a robust crystallization procedure. This may involve screening various solvent systems (e.g., water, ethanol/water, DMF/water) to find conditions that provide good recovery and effectively purge impurities.
-
Particle Size: The crystallization conditions will also influence the particle size and morphology of the final product, which can be critical for downstream processing (e.g., formulation).
Q3: Are there any specific analytical methods that are crucial for monitoring this process at scale?
A3:
-
HPLC: High-Performance Liquid Chromatography is essential for monitoring the progress of each reaction, quantifying the formation of the desired product, and identifying and tracking impurities. A well-developed, stability-indicating HPLC method is a prerequisite for any scale-up campaign.
-
In-situ Monitoring: Technologies like ReactIR can provide real-time information about the reaction progress, which is invaluable for process control and optimization at a larger scale.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of the Enamine Intermediate
This protocol is a general guideline and must be adapted and optimized for specific equipment and scale.
-
Reactor Preparation: Charge a suitable hydrogenation reactor with the enamine intermediate dissolved in a suitable solvent (e.g., methanol or acetic acid).
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 5-10 wt% of 10% Pd/C catalyst (ensure the catalyst is wetted with the solvent to prevent ignition).
-
Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin agitation. Maintain a constant temperature (e.g., 25-50°C).
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen and by taking samples for HPLC analysis.
-
Work-up: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be quenched carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization.
References
Interpreting unexpected NMR peaks in 9-deazaguanine synthesis
A Guide to Interpreting Unexpected NMR Peaks
Welcome to the technical support center for the synthesis of 9-deazaguanine and its derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides troubleshooting advice for common issues encountered during synthesis, with a specific focus on interpreting unexpected signals in Nuclear Magnetic Resonance (NMR) spectra. As Senior Application Scientists, we have compiled this information based on established literature and practical laboratory experience to help you navigate the complexities of heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 9-deazaguanine shows more than the expected number of aromatic protons. What could be the cause?
This is a common issue that often points to the presence of regioisomers, specifically the N7-isomer, formed alongside the desired N9-product. The pyrrolo[2,3-d]pyrimidine core of 9-deazaguanine has two potential sites for alkylation or glycosylation: the N7 and N9 positions of the purine-like ring system.[1]
Plausible Cause: Formation of N7-Regioisomers
During the synthesis of 9-deazaguanine derivatives, particularly when introducing substituents at the N9 position, competitive reaction at the N7 position can occur.[1] This results in a mixture of N9- and N7-isomers, which are often difficult to separate due to their similar polarities.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing N7-isomer formation.
Experimental Protocol: 2D NMR for Structure Elucidation
To confirm the presence of regioisomers, advanced NMR techniques are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly informative.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a concentrated sample of your product mixture in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition of ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify all proton signals.
-
NOESY Experiment:
-
Set up a 2D NOESY experiment on your spectrometer.
-
Use a mixing time appropriate for observing intermolecular NOEs (typically 500-800 ms).
-
-
Data Analysis:
-
Process the 2D NOESY spectrum.
-
For the N9-isomer: Look for a cross-peak between the H8 proton and the protons of the substituent at the N9 position.
-
For the N7-isomer: Expect a cross-peak between the H8 proton and the protons of the substituent at the N7 position.[2] The absence of a strong NOE between the H8 proton and the N9-substituent is also a key indicator.
-
Example of Expected NOE Correlations:
| Isomer | H8 Proton Correlation |
| N9-isomer | Strong NOE to N9-substituent |
| N7-isomer | Strong NOE to N7-substituent |
Q2: I observe unexpected signals in the aliphatic region of my ¹H NMR, and the integration is off for my protecting groups. What should I investigate?
Unexpected aliphatic signals, especially when accompanied by incorrect integration values for protecting groups, can suggest incomplete deprotection, side reactions involving protecting groups, or the presence of residual solvents or reagents from the synthesis.
Plausible Causes:
-
Incomplete Deprotection: Protecting groups such as benzyl (Bn) or benzyloxymethyl (BOM) may not be fully cleaved, leading to a complex mixture of partially protected and fully deprotected products.[3]
-
Side Reactions of Protecting Groups: Under certain conditions, protecting groups can undergo rearrangement or other side reactions.
-
Residual Reagents/Solvents: Reagents like N,N-Dimethylformamide (DMF) or solvents from purification steps can be difficult to remove completely and will show characteristic NMR signals.
Troubleshooting and Characterization:
-
Check for Residual Solvents: Compare the chemical shifts of the unexpected peaks to common laboratory solvents.
-
Re-evaluate Deprotection Step:
-
Ensure sufficient reaction time and catalyst loading for hydrogenation steps (e.g., Pd/C for benzyl group removal).[4]
-
Consider alternative deprotection methods if standard conditions are ineffective.
-
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) of your sample. This will help identify the molecular weights of the components in your mixture and confirm the presence of partially protected species.
-
2D NMR (COSY/HSQC):
-
A COSY (Correlation Spectroscopy) spectrum will show correlations between coupled protons, helping to piece together spin systems of unexpected impurities.
-
An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons with their directly attached carbons, which is useful for identifying the carbon skeleton of impurities.
-
Diagram of Potential Byproducts:
Caption: Potential species contributing to a complex NMR spectrum.
Q3: My ¹³C NMR spectrum shows more carbon signals than expected for my final 9-deazaguanine product. How can I assign these?
An excess of signals in the ¹³C NMR spectrum is another strong indicator of a mixture of products. The chemical shifts of the carbon atoms in the pyrrolo[2,3-d]pyrimidine core are sensitive to the substitution pattern, particularly the position of N-alkylation.
Plausible Cause: Mixture of Regioisomers and/or Precursors
The different electronic environments in N7- and N9-isomers will result in distinct chemical shifts for the carbons of the heterocyclic core. Additionally, unreacted intermediates from the synthetic sequence can contribute to the complexity of the spectrum.[5]
Experimental Protocol: HMBC for Structural Assignment
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for assigning carbon signals by observing correlations between protons and carbons that are two or three bonds away.
Step-by-Step Protocol:
-
Sample Preparation: Use the same concentrated NMR sample as for other 2D experiments.
-
Acquisition: Run a standard HMBC experiment.
-
Data Analysis:
-
Identify Key Protons: Focus on well-resolved proton signals, such as H8.
-
Trace Correlations:
-
In the N9-isomer , the H8 proton will show a correlation to the carbon of the N9-substituent (a ³J coupling). It will also show correlations to C4 and C5 of the pyrimidine ring.
-
In the N7-isomer , the H8 proton will show a correlation to the carbon of the N7-substituent and to C5 and C7a of the pyrrole ring.
-
-
Assign Carbons: By systematically analyzing these long-range correlations, you can assign the carbon signals to their respective isomers.
-
Expected Key HMBC Correlations:
| Proton | Correlated Carbons (N9-Isomer) | Correlated Carbons (N7-Isomer) |
| H8 | C4, C5, C of N9-substituent | C5, C7a, C of N7-substituent |
Summary of Potential Unexpected NMR Signals and Their Causes
| Observation | Potential Cause(s) | Recommended Action(s) |
| Extra aromatic signals in ¹H NMR | N7/N9 regioisomers | 2D NOESY, HMBC |
| Unexpected aliphatic signals in ¹H NMR | Incomplete deprotection, residual solvents | HRMS, re-run deprotection, check solvent shifts |
| Off-integrations for protecting groups | Mixture of protected/deprotected species | HRMS, 2D NMR (COSY, HSQC) |
| More than expected ¹³C signals | Mixture of regioisomers, unreacted intermediates | HMBC, review reaction workup and purification |
| Broadening of signals | Aggregation at high concentration, paramagnetic impurities | Dilute sample, filter through celite |
By systematically applying these troubleshooting strategies and advanced analytical techniques, researchers can confidently identify the sources of unexpected NMR peaks, leading to the successful synthesis and characterization of 9-deazaguanine and its derivatives.
References
- 1. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products | MDPI [mdpi.com]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. researchgate.net [researchgate.net]
- 4. A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Purine Nucleoside Phosphorylase (PNP) Inhibitors: 9-Deazaguanine and Beyond
This guide provides an in-depth comparison of the efficacy of 9-deazaguanine and other prominent purine nucleoside phosphorylase (PNP) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, explains the causality behind therapeutic mechanisms, and offers validated protocols for inhibitor evaluation.
The Central Role of Purine Nucleoside Phosphorylase (PNP) as a Therapeutic Target
Purine Nucleoside Phosphorylase (PNP) is a critical enzyme in the purine salvage pathway.[1][2] It catalyzes the reversible phosphorolytic cleavage of purine nucleosides and 2'-deoxyribonucleosides (like inosine, guanosine, and their deoxy- forms) into the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.[1][3] This function is pivotal for recycling purines for nucleotide synthesis or for their catabolism towards uric acid.[4]
The therapeutic relevance of inhibiting PNP was strikingly revealed by a rare genetic disorder: PNP deficiency. Patients with this condition exhibit severely impaired T-cell immunity but have normal B-cell function, leading to profound T-lymphocytopenia.[3][5] This observation established PNP as a key enzyme for normal T-cell proliferation and provided a powerful rationale for developing PNP inhibitors as T-cell selective immunosuppressive agents for treating T-cell malignancies (e.g., T-cell acute lymphoblastic leukemia), autoimmune diseases, and preventing organ transplant rejection.[3][6]
Mechanism of Action: How PNP Inhibitors Exert Their Effects
PNP inhibitors function by blocking the active site of the enzyme, preventing it from processing its natural substrates.[6] This leads to an accumulation of deoxyguanosine (dGuo). In lymphocytes, particularly T-cells, which have high deoxycytidine kinase (dCK) activity, the excess dGuo is phosphorylated into deoxyguanosine triphosphate (dGTP).[7]
The intracellular accumulation of dGTP is cytotoxic. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to the induction of apoptosis (programmed cell death).[7] This selective toxicity towards T-cells is the cornerstone of the therapeutic strategy for many PNP inhibitors.[6][8]
Caption: Mechanism of T-cell apoptosis induced by PNP inhibitors.
Comparative Efficacy of Key PNP Inhibitors
While numerous compounds exhibit PNP inhibitory activity, this guide focuses on 9-deazaguanine and two of the most potent and clinically relevant inhibitors: Forodesine and Ulodesine. These molecules were developed based on the transition-state theory, designed to mimic the unstable intermediate state of the enzymatic reaction, resulting in exceptionally tight binding to the enzyme.[7]
| Inhibitor | Chemical Class | IC50 Value | Key Mechanistic Insight | Primary Therapeutic Applications |
| 9-Deazaguanine | Purine Analog | ~2.3 mM (calf spleen PNP, 1 mM phosphate)[9] | A foundational inhibitor; serves as a scaffold for more potent derivatives.[10][11] | Research tool, basis for drug design.[1][10] |
| Forodesine (Immucillin-H) | 9-Deazapurine Transition-State Analog | 0.48 - 1.57 nM (human & other species)[12][13] | Potent transition-state analog causing high accumulation of dGTP.[5][7] | T-cell malignancies (T-ALL, CTCL), B-cell ALL.[7][8][14] |
| Ulodesine (BCX-4208) | 9-Deazapurine Transition-State Analog | 0.5 nM / 2.293 nM (human PNP)[15][16][17] | Reduces purine catabolism upstream of xanthine oxidase, lowering uric acid.[16][18] | Gout, Psoriasis (investigational).[16][17] |
9-Deazaguanine: The Precursor
9-Deazaguanine is a structural analog of guanine where the nitrogen at position 9 is replaced by a carbon. While it inhibits PNP, its potency is modest, with IC50 values in the millimolar range.[9] Its primary significance lies in its role as a foundational scaffold. Structure-based drug design efforts have extensively used the 9-deazaguanine core, adding various substituents to enhance binding affinity and membrane permeability.[10][11] For instance, adding arylmethyl groups to the 9-position of 9-deazaguanine led to a series of potent inhibitors with IC50 values in the nanomolar range.[10]
Forodesine (Immucillin-H): A Potent Anti-Leukemic Agent
Forodesine (BCX-1777) is a powerful transition-state analog inhibitor of PNP with picomolar potency.[12][13][19] This high affinity ensures near-total inhibition of the enzyme at therapeutic concentrations.[19]
-
Experimental Evidence: In the presence of deoxyguanosine, Forodesine inhibits the proliferation of T-acute lymphoblastic leukemia (CEM-SS) cells with an IC50 of 0.015 µM.[5] This effect is directly linked to a massive (154-fold) increase in intracellular dGTP levels.[5] Clinical trials have demonstrated significant antileukemic activity in patients with T-cell malignancies.[5][19] It was approved in Japan in 2017 for treating relapsed/refractory peripheral T-cell lymphoma.[14]
Ulodesine (BCX-4208): A Focus on Gout and Autoimmunity
Ulodesine is another potent transition-state PNP inhibitor with an IC50 in the low nanomolar range.[15][17] While it shares a similar core mechanism with Forodesine, its clinical development has focused on different therapeutic areas. By inhibiting PNP, Ulodesine acts upstream of xanthine oxidase, the target of traditional gout medications like allopurinol.[16][18][20] This reduces the overall production of purine bases (hypoxanthine and guanine) that are subsequently converted to uric acid.
-
Experimental Evidence: In a mouse model of hyperuricemia, intravenous Ulodesine effectively eliminated the accumulation of uric acid in the blood.[17] In vitro studies show it inhibits lymphocyte proliferation with IC50 values from 0.159 µM to 0.73 µM (in the presence of dGuo), highlighting its immunomodulatory potential.[17] Clinical investigations have explored its use for both gout and psoriasis, a T-cell-mediated autoimmune disease.[16][17]
Experimental Protocol: In Vitro PNP Inhibition Assay
To objectively compare the efficacy of different PNP inhibitors, a standardized enzymatic assay is essential. The following protocol describes a self-validating spectrophotometric method to determine the IC50 of a test compound. The principle is based on the different UV absorbance spectra of the purine nucleoside substrate and the resulting purine base product.
Causality Behind Experimental Choices:
-
Enzyme Source: Commercially available recombinant human PNP ensures consistency and relevance. Calf spleen PNP is a common, cost-effective alternative for initial screening.[9]
-
Substrate: Inosine is often used as it undergoes a significant absorbance change when converted to hypoxanthine.
-
Wavelength: The reaction is monitored at a wavelength where the change in absorbance between substrate and product is maximal (e.g., ~293 nm for inosine-to-hypoxanthine conversion).
-
Controls: Including "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls is critical for data normalization and validating that the observed signal change is enzyme-dependent.
Caption: Standard workflow for an in vitro spectrophotometric PNP inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
PNP Enzyme: Prepare a working solution of human PNP in assay buffer to yield a final concentration that gives a linear reaction rate for at least 15 minutes.
-
Substrate: Prepare a stock of Inosine in assay buffer. The final concentration in the assay should be near its Km value for the enzyme.
-
Inhibitor: Prepare a 10-point serial dilution of the test compound (e.g., 9-deazaguanine) in a suitable solvent like DMSO.
-
-
Assay Execution (96-well format):
-
To appropriate wells of a UV-transparent microplate, add the assay buffer.
-
Add 2 µL of the inhibitor serial dilutions to the test wells. Add 2 µL of DMSO to the "no inhibitor" and "no enzyme" control wells.
-
Add the PNP enzyme working solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Inosine substrate solution to all wells.
-
Immediately transfer the plate to a plate reader and begin kinetic measurement of the absorbance at 293 nm over 20 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The development of PNP inhibitors exemplifies a successful structure-based and mechanism-driven drug design strategy. Starting from foundational molecules like 9-deazaguanine , medicinal chemists have engineered highly potent transition-state analogs like Forodesine and Ulodesine , which possess nanomolar efficacy.
-
Forodesine has proven its value as a T-cell selective cytotoxic agent, offering a targeted therapy for specific hematological malignancies.[7][14]
-
Ulodesine demonstrates the broader utility of PNP inhibition, extending beyond oncology to metabolic disorders like gout by controlling the production of uric acid precursors.[16][18]
The choice of inhibitor is therefore dictated by the desired therapeutic outcome. For applications requiring T-cell depletion, the potent dGTP-accumulating effect of Forodesine is paramount. For modulating purine metabolism in conditions like gout, Ulodesine's upstream blockade of uric acid synthesis is the key advantage.
Future research may focus on developing inhibitors with even greater specificity or novel delivery mechanisms to enhance therapeutic windows and minimize off-target effects. The continued exploration of PNP inhibition is likely to uncover new applications in immunology, oncology, and metabolic disease.
References
- 1. Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Purine nucleoside phosphorylase: a potential target for the development of drugs to treat T-cell- and apicomplexan parasite-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting PNP for the therapy of hyperuricemia in Lesch-Nyhan disease: Preliminary in vitro studies with analogues of immucillin-G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 7. Forodesine (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massivebio.com [massivebio.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Forodesine - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. medkoo.com [medkoo.com]
- 19. Preclinical and Clinical Evaluation of Forodesine in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Validating the Mechanism of Action of PYR-265, a Novel 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Based c-Src Inhibitor, in Cancer Cells
A Senior Application Scientist's Guide to Target Validation and Performance Benchmarking
In the landscape of targeted cancer therapy, the Src family of non-receptor tyrosine kinases, particularly c-Src, remains a pivotal target.[1][2] Dysregulation of c-Src signaling is a hallmark of numerous cancers, driving proliferation, survival, invasion, and metastasis.[2][3] The development of small molecules that can precisely engage and inhibit c-Src within the complex cellular environment is a critical endeavor in oncology drug discovery.
This guide introduces PYR-265 , a novel investigational compound based on the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold, designed as a potent and selective inhibitor of c-Src. Our objective is to provide a comprehensive, scientifically rigorous framework for validating its mechanism of action in cells. We will move beyond simple biochemical assays to confirm direct target binding in a physiological context, quantify downstream pathway modulation, and benchmark its cellular efficacy against established c-Src inhibitors.
This document is structured to follow a logical, multi-tiered validation strategy:
-
Direct Target Engagement: Does PYR-265 physically interact with c-Src in intact cells?
-
Cellular Target Inhibition: Does this interaction translate into the inhibition of c-Src kinase activity?
-
Downstream Pathway Analysis: Is the expected downstream signaling cascade attenuated?
-
Phenotypic Outcomes: Does pathway inhibition lead to the desired anti-cancer effects on cell viability and proliferation?
We will compare PYR-265's performance against Dasatinib , a well-characterized, multi-kinase inhibitor with potent activity against Src family kinases, and a vehicle control (DMSO).[4][5]
The c-Src Signaling Axis: A Primary Driver of Malignancy
c-Src is a central node in a complex network of signaling pathways that regulate critical cellular processes.[6] Upon activation by receptor tyrosine kinases (e.g., EGFR, PDGFR), G-protein coupled receptors, or integrins, c-Src phosphorylates a multitude of downstream substrates.[7][8] This initiates signaling cascades, including the PI3K/Akt and Ras/MAPK pathways, which are fundamental for cell proliferation and survival.[3] Aberrant c-Src activation leads to the sustained promotion of these oncogenic signals.[8]
Figure 1: Simplified c-Src signaling pathway targeted by PYR-265.
Tier 1: Confirming Direct Target Engagement in Intact Cells
The foundational step in validating a targeted inhibitor is to prove it binds its intended target in a native cellular environment.[9][10] Biochemical assays using purified recombinant protein are a valuable first step but can fail to predict cellular activity due to factors like cell permeability and competition with high intracellular ATP concentrations.[11] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that overcomes this by measuring target engagement in live cells or tissues.[12][13][14]
The principle of CETSA is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12][15] By heating cell lysates to a range of temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of binding.[15]
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for c-Src Target Engagement
-
Cell Culture: Plate a suitable cancer cell line with known c-Src expression (e.g., HT-29, MDA-MB-231) and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with PYR-265 (e.g., 10 µM), Dasatinib (1 µM), or Vehicle (0.1% DMSO) for 2 hours at 37°C.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[16]
-
Sample Preparation & Analysis: Transfer the supernatant (soluble fraction) to new tubes. Normalize protein concentration, prepare samples with Laemmli buffer, and analyze by Western blot using a primary antibody specific for total c-Src.[17][18]
-
Quantification: Quantify band intensities using densitometry software. Plot the percentage of soluble c-Src relative to the 40°C control against temperature to generate melting curves.
Expected Data & Interpretation
| Treatment | Apparent Melting Temperature (Tm) | Thermal Shift (ΔTm vs. Vehicle) |
| Vehicle (DMSO) | 52.1 °C | - |
| PYR-265 (10 µM) | 58.5 °C | +6.4 °C |
| Dasatinib (1 µM) | 59.2 °C | +7.1 °C |
A significant positive thermal shift (ΔTm) for PYR-265-treated cells compared to the vehicle control would strongly indicate direct binding and stabilization of c-Src. The magnitude of the shift can be correlated with binding affinity and occupancy.
Tier 2 & 3: Cellular Kinase Inhibition and Downstream Pathway Modulation
Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding event leads to the inhibition of the target's enzymatic activity and subsequently dampens its downstream signaling pathway. Western blotting is the workhorse technique for this analysis, allowing for the specific detection of phosphorylated (i.e., activated) forms of signaling proteins.[17][19][20]
We will assess the phosphorylation status of c-Src at its activating residue (p-Src Tyr416) and key downstream nodes in the PI3K/Akt and MAPK/ERK pathways, specifically p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204).[3] A potent inhibitor should decrease the phosphorylation of these targets without affecting their total protein levels.
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Starvation: Plate cells as described previously. Once at 70-80% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling activity.[19]
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of PYR-265, Dasatinib, or Vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or PDGF) for 10-15 minutes to induce robust c-Src pathway activation.
-
Lysis and Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19] Determine protein concentration for each lysate.
-
Electrophoresis and Transfer: Perform SDS-PAGE, loading equal amounts of protein (20-30 µg) per lane, followed by transfer to a PVDF or nitrocellulose membrane.[18][20]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[17]
-
Incubate overnight at 4°C with primary antibodies for p-Src (Y416), total Src, p-Akt (S473), total Akt, p-ERK1/2, and total ERK. A loading control (e.g., GAPDH or β-Actin) is essential.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection and Analysis: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the densitometry of phosphorylated proteins, normalizing to their respective total protein levels.
Expected Data & Interpretation
| Compound | Concentration | % Inhibition of p-Src (Y416) | % Inhibition of p-Akt (S473) | % Inhibition of p-ERK1/2 |
| PYR-265 | 0.1 µM | 25% | 20% | 18% |
| 1 µM | 78% | 75% | 70% | |
| 10 µM | 95% | 92% | 90% | |
| Dasatinib | 0.1 µM | 85% | 82% | 80% |
| 1 µM | 98% | 96% | 95% | |
| IC50 (µM) | PYR-265 | ~0.45 | ~0.50 | ~0.55 |
| Dasatinib | ~0.06 | ~0.07 | ~0.07 |
A dose-dependent decrease in the phosphorylation of Src, Akt, and ERK in PYR-265-treated cells provides strong evidence of on-target pathway inhibition. The calculated IC50 values from this cellular assay are more physiologically relevant than those from biochemical assays and allow for direct potency comparison with benchmark compounds like Dasatinib.
Tier 4: Assessing Phenotypic Consequences
The ultimate goal of a targeted inhibitor is to elicit a desired biological response, such as inhibiting cancer cell growth or inducing cell death.[21][22] We will evaluate the phenotypic impact of PYR-265 using cell viability and proliferation assays.
Cell Viability (Cytotoxicity) Assay
Cell viability assays measure the overall health of a cell population and can indicate cytotoxic or cytostatic effects.[23][24] Assays like MTT or those measuring ATP content (e.g., CellTiter-Glo®) are rapid, high-throughput methods to determine the dose-response relationship of a compound.[24]
Cell Proliferation Assay
To specifically measure the inhibition of DNA synthesis, the Bromodeoxyuridine (BrdU) incorporation assay is a gold standard.[25][26] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[27][28] Its detection with a specific antibody allows for the quantification of proliferating cells.[26]
Figure 3: Workflow for the BrdU cell proliferation assay.
Experimental Protocol: BrdU Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of PYR-265, Dasatinib, or Vehicle for 48 or 72 hours.
-
BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[25][26]
-
Fixation and Denaturation: Remove media, fix the cells with a fixing solution (e.g., 3.7% formaldehyde), and then add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU.[25][29]
-
Immunodetection: Incubate with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.[29]
-
Measurement: Add a TMB substrate and stop the reaction. Measure the absorbance on a microplate reader. The signal is directly proportional to the amount of cell proliferation.[29]
Expected Data & Interpretation
| Compound | GI50 (Cell Viability, 72h) | GI50 (BrdU Proliferation, 48h) |
| PYR-265 | ~0.8 µM | ~0.6 µM |
| Dasatinib | ~0.08 µM | ~0.05 µM |
The Growth Inhibition 50 (GI50) values from these phenotypic assays represent the ultimate measure of a compound's cellular efficacy. A potent GI50 for PYR-265 that correlates with its cellular IC50 for target inhibition creates a cohesive and compelling narrative: direct binding to c-Src leads to pathway inhibition, which in turn suppresses cell proliferation.
Conclusion
This guide outlines a systematic, evidence-based approach to validating the mechanism of action for a novel c-Src inhibitor, PYR-265. By integrating direct target engagement studies (CETSA) with functional cellular assays (Western blot for pathway analysis) and key phenotypic readouts (viability and proliferation), researchers can build a robust data package. This multi-tiered strategy ensures that the observed anti-proliferative effects are unequivocally linked to the on-target inhibition of c-Src, providing the confidence needed to advance promising compounds like PYR-265 through the drug development pipeline.
References
- 1. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of c-Src in Carcinogenesis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Activation of c-Src Tyrosine Kinase: Conformational Transition Pathway and Free Energy Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-Src Is Activated by the EGF Receptor in a Pathway that Mediates JNK and ERK Activation by Gonadotropin-Releasing Hormone in COS7 Cells [mdpi.com]
- 8. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. annualreviews.org [annualreviews.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. miltenyibiotec.com [miltenyibiotec.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 27. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. cohesionbio.com [cohesionbio.com]
A Researcher's Guide to Evaluating the Kinase Cross-Reactivity of 9-Deazaguanine and its Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is a cornerstone of its preclinical evaluation. While 9-deazaguanine and its derivatives are renowned as potent inhibitors of Purine Nucleoside Phosphorylase (PNP), their structural resemblance to purines—the core of the ubiquitous kinase cofactor ATP—warrants a thorough investigation into their potential for cross-reactivity with the human kinome.[1][2][3][4] This guide provides a comprehensive framework for designing, executing, and interpreting experiments to profile the kinase selectivity of 9-deazaguanine-based compounds. We will delve into the rationale behind experimental choices, present detailed methodologies, and offer insights into interpreting the resulting data to build a robust selectivity profile.
The Rationale: Why Probe the Kinome with a PNP Inhibitor?
9-Deazaguanine's primary therapeutic action, particularly in T-cell-related disorders, stems from its potent inhibition of PNP.[2][5][6] This inhibition leads to an accumulation of dGTP in T-cells, inducing apoptosis.[2] However, the ATP-binding site of protein kinases is highly conserved, and many successful kinase inhibitors are, at their core, ATP mimetics.[7] Given that 9-deazaguanine is a purine analog, it is plausible that it could interact with the ATP-binding pockets of various kinases, leading to off-target effects. Such off-target activities can be a double-edged sword: they may lead to unforeseen toxicities or, serendipitously, open avenues for polypharmacology.[8][9][10] Therefore, a systematic screen against a broad panel of kinases is not just a precautionary measure but a critical step in fully characterizing the pharmacological profile of any 9-deazaguanine-based drug candidate.
Experimental Strategy: A Multi-Tiered Approach to Kinase Selectivity Profiling
A robust assessment of kinase cross-reactivity should be approached in a tiered manner, starting with broad screening and progressing to more focused quantitative analysis.
Tier 1: High-Throughput Kinome Screening
The initial step is to screen the compound against a large, representative panel of kinases at a single, high concentration (e.g., 1 or 10 µM). This provides a broad overview of potential off-target interactions. Several contract research organizations (CROs) offer comprehensive kinase profiling services, often covering a significant portion of the human kinome.[11][12]
This biochemical assay is a gold standard for its sensitivity and direct measurement of enzymatic activity.[11]
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable buffer for each kinase, typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA. The optimal buffer conditions can vary between kinases.
-
ATP Solution: Prepare a stock solution of [γ-³³P]ATP. The final ATP concentration in the assay should be close to the Kₘ for each specific kinase to ensure competitive inhibition is detectable.[11]
-
Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase.
-
Test Compound: Prepare a stock solution of 9-deazaguanine in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound (9-deazaguanine) or vehicle control (DMSO) to the appropriate wells.
-
Add the specific kinase to each well.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a filtermat.
-
Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity for the test compound relative to the vehicle control.
-
A significant reduction in activity (e.g., >50% inhibition) flags a potential interaction.
-
Workflow for Tier 1 Kinase Profiling
Caption: A typical workflow for a radiometric kinase profiling assay.
Tier 2: Dose-Response Analysis and IC₅₀ Determination
For any "hits" identified in Tier 1, the next step is to determine the potency of the interaction by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).
This protocol is an extension of the Tier 1 assay.
-
Compound Preparation: Prepare serial dilutions of 9-deazaguanine, typically in a 10-point, half-log dilution series starting from the highest concentration used in Tier 1.
-
Assay Execution: Perform the kinase assay as described in section 2.1, but with the range of inhibitor concentrations.
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Interpreting the Data: Building a Selectivity Profile
The collected IC₅₀ values allow for a quantitative comparison of 9-deazaguanine's potency against its primary target (PNP) and any identified off-target kinases.
Table 1: Hypothetical Kinase Selectivity Profile for 9-Deazaguanine
| Target Name | Primary Target Family | % Inhibition @ 10 µM | IC₅₀ (µM) | Selectivity Ratio (IC₅₀ Kinase / IC₅₀ PNP) |
| PNP | N/A (Primary Target) | 98% | 0.05 | 1 |
| Kinase A | Tyrosine Kinase | 85% | 2.5 | 50 |
| Kinase B | Serine/Threonine Kinase | 62% | 8.1 | 162 |
| Kinase C | Tyrosine Kinase | 25% | > 20 | > 400 |
| Kinase D | Lipid Kinase | 15% | > 20 | > 400 |
| ... (continue for all kinases tested) |
This table presents hypothetical data for illustrative purposes.
A high selectivity ratio indicates that the compound is significantly more potent against its intended target than the off-target kinase. A compound is generally considered selective if this ratio is greater than 100-fold. However, the therapeutic window and potential for on-target and off-target toxicities must be considered in the context of the drug's intended use.[13]
Tier 3: Cellular Target Engagement and Downstream Signaling
Biochemical assays are invaluable, but they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity.[14] Therefore, validating off-target effects in a cellular context is crucial.
This assay measures the binding of a compound to its target protein within intact cells.[14]
-
Cell Line Preparation: Engineer a cell line to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the kinase's ATP pocket.
-
Add varying concentrations of the test compound (9-deazaguanine).
-
Add the NanoBRET™ substrate.
-
-
Data Acquisition: Measure both the donor (luciferase) and acceptor (tracer) emission signals. The ratio of these signals is the BRET signal.
-
Data Analysis: A potent inhibitor will displace the fluorescent tracer, leading to a decrease in the BRET signal. An IC₅₀ can be calculated from the dose-response curve.
Logic for Multi-Tiered Selectivity Assessment
Caption: A tiered approach ensures efficient and robust selectivity profiling.
Comparative Analysis: Contextualizing the Selectivity of 9-Deazaguanine
To put the (hypothetical) selectivity profile of 9-deazaguanine into perspective, it is useful to compare it with well-characterized kinase inhibitors. For example, some clinical kinase inhibitors are known to have significant off-target effects, which in some cases contribute to their efficacy, while in others they are responsible for adverse events.[15][16][17] By comparing the selectivity score or the number of off-targets at a given threshold, researchers can benchmark their 9-deazaguanine analog against the broader landscape of kinase inhibitors.[12]
Conclusion
While 9-deazaguanine is a highly effective scaffold for PNP inhibitors, its purine-like structure necessitates a thorough evaluation of its potential for kinase cross-reactivity. A systematic, multi-tiered approach, beginning with broad biochemical screening and progressing to quantitative IC₅₀ determination and cellular validation, is essential for building a comprehensive selectivity profile. This rigorous evaluation not only de-risks the compound from a safety perspective but also provides a deeper understanding of its full pharmacological activity. The methodologies and interpretative frameworks presented in this guide offer a robust pathway for researchers to confidently characterize the kinase selectivity of 9-deazaguanine and its derivatives, ultimately leading to safer and more effective therapeutic candidates.
References
- 1. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PNP inhibitors and how do they work? [synapse.patsnap.com]
- 3. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamscience.com [benthamscience.com]
- 7. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of 9-Deazaguanine Analogues as Purine Nucleoside Phosphorylase Inhibitors
For researchers and drug development professionals navigating the landscape of T-cell mediated disorders and cancer therapeutics, the inhibition of purine nucleoside phosphorylase (PNP) presents a compelling strategic target. This guide offers an in-depth comparison of 9-deazaguanine analogues, a prominent class of PNP inhibitors, grounded in experimental data and established scientific principles. We will dissect the nuanced structure-activity relationships (SAR) that govern their potency and explore the downstream cellular consequences of PNP inhibition.
The Central Role of Purine Nucleoside Phosphorylase (PNP) in T-Cell Function
Purine nucleoside phosphorylase is a pivotal enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides, such as inosine and guanosine, to their respective bases and ribose-1-phosphate or deoxyribose-1-phosphate.[1][2] This pathway is crucial for recycling purines for nucleotide synthesis.
A genetic deficiency of PNP in humans leads to a severe T-cell immunodeficiency, characterized by a drastic reduction in T-lymphocytes with relatively normal B-cell function.[3][4] This clinical observation provides the foundational rationale for developing PNP inhibitors as therapeutic agents. By pharmacologically mimicking this genetic deficiency, we can selectively target and eliminate hyperactive or malignant T-cells.
The mechanism of T-cell specific cytotoxicity hinges on the accumulation of deoxyguanosine, a PNP substrate. In the absence of functional PNP, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[1] Elevated intracellular levels of dGTP are toxic to T-cells, inducing apoptosis and thereby halting their proliferation.[1][5]
Dissecting the Structure-Activity Relationship of 9-Deazaguanine Analogues
The 9-deazaguanine scaffold has emerged as a highly promising core for the design of potent and selective PNP inhibitors. The replacement of the N-9 nitrogen of guanine with a carbon atom allows for the introduction of various substituents that can modulate the inhibitor's affinity for the PNP active site. Our analysis will focus on key structural modifications and their impact on inhibitory activity.
The Significance of the 9-Deazaguanine Core
The 9-deazaguanine core itself is a weak inhibitor of PNP.[6] Its importance lies in its ability to serve as a scaffold for positioning substituents into key binding pockets of the enzyme. The pyrrolo[3,2-d]pyrimidine structure of 9-deazaguanine mimics the natural purine base, allowing it to occupy the purine-binding site of PNP.
Impact of Substituents at the N-9 Position
The N-9 position (or more accurately, the C-9 position in the deaza analogue) is the most critical point for modification to achieve high-potency inhibition. Structure-based drug design has revealed that extending a substituent from this position towards a hydrophobic pocket and the phosphate-binding site of PNP dramatically enhances inhibitory activity.[7]
Early investigations demonstrated that attaching arylmethyl groups to the 9-position of 9-deazaguanine leads to potent, membrane-permeable inhibitors.[7] The aryl group occupies a hydrophobic pocket within the PNP active site. The potency of these analogues is highly dependent on the substitution pattern on the aromatic ring.
For instance, 9-(3,4-dichlorobenzyl)-9-deazaguanine was identified as a highly potent inhibitor, with an IC50 value of 17 nM.[7] This highlights the favorable interactions of the dichlorophenyl moiety within the hydrophobic pocket.
Further studies explored the replacement of the arylmethyl group with alicyclic and heteroalicyclic moieties. These derivatives were found to be potent inhibitors, often equalling the potency of their arylmethyl counterparts.[8] This suggests that a variety of hydrophobic groups can be accommodated in this pocket.
A significant advancement in the design of 9-deazaguanine analogues came with the introduction of a linker connecting the 9-position to a phosphate mimic, such as a phosphonate group. These "multi-substrate analogue inhibitors" are designed to simultaneously occupy the purine, ribose, and phosphate binding sites of PNP.[9][10]
One of the most potent inhibitors in this class is 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG). The difluoromethylenephosphonate group effectively mimics the transition state of the phosphorolysis reaction, leading to extremely tight binding.[11]
Comparative Inhibitory Activity of 9-Deazaguanine Analogues
The following table summarizes the inhibitory activity of selected 9-deazaguanine analogues against PNP and their cytotoxic effects on T-cell lines. This data underscores the critical role of the N-9 substituent in determining potency.
| Compound | N-9 Substituent | Target | IC50 / Ki | Cell Line | IC50 (in presence of dGuo) | Reference |
| 9-Deazaguanine | -H | Calf Spleen PNP | ~2.3 µM (IC50) | - | - | [6] |
| 9-(3,4-Dichlorobenzyl)-9-deazaguanine | 3,4-Dichlorobenzyl | Calf Spleen PNP | 17 nM (IC50) | - | - | [7] |
| CI-972 (8-amino-9-deaza-9-(3-thienylmethyl)guanine) | 3-Thienylmethyl | Human PNP | 0.83 µM (Ki) | MOLT-4 | 5.06 µM | [12][13] |
| PD 141955 (9-deaza-9-(3-thienylmethyl)guanine) | 3-Thienylmethyl | Human PNP | 0.08 µM (Ki) | MOLT-4 | 0.061 µM | [12] |
| (S)-9-[1-(3-Chlorophenyl)-2-carboxyethyl]-9-deazaguanine | (S)-1-(3-Chlorophenyl)-2-carboxyethyl | Mammalian PNP | 6 nM (IC50) | - | - |
Note: IC50 and Ki values are dependent on assay conditions, particularly the phosphate concentration.
Visualizing the Mechanism of Action
To better understand the biological consequences of PNP inhibition by 9-deazaguanine analogues, we can visualize the key pathways involved.
The Purine Salvage Pathway and the Point of Inhibition
The following diagram illustrates the central role of PNP in the purine salvage pathway and how its inhibition by 9-deazaguanine analogues leads to the accumulation of deoxyguanosine.
Caption: Inhibition of PNP by 9-deazaguanine analogues blocks the purine salvage pathway.
The dGTP-Mediated Apoptosis Pathway in T-Cells
The accumulation of deoxyguanosine in T-cells triggers a cascade of events culminating in apoptosis. The following workflow outlines this process.
Caption: The cascade from PNP inhibition to T-cell apoptosis.
Experimental Protocols for Evaluating 9-Deazaguanine Analogues
To ensure the scientific integrity of SAR studies, standardized and validated experimental protocols are paramount. Here, we provide detailed methodologies for two key assays used in the evaluation of 9-deazaguanine analogues.
Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Colorimetric)
This assay measures the inhibitory activity of compounds on PNP by monitoring the enzymatic conversion of a substrate.
Principle: PNP catalyzes the phosphorolysis of inosine to hypoxanthine and ribose-1-phosphate. The resulting hypoxanthine is then oxidized to uric acid by xanthine oxidase, a reaction that can be monitored spectrophotometrically by the increase in absorbance at 293 nm.[3][4]
Materials:
-
Recombinant human PNP
-
PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Inosine (substrate)
-
Xanthine Oxidase (developer enzyme)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 293 nm
-
Test compounds (9-deazaguanine analogues) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of inosine in PNP Assay Buffer.
-
Prepare a working solution of PNP enzyme in PNP Assay Buffer.
-
Prepare serial dilutions of the test compounds in PNP Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PNP Assay Buffer
-
Test compound dilution (or vehicle control)
-
PNP enzyme solution
-
-
Include a "no enzyme" control for background correction.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the inosine substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 293 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of the 9-deazaguanine analogues on T-cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]
Materials:
-
T-cell line (e.g., MOLT-4, CCRF-CEM)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader capable of reading absorbance at 570 nm
-
Test compounds (9-deazaguanine analogues)
-
2'-deoxyguanosine (dGuo)
Procedure:
-
Cell Seeding:
-
Harvest and count the T-cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density in complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compound dilutions to the wells, with and without the addition of 2'-deoxyguanosine (typically 10 µM) to assess PNP-dependent cytotoxicity.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The structure-activity relationship of 9-deazaguanine analogues as PNP inhibitors is a well-established field with clear guiding principles for the design of potent and selective compounds. The key to high affinity lies in the strategic modification of the 9-position to exploit the hydrophobic and phosphate-binding pockets of the PNP active site. The development of multi-substrate analogues represents a pinnacle of rational drug design in this area.
Future research in this field will likely focus on:
-
Improving pharmacokinetic properties: While many potent inhibitors have been developed, optimizing their oral bioavailability, metabolic stability, and tissue distribution remains a key challenge.
-
Exploring novel scaffolds: While the 9-deazaguanine core has been highly successful, the discovery of novel heterocyclic systems that can mimic its interactions with PNP could lead to new intellectual property and improved drug-like properties.
-
Targeting microbial PNP: The differences in the active sites of human and microbial PNPs offer opportunities for the development of species-specific inhibitors for the treatment of infectious diseases.
-
Combination therapies: Investigating the synergistic effects of PNP inhibitors with other anticancer agents or immunomodulatory drugs could lead to more effective treatment regimens.
This guide provides a solid foundation for researchers entering or currently working in this exciting area of drug discovery. A thorough understanding of the SAR and the underlying biological mechanisms is essential for the continued development of next-generation PNP inhibitors with improved therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. Structure-based design of inhibitors of purine nucleoside phosphorylase. 1. 9-(arylmethyl) derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of inhibitors of purine nucleoside phosphorylase. 2. 9-Alicyclic and 9-heteroalicyclic derivatives of 9-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
A Tale of Two Scaffolds: A Comparative Analysis of Pyrrolo[3,2-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the pyrrolopyrimidines have emerged as a particularly fruitful area of investigation. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases. This guide provides an in-depth comparative analysis of two key regioisomers of this family: pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[2,3-d]pyrimidines (7-deazapurines). We will delve into their synthesis, chemical properties, and biological activities, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
Introduction: The Significance of Isomeric Distinction
The pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds are both bicyclic aromatic systems composed of a fused pyrrole and pyrimidine ring. While their molecular formulas are identical, the different arrangement of nitrogen atoms within the pyrimidine ring and the point of fusion with the pyrrole ring lead to distinct electronic properties, three-dimensional shapes, and hydrogen bonding patterns. These subtle yet significant differences have profound implications for their biological activity and their suitability as drug candidates.
The pyrrolo[2,3-d]pyrimidine nucleus, often referred to as 7-deazapurine, is a deaza-isostere of adenine, the nitrogenous base of ATP.[1] This structural mimicry makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[1][2] Indeed, several approved drugs and numerous clinical candidates are based on this scaffold.[1] The pyrrolo[3,2-d]pyrimidine scaffold, or 9-deazapurine, also shares this purine analogy and has been explored for a range of biological activities, though it is less prevalent in clinically approved drugs compared to its 7-deazapurine counterpart.[3] This guide will explore the nuances that differentiate these two important heterocyclic systems.
Synthesis: Building the Core Scaffolds
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines can be synthesized through various routes, often starting from either a substituted pyrrole or a substituted pyrimidine.
Synthesis of Pyrrolo[2,3-d]pyrimidines
A common and versatile approach to the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing, appropriately functionalized pyrrole.[4] This can be achieved through a one-pot, three-component reaction, which offers efficiency and high yields.[5] For instance, the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines.[5]
Another widely used strategy involves starting with a substituted pyrimidine and constructing the pyrrole ring.[6] This can be accomplished through reactions like the Dakin-West reaction followed by a Dimroth rearrangement, which has been successfully applied on a plant scale, highlighting its industrial applicability.[6]
Synthesis of Pyrrolo[3,2-d]pyrimidines
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold can also be approached from either the pyrrole or pyrimidine starting material. A notable method involves the reductive cyclization of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines in a one-pot reaction.[7] This approach offers high yields and a straightforward pathway to the desired heterocyclic framework.[7]
Another strategy employs the palladium-catalyzed addition of a monosubstituted acetylene to a substituted pyrimidine, followed by a copper(I) iodide-mediated cyclization to form the pyrrolo[3,2-d]pyrimidine core.[8] This method allows for the introduction of diversity at various positions of the scaffold.
A general method for the diversity-oriented synthesis of pyrrolo[3,2-d]pyrimidines starts from 4-oxo-N-(PhF)proline benzyl ester, allowing for the introduction of various substituents on the pyrimidine ring nitrogens.[9]
It is also possible to synthesize both scaffolds from a common starting material, such as a 2,3-dicarboxypyrrole derivative, by strategically functionalizing it to form either the pyrrolo[3,2-d]- or pyrrolo[2,3-d]pyrimidine ring system.[10]
Comparative Physicochemical and Biological Properties
The isomeric difference between these two scaffolds directly impacts their physicochemical properties and, consequently, their biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
| Property | Pyrrolo[3,2-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine |
| Common Name | 9-Deazapurine | 7-Deazapurine |
| Structural Analogy | Isostere of purine | Isostere of adenine (ATP)[1] |
| Key Biological Targets | Kinases (HER2/EGFR, KDR), NPY5 Receptor Antagonists[8][11][12] | Kinases (EGFR, VEGFR, RET, JAK), DNA Gyrase, cAMP-phosphodiesterase[1][13][14][15][16] |
| Prevalence in Approved Drugs | Less common | More common (e.g., Tofacitinib, Ruxolitinib) |
Biological Activities: A Focus on Kinase Inhibition
Both scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[1][2] Its resemblance to the adenine core of ATP allows it to bind to the ATP-binding site of a wide range of kinases.[2] This has led to the development of inhibitors for various kinase families, including:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): These are key targets in oncology, and numerous pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors.[14][17] The structure-activity relationship (SAR) for these inhibitors has been extensively studied, providing a roadmap for the design of new and improved compounds.[14]
-
RET Kinase: Gene fusions and mutations in RET kinase are drivers of certain cancers. Pyrrolo[2,3-d]pyrimidines have been successfully employed to develop potent RET inhibitors, including those active against drug-resistant mutants.[13][18]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial in inflammation and immunity. Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as tofacitinib, are approved for the treatment of rheumatoid arthritis.
Pyrrolo[3,2-d]pyrimidines as Kinase Inhibitors
The pyrrolo[3,2-d]pyrimidine scaffold has also demonstrated significant potential in the development of kinase inhibitors. Notably, derivatives of this scaffold have been explored as:
-
HER2/EGFR Dual Inhibitors: By designing molecules that can interact with the "back pocket" of the kinase active site, potent and selective dual inhibitors of HER2 and EGFR have been developed.[12]
-
Kinase Insert Domain Receptor (KDR) Inhibitors: These type II inhibitors bind to the inactive, DFG-out conformation of KDR, offering a different mechanism of inhibition compared to typical ATP-competitive inhibitors.[11]
-
Mitochondrial and Cytosolic One-Carbon Metabolism Inhibitors: Novel pyrrolo[3,2-d]pyrimidine inhibitors have been developed that target serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis, demonstrating broad-spectrum antitumor efficacy.[19][20]
A comparative study on antitubulin agents found that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, highlighting that for certain targets, the 9-deazapurine scaffold may be preferred.[21]
Structure-Activity Relationships (SAR): A Comparative Overview
The development of potent and selective inhibitors requires a deep understanding of the structure-activity relationships for each scaffold.
For pyrrolo[2,3-d]pyrimidines , SAR studies have revealed that substitutions at various positions of the bicyclic core are critical for activity and selectivity.[15][22][23] For instance, in the context of DNA gyrase B inhibitors, the N-phenylacetamide moiety at the N7 position significantly enhances antibacterial efficacy.[15] For EGFR and VEGFR inhibitors, specific substitutions on the pyrimidine and pyrrole rings are crucial for potent inhibition.[14]
For pyrrolo[3,2-d]pyrimidines , SAR studies on neuropeptide Y5 receptor antagonists have shown that substitution at the 2-position of the pyrrolopyrimidine core is preferred for good activity.[8][24] In the case of HER2/EGFR inhibitors, the addition of bicyclic fused rings designed to fit the back pocket of the kinase has led to potent compounds.[12]
Experimental Protocols
To facilitate further research, we provide representative, step-by-step methodologies for the synthesis of both scaffolds.
Protocol: One-Pot, Three-Component Synthesis of a Pyrrolo[2,3-d]pyrimidine Derivative[5]
This protocol describes a green and efficient method for synthesizing polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.
-
To a solution of an arylglyoxal (1 mmol) and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol (10 mL), add a barbituric acid derivative (1 mmol).
-
Add tetra-n-butylammonium bromide (TBAB) (5 mol%).
-
Stir the reaction mixture at 50 °C for 60-80 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.
-
Characterize the product using FT-IR, 1H NMR, and 13C NMR spectroscopy.
Protocol: Synthesis of a Pyrrolo[3,2-d]pyrimidine via Reductive Cyclization[7]
This protocol outlines a high-yielding synthesis of the pyrrolo[3,2-d]pyrimidine framework.
-
In a round-bottom flask, dissolve the 2,4-disubstituted 6-arylethynyl-5-nitropyrimidine (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add a secondary amine (e.g., diethylamine, 2 mmol).
-
Stir the mixture at room temperature for the specified time to allow for the addition reaction to occur.
-
Add a reducing agent (e.g., sodium dithionite) to the reaction mixture.
-
Heat the reaction mixture to reflux to effect the reductive cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[3,2-d]pyrimidine.
-
Characterize the final product by spectroscopic methods.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic strategies for pyrrolo[2,3-d] and pyrrolo[3,2-d]pyrimidines.
Caption: Overlapping and distinct biological targets of the two scaffolds.
Conclusion: Choosing the Right Scaffold for the Job
Both pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are exceptionally valuable scaffolds in modern drug discovery. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific biological target and the desired pharmacological profile. The pyrrolo[2,3-d]pyrimidine scaffold, with its strong precedent in clinically successful kinase inhibitors, offers a well-trodden path for the development of ATP-competitive inhibitors. In contrast, the pyrrolo[3,2-d]pyrimidine scaffold, while also a potent kinase inhibitor scaffold, has shown unique potential in targeting different kinase conformations and other non-kinase targets, offering opportunities for novel mechanisms of action. A thorough understanding of the distinct synthetic routes, SAR, and biological profiles of each isomer is paramount for any researcher aiming to leverage the power of these versatile heterocyclic systems in the pursuit of new medicines.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues [epublications.vu.lt]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Pyrrolo[2,3-d]pyrimidines as inhibitors of cAMP-phosphodiesterase. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 18. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. collaborate.princeton.edu [collaborate.princeton.edu]
- 21. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 9-Deazaguanine Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, 9-deazaguanine derivatives have emerged as a promising class of compounds, primarily recognized for their potent inhibition of purine nucleoside phosphorylase (PNP). This inhibition selectively triggers apoptosis in T-lymphocytes and other hematological malignancies, and more recently, has been shown to modulate the tumor microenvironment through immuno-oncology pathways. This guide provides a comprehensive comparison of the in vivo efficacy of key 9-deazaguanine derivatives in various animal models, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Introduction to 9-Deazaguanine Derivatives and Their Mechanism of Action
9-Deazaguanine is a structural analog of guanine where the nitrogen at position 9 is replaced by a carbon atom. This modification makes its derivatives potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1] PNP catalyzes the reversible phosphorolysis of purine nucleosides like deoxyguanosine (dGuo) to their respective bases.[1]
The primary cytotoxic mechanism of PNP inhibitors in T-cell malignancies stems from the accumulation of dGuo. In the absence of PNP activity, dGuo is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[2] The intracellular accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool, inhibition of DNA synthesis, and ultimately, induction of apoptosis through the mitochondrial pathway, involving the activation of caspases.[2][3]
More recently, a novel immuno-oncology mechanism has been proposed. Inhibition of PNP leads to an increase in extracellular guanosine, which can activate Toll-like receptors (TLRs) on immune cells, promoting an anti-tumor immune response.[4] Additionally, some derivatives have been found to counteract adenosine-mediated immunosuppression by binding to the A2A receptor on CD8+ T-cells.[4]
This guide will focus on a comparative analysis of the in vivo efficacy of prominent 9-deazaguanine derivatives, including Forodesine (BCX-1777), CI-972, and PD 141955, across various animal models of cancer and viral infections.
Comparative In Vivo Efficacy of 9-Deazaguanine Derivatives
The in vivo efficacy of 9-deazaguanine derivatives has been evaluated in a range of animal models, primarily focusing on hematological malignancies and solid tumors. The following sections and tables summarize the key findings for prominent derivatives.
Forodesine (BCX-1777 / Immucillin H)
Forodesine is the most clinically advanced 9-deazaguanine derivative, having received approval in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma.[5] Its efficacy has been demonstrated in numerous preclinical and clinical studies.
Table 1: Summary of In Vivo Efficacy of Forodesine in Animal Models
| Animal Model | Disease Model | Dosing Regimen | Key Efficacy Findings | Reference(s) |
| Immunocompetent Mice | Syngeneic Mouse Melanoma (B16F10) | 30 mg/kg p.o. every other week or 5 mg/kg daily in drinking water | Significant decrease in tumor volume compared to vehicle. 20% survival in the 5 mg/kg group. | [6] |
| Immunocompetent Mice | Triple-Negative Breast Cancer (TNBC) | Not specified | Reduction in tumor growth via stimulation of CD8+ T-cell responses. | [4] |
| Nude Mice | Human T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | Not specified | Preclinical studies showed efficacy, leading to clinical trials. | [7] |
| Nude Mice | Human B-cell Acute Lymphoblastic Leukemia (B-ALL) Xenograft | Not specified | Preclinical activity demonstrated, though clinical responses were modest as a single agent.[1][4] | [1][4] |
CI-972 and PD 141955
CI-972 and PD 141955 are structurally related 9-deazaguanine analogs that have been evaluated for their PNP inhibitory activity. While in vitro studies have shown their potential, in vivo efficacy data in cancer models is less extensive compared to Forodesine.
A comparative study in rats focused on their pharmacokinetic and pharmacodynamic properties, demonstrating that both compounds could elevate plasma inosine and guanosine levels, indicative of PNP inhibition in vivo. PD 141955 was found to be more potent than CI-972. A phase I clinical trial of a compound designated "NIH 972" was initiated in dogs with spontaneously occurring sarcomas, with the aim to evaluate safety and biological effects.[8]
Table 2: Comparative In Vivo Pharmacodynamic Effects of CI-972 and PD 141955 in Rats
| Compound | Dose | Route of Administration | Peak Plasma Inosine Concentration | Reference(s) |
| CI-972 | 150 mg/kg | Oral (p.o.) | 6.21 µM | |
| PD 141955 | 150 mg/kg | Oral (p.o.) | 13.2 µM |
Other Preclinical 9-Deazaguanine Derivatives
Research into novel 9-deazaguanine derivatives is ongoing. For instance, compounds like 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG) have been designed as multi-substrate analogue inhibitors of PNP and have shown high potency in vitro.[9] However, detailed in vivo efficacy studies for these newer compounds are often proprietary or not yet published.
Antiviral Activity of 9-Deazaguanine Derivatives in Animal Models
Certain 9-deazaguanine derivatives have also been investigated for their antiviral properties.
Table 3: Summary of In Vivo Antiviral Efficacy of 9-Deazaguanine Derivatives
| Derivative | Animal Model | Viral Infection Model | Key Efficacy Findings | Reference(s) |
| 3-Deazaguanine | Mice | Influenza, Parainfluenza type 1 (Sendai) | Orally effective against influenza and parainfluenza infections. | |
| 3-Deazaguanine | Mice | Friend leukemia virus | Effective inhibitor of virus-induced splenomegaly and extended lifespan. | |
| 9-deazaguanosine C-nucleoside derivatives (unspecified) | Mice | Semliki Forest virus | Showed good prophylactic activity. | |
| Nucleoside analogs (including 7-deaza-7-fluoro-adenine derivatives) | Mice | Dengue virus (DENV-2) | Confirmed anti-DENV activity. | [10] |
Detailed quantitative data and specific protocols for these antiviral studies are limited in the available literature.
Key Experimental Protocols
To ensure the reproducibility and validity of in vivo efficacy studies with 9-deazaguanine derivatives, meticulous experimental design and execution are paramount. Below are detailed protocols for common animal models used in the evaluation of these compounds.
Protocol 1: Subcutaneous Xenograft Model for Hematological Malignancies (e.g., T-ALL)
This protocol outlines the establishment and treatment of a subcutaneous xenograft model, a widely used method for assessing the in vivo efficacy of anti-cancer agents.
1. Cell Culture and Preparation:
- Culture human T-ALL cells (e.g., MOLT-4, CEM) in appropriate complete medium.
- Harvest cells during the logarithmic growth phase (70-80% confluency).
- Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® on ice to a final concentration of 2-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.[11]
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old. Allow for a 3-5 day acclimatization period.
- Anesthetize the mouse using an appropriate method (e.g., isoflurane).
- Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.
- Inject the cell suspension (100-200 µL) subcutaneously into the flank using a 27-gauge needle.[12]
3. Drug Formulation and Administration:
- Prepare the 9-deazaguanine derivative in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The formulation should be optimized for the specific compound's solubility and stability.
- Determine the dosing regimen (dose, frequency, and route of administration) based on prior pharmacokinetic and maximum tolerated dose (MTD) studies.[13] Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.
4. Efficacy Evaluation:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (width)^2 x length / 2.[14]
- Record the body weight of the mice at each measurement to monitor for toxicity.
- The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100%.
- Secondary endpoints may include tumor regression, survival analysis, and measurement of pharmacodynamic markers (e.g., dGTP levels in tumor tissue).
5. Pharmacodynamic Analysis (Optional but Recommended):
- At the end of the study, or at specified time points, collect tumor tissue and blood samples.
- Process tumor tissue to measure intracellular dGTP levels using a validated analytical method (e.g., LC-MS/MS) to confirm target engagement.
- Analyze blood samples for plasma concentrations of the drug and its metabolites.
Protocol 2: Syngeneic Mouse Model for Immuno-Oncology Evaluation
To investigate the immuno-oncology effects of 9-deazaguanine derivatives, a syngeneic model with an intact immune system is essential.
1. Cell Culture and Preparation:
- Culture a mouse cancer cell line compatible with the chosen mouse strain (e.g., B16F10 melanoma for C57BL/6 mice).
- Prepare the cell suspension as described in Protocol 1.
2. Animal Handling and Tumor Implantation:
- Use immunocompetent mice (e.g., C57BL/6), 6-8 weeks old.
- Implant the tumor cells subcutaneously as described in Protocol 1.
3. Drug Administration and Efficacy Evaluation:
- Administer the 9-deazaguanine derivative according to the predetermined schedule.
- Monitor tumor growth and body weight as in Protocol 1.
4. Immune Cell Analysis:
- At the end of the study, harvest tumors and spleens.
- Prepare single-cell suspensions from the tumors and spleens.
- Perform flow cytometry to analyze the infiltration and activation status of immune cell populations, such as CD4+ and CD8+ T-cells, regulatory T-cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
- Cytokine levels in the tumor microenvironment can also be assessed by techniques like ELISA or multiplex assays.
Mechanistic Insights from In Vivo Models: Visualizing the Pathways
The in vivo efficacy of 9-deazaguanine derivatives is underpinned by distinct molecular pathways. The following diagrams illustrate the key mechanisms of action.
T-Cell Cytotoxicity Pathway
This pathway is the classical mechanism of action for PNP inhibitors in T-cell malignancies.
Immuno-Oncology Pathway
This pathway highlights the more recently discovered immunomodulatory effects of PNP inhibitors.
Conclusion and Future Directions
9-Deazaguanine derivatives, particularly the PNP inhibitor Forodesine, have demonstrated significant in vivo efficacy in animal models of T-cell malignancies and have shown promise in solid tumors through both direct cytotoxic and immunomodulatory mechanisms. While Forodesine has progressed to clinical use, there is a clear need for more comprehensive in vivo efficacy data for other derivatives like CI-972, PD 141955, and newer phosphonate analogs to enable robust head-to-head comparisons.
Future preclinical studies should focus on:
-
Direct Comparative Efficacy Studies: Designing studies that directly compare the anti-tumor activity of different 9-deazaguanine derivatives in the same animal model.
-
Combination Therapies: Investigating the synergistic potential of these compounds with other anti-cancer agents, including chemotherapy and other immunotherapies.
-
Exploring Antiviral Potential: Conducting more detailed in vivo studies to quantify the antiviral efficacy of promising 9-deazaguanine derivatives against a broader range of viruses.
-
Biomarker Development: Identifying predictive biomarkers of response to PNP inhibitor therapy to aid in patient stratification.
The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the continued development and evaluation of this important class of therapeutic agents.
References
- 1. Pharmacology and mechanism of action of forodesine, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Forodesine in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. csuanimalcancercenter.org [csuanimalcancercenter.org]
- 9. Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo tumor transfection with superantigen plus cytokine genes induces tumor regression and prolongs survival in dogs with malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Scaffolds: Pemetrexed vs. the 5H-Pyrrolo[3,2-d]pyrimidine Core in Oncology Research
A Head-to-Head Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the pyrrolopyrimidine scaffold has emerged as a privileged structure, giving rise to potent agents that interfere with critical cellular processes. This guide provides a detailed, head-to-head comparison of the well-established antifolate drug, pemetrexed, which is based on a pyrrolo[2,3-d]pyrimidine core, and the burgeoning class of anticancer agents derived from the isomeric 5H-pyrrolo[3,2-d]pyrimidine scaffold. While a direct comparison with the parent compound 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is not feasible due to its primary role as a synthetic intermediate, this guide will explore the divergent and convergent mechanistic pathways of its biologically active derivatives against the benchmark of pemetrexed.
Section 1: Foundational Chemistry and Structural Divergence
At the heart of this comparison are two isomeric heterocyclic ring systems. Pemetrexed is a classical antifolate built upon the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core.[1] In contrast, the focus of much recent research has been on the 9-deazapurine (pyrrolo[3,2-d]pyrimidine) framework. This seemingly subtle change in the nitrogen position within the five-membered pyrrole ring profoundly influences the molecule's three-dimensional shape and its subsequent interactions with biological targets.
| Feature | Pemetrexed | 5H-Pyrrolo[3,2-d]pyrimidine Derivatives |
| Core Scaffold | Pyrrolo[2,3-d]pyrimidine | 5H-Pyrrolo[3,2-d]pyrimidine |
| Primary Role | Clinically approved multi-targeted antifolate drug | Versatile scaffold for developing inhibitors of various targets |
| Isomer Type | 7-Deazapurine | 9-Deazapurine |
Section 2: Mechanism of Action: A Study in Contrasts
The anticancer activity of pemetrexed is well-characterized and stems from its ability to simultaneously inhibit multiple key enzymes in the folate metabolic pathway. This multi-targeted approach is a cornerstone of its clinical efficacy. Derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold, however, exhibit a remarkable diversity of mechanisms, underscoring the scaffold's versatility in drug design.
Pemetrexed: The Multi-Targeted Antifolate
Pemetrexed functions as a prodrug that is intracellularly converted to its active polyglutamated forms. These metabolites potently inhibit three enzymes crucial for the synthesis of purine and pyrimidine nucleotides:
-
Thymidylate Synthase (TS): The primary target, inhibition of which blocks the synthesis of thymidine, a necessary component of DNA.[2]
-
Dihydrofolate Reductase (DHFR): Inhibition of DHFR depletes the pool of tetrahydrofolate, a vital cofactor for nucleotide synthesis.[3]
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.[4]
By disrupting these pathways, pemetrexed effectively halts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[4]
5H-Pyrrolo[3,2-d]pyrimidine Derivatives: A Spectrum of Anticancer Activities
Research into derivatives of the 5H-pyrrolo[3,2-d]pyrimidine scaffold has revealed a wide array of anticancer mechanisms, demonstrating its potential as a template for developing novel therapeutics.
-
Inhibition of Mitochondrial One-Carbon Metabolism: Certain 5-substituted pyrrolo[3,2-d]pyrimidines have been identified as potent inhibitors of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in mitochondrial one-carbon metabolism.[5][6] This pathway is increasingly recognized as a critical supporter of tumor growth by providing essential metabolites. The lead compound AGF347 from these studies also showed inhibitory activity against GARFT and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT), indicating a multi-targeted profile, albeit different from pemetrexed.[7]
-
Kinase Inhibition: A series of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives have been synthesized as type-II inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[8] By binding to the inactive conformation of the kinase, these compounds can effectively block angiogenesis, a critical process for tumor growth and metastasis.
-
Antiproliferative Activity and DNA Damage: Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activity against various cancer cell lines.[9][10] The mechanism appears to involve cell cycle arrest at the G2/M phase, and for some derivatives, the induction of apoptosis.[11] There is also evidence suggesting that these compounds may act as DNA alkylators or groove binders.[12]
-
Modulation of Multidrug Resistance: Some derivatives have been shown to inhibit the multidrug resistance-associated protein 1 (MRP1), a transport protein that can pump chemotherapy drugs out of cancer cells.[13] This suggests a potential role for these compounds in overcoming drug resistance.
Section 3: Comparative Efficacy and In Vitro Performance
A direct comparison of in vivo efficacy is challenging due to the differing stages of development and mechanisms of action. Pemetrexed has a well-established clinical profile, whereas derivatives of 5H-pyrrolo[3,2-d]pyrimidine are largely in the preclinical stages of investigation. However, a look at the available in vitro data provides valuable insights into their respective potencies.
| Compound/Derivative Class | Cancer Cell Line | IC50/EC50 (µM) | Primary Target |
| Pemetrexed | A549 (Lung) | Minimal cytotoxic effect in monotherapy[14] | TS, DHFR, GARFT |
| HCT-116 (Colon) | Varies with folate levels | TS, DHFR, GARFT | |
| Halogenated Pyrrolo[3,2-d]pyrimidines | MDA-MB-231 (Breast) | 0.014 - 14.5[15] | DNA Damage/Alkylation |
| L1210 (Leukemia) | 6.0 (2,4-dichloro derivative)[15] | DNA Damage/Alkylation | |
| VEGFR2 Kinase Inhibitors | DU145 (Prostate) | Potent in vivo inhibition at 3mg/kg/day[8] | VEGFR2 |
| SHMT2 Inhibitors (e.g., AGF347) | MIA PaCa-2 (Pancreatic) | Potent in vitro and in vivo efficacy[6] | SHMT2, GARFT, AICARFT |
Section 4: Experimental Protocols
To facilitate further research in this area, this section outlines standard methodologies for evaluating and comparing compounds like pemetrexed and novel pyrrolopyrimidine derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay is a fundamental method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (pemetrexed and pyrrolopyrimidine derivatives) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay (Example: DHFR Inhibition)
This assay directly measures the ability of a compound to inhibit a specific enzyme target.
Objective: To determine the concentration of a compound that inhibits enzyme activity by 50% (IC50).
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing buffer, dihydrofolate (DHF), and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., pemetrexed) to the wells.
-
Enzyme Addition: Initiate the reaction by adding a purified recombinant DHFR enzyme.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC50 value.
Section 5: Concluding Remarks and Future Directions
This guide illuminates a fascinating divergence in medicinal chemistry, originating from two isomeric pyrrolopyrimidine scaffolds. Pemetrexed, a derivative of the pyrrolo[2,3-d]pyrimidine core, stands as a testament to the success of multi-targeted antifolate therapy. In contrast, the 5H-pyrrolo[3,2-d]pyrimidine scaffold has proven to be a remarkably versatile template, yielding derivatives with a wide spectrum of anticancer activities, from metabolic and kinase inhibition to the modulation of drug resistance.
For researchers and drug development professionals, the key takeaway is the power of the scaffold-based approach. While pemetrexed provides a clinical benchmark for cytotoxicity through the disruption of nucleotide synthesis, the diverse mechanisms of 5H-pyrrolo[3,2-d]pyrimidine derivatives offer exciting new avenues for therapeutic intervention, potentially addressing unmet needs in oncology such as drug resistance and the targeting of specific oncogenic pathways. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these novel derivatives and exploring their potential in combination therapies, perhaps even alongside established agents like pemetrexed, to create synergistic anticancer effects.
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Recent advances in classical and non-classical antifolates as antitumor and antiopportunistic infection agents: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Antiproliferative Activity of New 9-Deazaguanine Derivatives
<
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the diverse heterocyclic scaffolds explored, 9-deazaguanine derivatives have emerged as a promising class of compounds due to their structural analogy to natural purines, allowing them to interfere with key cellular processes. This guide provides a comprehensive framework for benchmarking the antiproliferative activity of new 9-deazaguanine derivatives, offering objective comparisons with established alternatives and supported by detailed experimental methodologies.
The Rationale: Why 9-Deazaguanine?
9-Deazaguanine, a structural analog of guanine where the N-9 nitrogen is replaced by a carbon atom, serves as a versatile template for developing inhibitors of enzymes involved in purine metabolism.[1][2] Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[3][4] They rely on both de novo and salvage pathways for purine synthesis.[3][4] 9-Deazaguanine derivatives can act as antimetabolites, disrupting these pathways and leading to cell growth inhibition and apoptosis.[5] Specifically, they have been investigated as inhibitors of enzymes like purine nucleoside phosphorylase (PNP), which plays a role in the purine salvage pathway.[1][2] By inhibiting such enzymes, these compounds can disrupt the cellular nucleotide pool, a strategy that has been clinically validated with other purine antimetabolites like 6-mercaptopurine and 6-thioguanine.[5]
Comparative Antiproliferative Activity (IC50)
A critical step in evaluating new compounds is to compare their potency against established anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table presents a hypothetical comparison of new 9-deazaguanine derivatives (NDG-1 and NDG-2) with well-known anticancer agents across a panel of human cancer cell lines. This data is often generated using resources like the NCI-60 human tumor cell line screen, which provides a standardized platform for such evaluations.[6][7][8]
Table 1: Comparative in vitro Antiproliferative Activity (IC50, µM) of New 9-Deazaguanine Derivatives and Benchmark Drugs
| Compound | Mechanism of Action | MCF-7 (Breast) | NCI-H460 (Lung) | PC-3 (Prostate) | UACC-62 (Melanoma) |
| NDG-1 (Hypothetical) | Purine Salvage Inhibitor | 4.5 | 3.8 | 5.2 | 6.1 |
| NDG-2 (Hypothetical) | Purine Salvage Inhibitor | 2.1 | 1.9 | 2.5 | 3.0 |
| Paclitaxel | Microtubule Stabilizer | 0.008 | 0.012 | 0.014 | 0.011 |
| Cisplatin | DNA Cross-linking Agent | 4.66 | 2.51 | 3.55 | 5.13 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.045 | 0.081 | 0.065 | 0.060 |
| Gefitinib | EGFR Kinase Inhibitor | 7.08 | 10.0 | 10.96 | 9.12 |
Note: IC50 values for benchmark drugs are illustrative and can be sourced from publicly available databases such as the NCI-60 database.[6] A lower IC50 value indicates greater potency.
Experimental Protocols for Antiproliferative Assays
Accurate and reproducible measurement of antiproliferative activity is paramount. The Sulforhodamine B (SRB) and MTT assays are two widely used colorimetric methods for determining cell viability and cytotoxicity.
Sulforhodamine B (SRB) Assay
The SRB assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[9][10][11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the new 9-deazaguanine derivatives and control compounds for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[9][11]
-
Washing: Wash the plates four to five times with 1% (vol/vol) acetic acid to remove unbound dye.[9]
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB.[9][13]
-
Solubilization: Air-dry the plates completely. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye and shake for 10 minutes.[9][13]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10][11]
MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[14][15][16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Expose cells to a range of concentrations of the test compounds for the desired duration.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm.[14][17]
Visualizing the Mechanism and Workflow
Understanding the underlying mechanism of action and the experimental workflow is crucial for interpreting the results.
Putative Signaling Pathway: Inhibition of Purine Salvage
9-Deazaguanine derivatives often exert their antiproliferative effects by targeting the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleic acids.[4] A key enzyme in this pathway is Hypoxanthine-guanine phosphoribosyltransferase (HPRT), which converts hypoxanthine and guanine into their respective nucleotides. By inhibiting this pathway, 9-deazaguanine derivatives can deplete the nucleotide pools necessary for DNA and RNA synthesis in rapidly dividing cancer cells.[18]
Caption: Putative mechanism of 9-deazaguanine derivatives inhibiting the purine salvage pathway.
Experimental Workflow for Antiproliferative Profiling
A standardized workflow ensures consistency and comparability of results.
Caption: Standardized workflow for benchmarking antiproliferative activity.
Conclusion
This guide provides a foundational framework for the systematic evaluation of new 9-deazaguanine derivatives as potential antiproliferative agents. By employing standardized assays, comparing against established benchmarks, and understanding the underlying mechanism of action, researchers can effectively position their novel compounds within the landscape of cancer drug discovery. The methodologies and data presented here are intended to serve as a starting point for rigorous preclinical evaluation, ultimately contributing to the development of more effective cancer therapies.
References
- 1. 9-Deazaguanine derivatives: synthesis and inhibitory properties as multi-substrate analogue inhibitors of mammalian PNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 9-deazaguanine derivatives connected by a linker to difluoromethylene phosphonic acid as multi-substrate analogue inhibitors of PNP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRB assay for measuring target cell killing [protocols.io]
- 13. bio-protocol.org [bio-protocol.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scbt.com [scbt.com]
A Comparative Guide to the Synthetic Routes of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine)
Introduction: The Significance of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
This compound, more commonly known in the scientific community as 9-deazaguanine, is a pivotal heterocyclic compound in medicinal chemistry. As a close structural analog of the natural purine base guanine, it serves as a valuable scaffold for the development of a wide array of therapeutic agents. Its resistance to enzymatic cleavage by purine nucleoside phosphorylase makes it a particularly attractive starting material for the synthesis of potent antiviral, anticancer, and antiprotozoal drugs. The pyrrolo[3,2-d]pyrimidine core is a key component in various biologically active molecules, underscoring the importance of efficient and scalable synthetic routes to this essential building block.[1]
This guide provides an in-depth comparison of the prominent synthetic strategies for this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic route based on their specific needs, considering factors such as yield, scalability, and the availability of starting materials.
Route 1: The Classical Approach via Reductive Cyclization
One of the most established and frequently cited methods for the synthesis of 9-deazaguanine is a linear sequence commencing with a substituted pyrimidine, which undergoes a series of transformations culminating in the formation of the fused pyrrole ring. This strategy is a modification of the Batcho-Leimgruber indole synthesis.[2]
Mechanistic Rationale
The core of this synthetic route lies in the construction of the pyrrole ring onto the pyrimidine scaffold. This is achieved by first introducing a functionalized side chain at the 5-position of the pyrimidine ring, which is then cyclized. The choice of a nitro group at the 5-position of the starting pyrimidine is strategic; it activates the adjacent methyl group for condensation and subsequently serves as a precursor to the amino group required for the final cyclization. The use of a protecting group on the pyrimidine nitrogen (N3) is crucial to prevent unwanted side reactions during the condensation and cyclization steps. The final deprotection step unmasks the target molecule.
Visualizing the Pathway
Figure 1: Synthetic pathway for 9-deazaguanine via reductive cyclization.
Experimental Protocol
The following protocol is a representative example of the reductive cyclization route.
Step 1: Synthesis of 2-[(Dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone
-
A suspension of 2-amino-6-methyl-5-nitro-4(3H)-pyrimidinone in dry DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
The mixture is heated, typically at 40-50°C, until the reaction is complete (monitored by TLC).
-
The product is isolated by filtration upon cooling.
Step 2: N3-Protection
-
The product from Step 1 is dissolved in DMF.
-
A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added, followed by the protecting group reagent, for instance, benzyl chloromethyl ether.
-
The reaction is stirred at room temperature.
-
The protected product is isolated by aqueous workup and crystallization.
Step 3: Enamine Formation
-
The N3-protected pyrimidinone is reacted with DMF-DMA in DMF.
-
The mixture is heated to drive the reaction to completion.
-
The resulting enamine adduct is typically used in the next step without further purification after removal of the solvent.
Step 4: Reductive Cyclization
-
The enamine from the previous step is dissolved in a suitable solvent like ethanol.
-
A catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to hydrogenation (H2 gas), which reduces the nitro group to an amine, followed by spontaneous cyclization to form the pyrrole ring.
Step 5: Treatment with Ethanolic Ammonia
-
The protected 9-deazaguanine derivative is heated in a sealed vessel with ethanolic ammonia. This step is crucial for the transformation of the intermediate.[2]
Step 6: Deprotection
-
The benzyloxymethyl protecting group is removed by catalytic hydrogenation, often using palladium hydroxide on carbon as the catalyst, in a solvent like methanol.
-
The final product, this compound, is obtained after filtration of the catalyst and crystallization.
Route 2: Ring Contraction of Pyrimido[5,4-c]pyridazines
A more convergent approach to the 5H-pyrrolo[3,2-d]pyrimidine scaffold involves the construction of a transient pyrimido[5,4-c]pyridazine intermediate, which then undergoes a hydrogenolytic ring contraction to furnish the desired product.
Mechanistic Rationale
This strategy hinges on the facile formation of the pyrimido[5,4-c]pyridazine ring system from a 6-methyl-5-phenylazopyrimidine precursor. The subsequent hydrogenolysis serves a dual purpose: it cleaves the N-N bond of the pyridazine ring and the phenylazo group, leading to a cascade of events that culminates in the formation of the pyrrole ring. This reductive ring contraction is a powerful transformation that builds the target bicyclic system in a single, efficient step from a more complex heterocyclic precursor.[3]
Visualizing the Pathway
Figure 2: Synthetic pathway via pyrimido[5,4-c]pyridazine ring contraction.
Experimental Protocol
Step 1: Synthesis of the Pyrimido[5,4-c]pyridazine Intermediate
-
A 6-methyl-5-phenylazopyrimidine derivative is treated with a formylating agent such as tert-butoxybis(dimethylamino)methane (BBDM) in a solvent like DMF.[2][3]
-
The reaction mixture is heated to facilitate the cyclization to the pyrimido[5,4-c]pyridazine.
-
The intermediate is isolated by standard workup procedures.
Step 2: Hydrogenolytic Ring Contraction
-
The pyrimido[5,4-c]pyridazine is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A hydrogenation catalyst, typically palladium on carbon, is added.
-
The mixture is subjected to a hydrogen atmosphere, often at elevated pressure, until the starting material is consumed.
-
The catalyst is removed by filtration, and the product is isolated by crystallization.
Route 3: Modern Approaches - Domino C-N Coupling/Hydroamination
Recent advances in synthetic methodology have led to the development of elegant domino reactions for the construction of heterocyclic systems. One such approach applicable to the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves a domino C-N coupling/hydroamination sequence. While the specific synthesis of 9-deazaguanine via this route is not extensively detailed in the initial literature search, the synthesis of related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines showcases the potential of this strategy.[4]
Mechanistic Rationale
This methodology combines a palladium- or copper-catalyzed C-N bond formation (Buchwald-Hartwig or Ullmann-type coupling) with a subsequent intramolecular hydroamination in a single pot.[4][5] The starting alkynylated pyrimidine first couples with an amine, and the resulting intermediate then undergoes an intramolecular cyclization via the addition of the pyrimidine nitrogen to the alkyne, forming the pyrrole ring. This approach is highly atom-economical and can provide rapid access to complex heterocyclic scaffolds.
Visualizing the Pathway
Figure 3: Conceptual pathway for domino C-N coupling/hydroamination.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a compromise between several factors. The following table provides a comparative overview of the discussed methodologies.
| Parameter | Route 1: Reductive Cyclization | Route 2: Ring Contraction | Route 3: Domino Reaction |
| Overall Yield | Moderate to Good | Good | Potentially High |
| Number of Steps | Multi-step (linear) | Fewer steps (convergent) | One-pot |
| Scalability | Established and scalable | Potentially scalable | May require optimization for large scale |
| Starting Materials | Readily available pyrimidines | Requires synthesis of phenylazopyrimidines | Requires synthesis of alkynylated pyrimidines |
| Reagent Toxicity/Cost | Uses standard reagents, some may be hazardous | Uses standard reagents | May require expensive catalysts and ligands |
| Generality | Well-established for various analogs | Good for specific substitution patterns | Potentially broad scope, but may require case-by-case optimization |
Expert Insights:
-
Route 1 (Reductive Cyclization): This is the workhorse method for the synthesis of 9-deazaguanine. Its linear nature allows for straightforward optimization of each step. However, the multiple steps can lead to a lower overall yield and increased resource consumption. The use of protecting groups adds to the step count but is essential for the success of the synthesis.
-
Route 2 (Ring Contraction): This approach is more elegant and convergent. The key hydrogenolysis step constructs the target heterocycle efficiently. The main challenge lies in the synthesis of the starting 6-methyl-5-phenylazopyrimidines. For laboratories equipped for catalytic hydrogenations, this can be a very effective route.
-
Route 3 (Domino Reaction): This represents the cutting edge of synthetic efficiency. The ability to form multiple bonds in a single operation is highly desirable, especially in a drug discovery setting where rapid library synthesis is crucial. However, the development and optimization of such domino reactions can be challenging, and the cost of transition metal catalysts and specialized ligands can be a significant consideration for large-scale synthesis. While demonstrated for a related scaffold, its adaptation to 9-deazaguanine would be a valuable contribution to the field.
Conclusion
The synthesis of this compound (9-deazaguanine) can be approached through several distinct strategies. The classical reductive cyclization route offers a reliable, albeit lengthy, pathway. The ring contraction of pyrimido[5,4-c]pyridazines provides a more convergent and efficient alternative. Modern domino reactions, while still emerging for this specific target, hold immense promise for future synthetic efforts due to their inherent elegance and efficiency. The selection of the optimal route will depend on the specific project goals, available resources, and the desired scale of production. A thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers to make an informed decision and proceed with the most appropriate synthetic strategy.
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. BJOC - Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions [beilstein-journals.org]
- 5. Domino Cu-Catalyzed C-N Coupling/Hydroamidation: A Highly Efficient Synthesis of Nitrogen Heterocycles [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to maintain a safe and compliant laboratory environment.
Understanding the Compound and Associated Hazards
This compound belongs to the pyrrolopyrimidine class of heterocyclic compounds, which are being investigated for a range of biological activities, including their potential as anticancer agents.[1][2] The safe disposal of such compounds is critical to prevent environmental contamination and ensure personnel safety.[9][10]
Based on the available data for related compounds, this compound should be presumed to have the following potential hazards:
-
Irritation: May cause skin, eye, and respiratory system irritation.[1][3][5]
-
Acute Toxicity: May be harmful if swallowed or inhaled.[3][5][8]
Therefore, it is imperative to treat this compound as hazardous waste and follow stringent disposal protocols.
Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes and airborne particles.[1][4] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large quantities. | To avoid inhalation of any dust or aerosols, which may be harmful.[5][8] |
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound waste. The container should be made of a material compatible with the chemical.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent material used for spills into the designated solid hazardous waste container.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.[11]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the primary hazards (e.g., "Irritant," "Acutely Toxic").
-
Step 3: Storage of Chemical Waste
Temporary storage of the hazardous waste container must be in a designated and controlled area.
-
Location: Store the waste container in a satellite accumulation area (SAA) or your laboratory's designated hazardous waste storage area.
-
Ventilation: The storage area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
The final disposal of this compound must be handled by trained professionals in accordance with institutional and regulatory guidelines.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department.
-
Waste Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[12]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with absorbent material, and clean the area.
-
Collect all contaminated materials in a sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13]
-
Inhalation: Move to fresh air.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- 1. chembk.com [chembk.com]
- 2. Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5H-Pyrrolo(3,2-d)pyrimidin-4-amine | C6H6N4 | CID 5287565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. ijiemr.org [ijiemr.org]
- 10. mdpi.com [mdpi.com]
- 11. ptb.de [ptb.de]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
Navigating the Safe Handling of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment and Operational Safety for Researchers, Scientists, and Drug Development Professionals
The handling of potent, powdered active pharmaceutical ingredients (APIs) like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS 3680-71-5), also known as 7-Deazahypoxanthine, demands a meticulous and informed approach to safety. As a Senior Application Scientist, this guide is crafted to provide you with not just a set of instructions, but a comprehensive understanding of the principles behind the safe handling, use, and disposal of this pyrrolopyrimidine derivative. Our commitment is to empower your research with the highest standards of laboratory safety, ensuring both the integrity of your work and the well-being of your team.
Understanding the Hazard: A Prerequisite for Safety
This compound is a heterocyclic compound that, like many APIs in early-stage development, requires careful handling due to its potential biological activity and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a preliminary hazard profile for this compound and its analogues.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The primary risks associated with handling this compound in its solid, powdered form are inhalation of airborne particles and dermal contact. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation. Its classification as a skin and eye irritant, and particularly as a skin sensitizer, underscores the critical need for robust personal protective equipment (PPE) to prevent direct contact. Repeated dermal exposure, even at low levels, could lead to the development of allergic contact dermatitis.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is non-negotiable. The following recommendations are based on a risk assessment for handling powdered, potent APIs and should be considered the minimum standard.
Primary Engineering Controls: Your First Line of Defense
Whenever possible, handling of powdered this compound should be performed within a primary engineering control to minimize the generation of airborne particles and to contain any potential spills.
-
Chemical Fume Hood: For general handling and weighing of small quantities.
-
Biological Safety Cabinet (BSC) or Containment Ventilated Enclosure (CVE): Recommended for tasks with a higher risk of aerosolization, such as reconstituting powders.
Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is crucial for preventing exposure. The following table provides a summary of the required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with appropriate chemical-resistant gloves. For incidental contact, two pairs of nitrile gloves are recommended. For extended contact or when using solvents like DMSO, a robust outer glove such as butyl rubber over an inner nitrile glove is advised. | Prevents skin contact, irritation, and potential sensitization. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Butyl rubber offers excellent resistance to a wide range of chemicals, including the common solvent DMSO.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, chemical splash goggles are necessary. A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during procedures with a high risk of splashes. | Protects the eyes from airborne powder and accidental splashes of solutions, preventing serious eye irritation. |
| Body Protection | A flame-resistant lab coat is required. For handling larger quantities or in situations with a high risk of contamination, disposable coveralls (e.g., Tyvek) are recommended. | Protects the skin and personal clothing from contamination with the powdered compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be required. However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved N95 respirator is the minimum recommendation. For higher-risk procedures, a half-mask or full-face respirator with P100 cartridges should be considered. | Prevents the inhalation of airborne powder, which can cause respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that safety is integrated into every step of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Handling and Weighing
-
Preparation: Before handling, ensure the fume hood or BSC is functioning correctly. Decontaminate the work surface. Assemble all necessary equipment, including a designated waste container.
-
Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Handle the powder gently to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing. As this compound is soluble in dimethyl sulfoxide (DMSO), be mindful of the increased risk of skin absorption when working with solutions.[2]
Decontamination and Spill Management
In the event of a spill, it is crucial to have a clear and effective decontamination plan.
Decontamination of Surfaces:
-
For routine cleaning of work surfaces after handling, wipe the area with a detergent solution. Studies have shown that detergents are effective at physically removing cytotoxic drug contamination.[6] A solution of 10⁻² M sodium dodecyl sulfate (SDS) has been shown to be effective.[7][8]
-
Follow the detergent wipe with a rinse using 70% ethanol or isopropyl alcohol.
-
For a confirmed spill, first, gently cover the spill with absorbent material to prevent further spread.
-
Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris and place it in a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with 70% alcohol.
Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Solid Waste:
-
All solid waste, including contaminated gloves, weigh boats, absorbent pads, and disposable lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
The container should be marked as "Hazardous Waste" and include the chemical name.
Liquid Waste:
-
Solutions of this compound, particularly in organic solvents like DMSO, should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not mix incompatible waste streams. Aqueous waste should be collected separately from organic solvent waste.[9]
Disposal Pathway:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
This typically involves incineration at a licensed facility to ensure the complete destruction of the active compound.[10]
By adhering to these detailed safety and handling protocols, you can confidently work with this compound, ensuring a safe laboratory environment for yourself and your colleagues while advancing your critical research.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. gerpac.eu [gerpac.eu]
- 3. 7-Deazahypoxanthine | C6H5N3O | CID 135408689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Glove Selection Guidelines | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
